2-(chloromethyl)pyrimidin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPUYOIOPLNWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604409 | |
| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-88-8 | |
| Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-(Chloromethyl)pyrimidin-4-ol
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidin-4-ol: A Versatile Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, central to the architecture of nucleobases and a multitude of FDA-approved drugs. This compound emerges as a highly valuable, bifunctional building block for synthetic chemists. Its strategic importance lies in the combination of a pyrimidin-4-ol core, known for its ability to engage in crucial hydrogen bonding interactions with biological targets, and a reactive chloromethyl group, which serves as a versatile handle for molecular elaboration.
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity profile, synthetic utility, and safety considerations, offering field-proven insights into its application as a key intermediate in the synthesis of biologically active molecules.
Part 1: Core Chemical and Structural Properties
A thorough understanding of the foundational properties of this compound is paramount for its effective use in synthesis and molecular design.
Chemical Identity
This section provides the fundamental identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 944905-88-8 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |
| Molecular Weight | 144.56 g/mol | [1][3] |
| Common Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one | [3] |
Structural Elucidation and Tautomerism
The nomenclature "pyrimidin-4-ol" suggests a hydroxyl group at the C4 position. However, due to the presence of adjacent ring nitrogens, the compound predominantly exists in a more stable keto-enol tautomeric form, specifically as 2-(chloromethyl)pyrimidin-4(3H)-one. This phenomenon is critical, as the tautomeric state dictates the molecule's hydrogen bonding capabilities and reactivity.[4][5] The keto form is generally favored in solution.[6]
The equilibrium between the hydroxyl (enol) and keto forms is a key feature of the 4-hydroxypyrimidine core.[4][5]
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
The physical and chemical properties of a synthetic intermediate are crucial for planning reactions, purification, and storage.
| Property | Value/Description | Source(s) |
| Appearance | Solid (Typical for related compounds) | [7] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [7] |
| Hazard | Irritant | [1] |
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound is defined by its reactivity, which is dominated by the electrophilic chloromethyl group.
Plausible Synthetic Routes
While specific literature for the synthesis of this compound is sparse, plausible routes can be inferred from established methods for analogous pyrimidines. A common and effective method involves the chlorination of the corresponding alcohol, (4-hydroxypyrimidin-2-yl)methanol.
Proposed Synthetic Pathway: The transformation of the precursor, (4-hydroxypyrimidin-2-yl)methanol, into the target compound can be efficiently achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent such as dichloromethane (DCM).[8]
Caption: Plausible synthetic workflow for this compound.
Reactivity Profile: A Versatile Electrophile
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles in what is typically an Sₙ2 reaction.[9][10] This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][11]
Key Reactions:
-
With Amines: Reacts readily with primary and secondary amines to yield 2-(aminomethyl)pyrimidine derivatives. These reactions often require a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[10]
-
With Thiols: Forms thioether linkages upon reaction with thiols or thiophenols, a common strategy in medicinal chemistry.[9]
-
With Alcohols/Phenols: Reacts with alcohols or phenols to produce the corresponding ether derivatives, typically under basic conditions.[9]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Setup: To a stirred solution of the nucleophile (amine, thiol, or phenol, 1.1 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add this compound (1.0 eq.).[9]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]
-
Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted pyrimidine derivative.[9]
Part 3: Applications in Drug Discovery
The pyrimidine core is a recurring motif in a vast number of therapeutic agents.[11][12] this compound serves as a key starting material for accessing novel derivatives for biological screening.
Intermediate for Kinase Inhibitors
Protein kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[11][12] Consequently, kinase inhibitors are a major focus of drug discovery. The pyrimidine ring is a well-established scaffold for designing kinase inhibitors, and this compound provides a direct route to introduce this pharmacophore. By reacting it with various nucleophiles, chemists can generate extensive libraries of compounds designed to fit into the ATP-binding pocket of specific kinases.[12][13]
Caption: Conceptual role of a pyrimidine derivative as a kinase inhibitor.
Scaffolding for Antimicrobial and Anticancer Agents
Beyond kinase inhibition, pyrimidine derivatives synthesized from this intermediate have shown significant potential as antimicrobial and anticancer agents.[9] The ability to easily introduce diverse functional groups allows for the fine-tuning of a compound's activity against various biological targets, including those involved in microbial growth or cancer cell proliferation.[9]
Part 4: Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related and similarly reactive compounds.[14][15]
Hazard Identification
-
Primary Hazards: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[14]
-
Reactivity Hazards: Avoid contact with strong oxidizing agents.[14]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[15][16]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[7]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
References
-
This compound suppliers and producers - BuyersGuideChem . [Link]
-
This compound - CAS:944905-88-8 - Sunway Pharm Ltd . [Link]
-
2-(Chloromethyl)-3,5-dimethylpyridin-4-ol - Sigma-Aldrich . [Link]
-
4-Pyridone - Wikipedia . [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed . [Link]
Sources
- 1. 944905-88-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. This compound - CAS:944905-88-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | 220771-03-9 [sigmaaldrich.com]
- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. echemi.com [echemi.com]
2-(chloromethyl)pyrimidin-4-ol CAS number and identification
An In-depth Technical Guide to 2-(chloromethyl)pyrimidin-4-ol: CAS Number, Identification, and Analysis
Introduction
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and a versatile pyrimidinol core, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its identification, characterization, synthesis, and safe handling, designed for researchers, chemists, and professionals in drug development. The accurate identification and characterization of such intermediates are paramount for ensuring the quality, efficacy, and safety of final products.
Part 1: Core Identification Parameters
The unequivocal identification of a chemical substance begins with its fundamental descriptors. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous referencing in literature and databases.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 944905-88-8 | [1][2][3] |
| IUPAC Name | This compound | |
| Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one, 2-Chloromethyl-pyrimidin-4-ol | [2] |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| MDL Number | MFCD10697344 | [1] |
Part 2: Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of this compound. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methylene protons of the chloromethyl group. The electron-withdrawing nature of the nitrogen atoms in the ring and the chlorine atom will cause these signals to appear downfield.[4] A broad signal corresponding to the hydroxyl/amide proton is also anticipated.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton. Signals will correspond to the carbons of the pyrimidine ring and the methylene carbon of the chloromethyl group.[4]
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~11.0 - 12.5 | Singlet (broad) | OH/NH proton, exchangeable with D₂O. |
| ¹H | ~7.8 - 8.2 | Doublet | Pyrimidine ring proton (H-6). |
| ¹H | ~6.2 - 6.5 | Doublet | Pyrimidine ring proton (H-5). |
| ¹H | ~4.6 - 4.9 | Singlet | Methylene protons (-CH₂Cl). |
| ¹³C | ~165 | Carbonyl carbon (C-4). | |
| ¹³C | ~158 | Quaternary carbon (C-2). | |
| ¹³C | ~155 | Methine carbon (C-6). | |
| ¹³C | ~110 | Methine carbon (C-5). | |
| ¹³C | ~45 | Methylene carbon (-CH₂Cl). |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[4]
-
¹H NMR Acquisition: Utilize a spectrometer operating at 300 MHz or higher. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Use a spectrometer operating at 75 MHz or higher. Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Fragmentation: The mass spectrum is characterized by the molecular ion peak [M]⁺. A key diagnostic feature is the isotopic pattern for chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two peaks for chlorine-containing fragments, [M]⁺ and [M+2]⁺, separated by two mass units.[4] Common fragmentation pathways include the loss of the chlorine atom ([M-Cl]⁺) and the entire chloromethyl group ([M-CH₂Cl]⁺).[4]
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method. Electron Ionization (EI) is common for such molecules. For samples that are less volatile or thermally labile, Electrospray Ionization (ESI) can be used with an appropriate solvent system.[4]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu) using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Characteristic Absorptions: The IR spectrum will exhibit absorption bands corresponding to the vibrations of the pyrimidine ring and the chloromethyl group.[4] Key expected peaks include:
-
O-H/N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O stretch: A strong absorption around 1650-1700 cm⁻¹.
-
C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
-
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.
-
Data Acquisition: Collect the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to analyzing the sample.[4]
Analytical Workflow Visualization
The logical flow for the complete identification and purity assessment of a synthesized batch of this compound is outlined below.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)pyrimidin-4-ol
Abstract
2-(chloromethyl)pyrimidin-4-ol is a pivotal heterocyclic intermediate, valued for its utility in the synthesis of a diverse range of biologically active molecules and functional materials. The presence of a reactive chloromethyl group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine core offers dual points for molecular elaboration, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its purification, and a thorough analysis of its structural characterization using modern spectroscopic techniques. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, emphasizing the causal relationships behind experimental choices to ensure reproducibility and methodological integrity.
Strategic Approach to Synthesis
The synthesis of substituted pyrimidones is a well-established field in heterocyclic chemistry. A common and effective strategy involves the condensation and cyclization of a suitable three-carbon component with an amidine or a related precursor. For the synthesis of this compound, a logical and efficient approach is the reaction between ethyl 2-chloroacetimidate and ethyl cyanoacetate. This method is predicated on the inherent reactivity of the starting materials, which facilitates a high-yielding cyclization to form the desired pyrimidine ring system.
The causality behind this choice of reagents lies in their complementary reactivity. Ethyl 2-chloroacetimidate provides the N-C-N backbone with the required chloromethyl substituent pre-installed. Ethyl cyanoacetate, with its activated methylene group flanked by a nitrile and an ester, serves as the C-C-C component, readily undergoing condensation and subsequent intramolecular cyclization to furnish the pyrimidin-4-ol core.
Proposed Synthetic Pathway
The synthesis is proposed as a one-pot, two-step process involving the initial condensation of the reactants followed by an in-situ cyclization.
Caption: Proposed synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5 | C₄H₉Cl₂NO | 158.02 | Starting Material[][2] |
| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 | Starting Material[3] |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Base Catalyst |
| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Neutralization |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine | N/A | NaCl(aq) | N/A | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to the stirred ethanol. Stir until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise over 15 minutes, maintaining the temperature below 30°C. Following this, add ethyl 2-chloroacetimidate hydrochloride (1.05 equivalents) portion-wise over 30 minutes. The hydrochloride salt will be neutralized in situ by the excess base to form the free imido ester.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add deionized water (50 mL) and cool the mixture in an ice bath.
-
Carefully acidify the aqueous solution to a pH of approximately 5-6 with 2M hydrochloric acid. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether.
-
-
Drying: Dry the collected solid under vacuum at 40-50°C to yield crude this compound.
Purification
The crude product can be purified by recrystallization to obtain a high-purity solid.
Experimental Protocol: Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
For more challenging purifications, flash column chromatography over silica gel, using an eluent system such as ethyl acetate/hexanes, can be employed[4].
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized this compound. The following protocols are based on standard analytical techniques for organic compounds.[5][6]
Caption: Workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 300 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 75 MHz or higher spectrometer. A greater number of scans will be necessary compared to ¹H NMR.
-
-
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12.0 - 13.0 | broad singlet | -OH proton (tautomer) |
| ¹H | ~7.9 | doublet | H-6 proton |
| ¹H | ~6.2 | doublet | H-5 proton |
| ¹H | ~4.7 | singlet | -CH₂- protons |
| ¹³C | ~165 | singlet | C-4 (C=O) |
| ¹³C | ~160 | singlet | C-2 |
| ¹³C | ~155 | singlet | C-6 |
| ¹³C | ~110 | singlet | C-5 |
| ¹³C | ~45 | singlet | -CH₂Cl |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.
-
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the separated ions to generate a mass spectrum.
-
-
Expected Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak cluster corresponding to the molecular formula C₅H₅ClN₂O. Due to the presence of chlorine, a characteristic isotopic pattern will be observed with peaks at m/z 144 (for ³⁵Cl) and m/z 146 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: Common fragmentation pathways may include the loss of Cl ([M-Cl]⁺ at m/z 109) and the loss of the chloromethyl group ([M-CH₂Cl]⁺ at m/z 95).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[5]
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | O-H stretch | Hydroxyl group |
| ~1670 | C=O stretch | Amide carbonyl |
| ~1600, ~1550 | C=N, C=C stretch | Pyrimidine ring |
| ~750 | C-Cl stretch | Chloromethyl group |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Thionyl chloride and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium ethoxide is a strong base and is moisture-sensitive.
-
Product: The toxicological properties of this compound have not been extensively studied. It should be handled with care as a potentially hazardous chemical.
Conclusion
This technical guide outlines a reliable and well-reasoned pathway for the synthesis of this compound, a valuable intermediate for chemical and pharmaceutical research. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce and verify this compound. The emphasis on the underlying chemical principles and the provision of expected analytical data serve to create a self-validating system for experimental work, ensuring both scientific integrity and successful outcomes in the laboratory.
References
-
Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 2. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Reactivity Profile and Electrophilicity of 2-(chloromethyl)pyrimidin-4-ol
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among the myriad of pyrimidine-based synthons, 2-(chloromethyl)pyrimidin-4-ol stands out as a particularly versatile and strategic building block. Its utility stems from a bifunctional nature: a highly reactive electrophilic chloromethyl group at the 2-position and a pyrimidin-4-ol system capable of nuanced chemical behavior.
This guide provides a comprehensive technical overview of the reactivity profile of this compound. We will dissect its structural nuances, particularly the critical role of tautomerism, explore its electrophilicity, and provide field-proven protocols for its reaction with various nucleophiles. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in complex synthetic campaigns.
Core Structural Analysis: The Tautomerism-Reactivity Nexus
A fundamental understanding of this compound's reactivity begins with an appreciation of its tautomeric nature. The molecule exists in a dynamic equilibrium between the hydroxy (enol) form, This compound , and the more stable keto (amide) form, 2-(chloromethyl)pyrimidin-4(3H)-one .[3][4] This equilibrium is not merely a structural curiosity; it is the central determinant of the molecule's reaction pathways.
The keto tautomer, pyrimidin-4(3H)-one, is generally the predominant form in solution.[4][5] The position of this equilibrium can be influenced by solvent polarity, pH, and temperature, which has profound implications for site-selectivity in subsequent reactions. For instance, reactions under basic conditions can deprotonate either the N-H or O-H, leading to ambident nucleophiles that can react at different positions.
To be rendered by a DOT engine. Placeholder images used. Caption: Tautomeric equilibrium of this compound.
Electrophilicity and Primary Reaction Pathway: SN2 Displacement
The principal electrophilic site of this compound is the carbon atom of the chloromethyl group. The potent electron-withdrawing nature of the adjacent pyrimidine ring significantly enhances the electrophilicity of this carbon, rendering it highly susceptible to nucleophilic attack.[6] The two ring nitrogens create a strong inductive pull, polarizing the C-Cl bond and making the carbon atom electron-deficient.
Consequently, the core reactivity of this molecule is dominated by bimolecular nucleophilic substitution (SN2) reactions.[1][6] In this concerted mechanism, a nucleophile attacks the chloromethyl carbon from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as a leaving group.
Caption: General SN2 mechanism on the chloromethyl group.
Synthetic Applications: Reactions with Key Nucleophiles
The enhanced electrophilicity of the chloromethyl group allows for the facile introduction of a wide array of functionalities. This section details the reaction of this compound with common classes of nucleophiles, providing validated experimental protocols.
Reactions with Amine (N-) Nucleophiles
The reaction with primary and secondary amines is a cornerstone transformation, yielding 2-(aminomethyl)pyrimidine derivatives that are prevalent in biologically active molecules, particularly kinase inhibitors.[6] The reaction requires a base to neutralize the HCl generated during the substitution. A non-nucleophilic base is critical to prevent competition with the amine nucleophile.
Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidin-4-ol Derivative
-
Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.).
-
Addition: Add the desired primary or secondary amine (1.1 eq.) to the suspension.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.[1]
Reactions with Thiol (S-) Nucleophiles
Thiol nucleophiles, such as thiophenols and aliphatic thiols, are excellent partners for SN2 reactions with this compound, affording stable thioether derivatives.[6] The reaction is often rapid and proceeds cleanly at room temperature.
Experimental Protocol: Synthesis of a 2-((Arylthio)methyl)pyrimidin-4-ol Derivative
-
Thiolate Generation: Dissolve the substituted thiophenol (1.0 eq.) in a solvent like ethanol or DMF. Add a base such as sodium hydroxide (1.0 eq.) or potassium carbonate (1.5 eq.) and stir for 30 minutes at room temperature to generate the thiolate anion in situ.[1]
-
Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.[1]
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to yield the desired pyrimidine thioether.[1]
Reactions with Phenol (O-) Nucleophiles
The formation of pyrimidine ethers via reaction with phenols or alcohols is also a common application. These reactions typically require heating under reflux and a solid base to facilitate the deprotonation of the hydroxyl nucleophile.
Experimental Protocol: Synthesis of a 2-((Aryloxy)methyl)pyrimidin-4-ol Derivative
-
Setup: To a suspension of the substituted phenol (1.1 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add this compound (1.0 eq.).[7]
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 6-12 hours, monitoring progress by TLC.[7]
-
Work-up: After cooling the mixture to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography over silica gel.[7]
Data Summary and Troubleshooting
Effective use of this compound requires an understanding of its physical properties and a strategy for overcoming common synthetic challenges.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O | [8] |
| Molecular Weight | 144.56 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | [6] |
| Melting Point | >200 °C (decomposes) | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | [6] |
Troubleshooting Guide for Nucleophilic Substitution
Low reactivity or the formation of side products can occasionally be observed. The following table provides a self-validating system for troubleshooting these issues.[9]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Basicity: The reaction requires a base to proceed. 2. Weak Nucleophile: The inherent nucleophilicity of the attacking species is too low. 3. Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity. | 1. Ensure at least 1.0 eq. of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used. 2. Deprotonate the nucleophile with a stronger base (e.g., NaH) prior to addition, or increase the reaction temperature. 3. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to enhance nucleophilicity. |
| Multiple Products (Low Selectivity) | 1. Reaction with Base: A nucleophilic base (e.g., NaOH, NaOEt) may be competing with the intended nucleophile. 2. Ring Reactivity: Under harsh conditions or with strong nucleophiles, reaction at the pyrimidine ring itself (SNAr) is possible, though less common. | 1. Use a non-nucleophilic, sterically hindered base like DIPEA or a solid base like K₂CO₃. 2. Employ milder reaction conditions (lower temperature). Confirm the structure of the major product carefully. |
Conclusion: A Versatile Electrophile for Modern Synthesis
This compound is a powerful and versatile electrophilic building block whose reactivity is governed by two key features: the pronounced electrophilicity of the chloromethyl carbon and the nuanced keto-enol tautomerism of the pyrimidin-4-ol ring. Its primary mode of reaction is the SN2 displacement of the chloride by a wide range of nucleophiles, a transformation that has been instrumental in the synthesis of countless biologically active molecules, especially in the field of kinase inhibitor discovery.[6] By understanding the interplay between its structure, the choice of nucleophile, and the reaction conditions, synthetic chemists can unlock the full potential of this valuable intermediate for the efficient construction of complex molecular architectures.
References
- Whittaker, R. L., et al. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts. Available from: [Link]
- Snyder, H. R., & Foster, H. M. Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society.
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]
- El-Hashash, M. A., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]
- Google Patents. Process for preparing 4-hydroxypyrimidine.
- Beak, P., et al. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines... Journal of the American Chemical Society.
-
Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic, 919-922. Available from: [Link]
- Stanovnik, B., & Tisler, M. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry.
-
Olivo, H. F., et al. (2017). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. Organic & Biomolecular Chemistry, 15(46), 9814-9821. Available from: [Link]
- El-Gazzar, A. B. A., et al. Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research.
-
Utkina, E., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(2), M1125. Available from: [Link]
-
Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. Available from: [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2291. Available from: [Link]
-
Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. Available from: [Link]
-
Barlaam, B., et al. (2016). Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Journal of Medicinal Chemistry, 59(10), 4859-4866. Available from: [Link]
-
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4449. Available from: [Link]
-
Wikipedia. 4-Pyridone. Available from: [Link]
-
Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Available from: [Link]
-
ResearchGate. Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solubility and Stability of 2-(chloromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, serving as the core for nucleic acids and a multitude of therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications.[1] The compound 2-(chloromethyl)pyrimidin-4-ol (CAS No. 944905-88-8) is a reactive intermediate of significant interest in the synthesis of novel pharmaceutical candidates.[2][3] However, its utility is intrinsically linked to its physicochemical properties, primarily its solubility in common laboratory solvents and its chemical stability. Poor solubility can hinder bioavailability and lead to unreliable assay results, while instability can compromise shelf-life, efficacy, and safety.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing established principles with actionable, field-proven experimental protocols.
Introduction: The Physicochemical Challenge
The this compound molecule contains a highly reactive chloromethyl group attached to an electron-deficient pyrimidine ring. This structural feature makes it an excellent alkylating agent for synthetic chemistry but also renders it susceptible to nucleophilic attack, posing significant stability challenges.[4] Protic solvents, such as water and alcohols, can act as nucleophiles, leading to rapid degradation.[4] Therefore, a thorough understanding and empirical determination of its solubility and stability profile are not merely procedural formalities but critical prerequisites for its successful application in research and development.
This document is structured to guide the researcher through a logical sequence of investigation: first, assessing solubility to enable the preparation of accurate solutions, and second, evaluating chemical stability to ensure the integrity of those solutions and the compound itself over time.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 944905-88-8 | [2][3] |
| Molecular Formula | C₅H₅ClN₂O | [2][3] |
| Molecular Weight | 144.56 g/mol | [2] |
| Hazard Profile | Irritant | [2] |
Part 1: Solubility Assessment
A compound's solubility dictates its handling, formulation, and bioavailability.[1] For a reactive species like this compound, solubility assessment must be performed with an awareness of potential concurrent degradation. The two primary types of solubility measurements relevant in a drug discovery context are thermodynamic and kinetic.[1]
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[1] This is a critical parameter for formulation and preclinical development.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method that reflects the solubility of the fastest precipitating form of the compound and is often used in early discovery screening.[1]
Factors Influencing Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives is governed by several factors:
-
Solvent Choice: A broad screening of solvents with varying polarities is the first step. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often good starting points for compounds with poor aqueous solubility.[4][5]
-
Temperature: Solubility generally increases with temperature, although this can also accelerate degradation.[5][6][7]
-
pH: For ionizable compounds, pH can dramatically alter solubility.[5] As a pyrimidin-4-ol, this compound can exhibit tautomerism and has acidic/basic properties that will be influenced by pH.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for assessing the solubility of this compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the gold standard.[1]
-
Preparation: Add an excess amount of solid this compound (enough so that solid remains visible) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the sample through a 0.22 µm filter (ensure the filter material is compatible with the solvent).
-
Dilution & Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV (see Part 3).
Data Presentation: Solubility Profile
As no specific public data exists, researchers should generate and present their findings in a structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Water (pH 7.0) | 25 | Experimental Value | Calculated Value | Thermodynamic |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |
| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Ethanol | 25 | Experimental Value | Calculated Value | Thermodynamic |
| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |
| DMSO | 25 | Experimental Value | Calculated Value | Thermodynamic |
| DMF | 25 | Experimental Value | Calculated Value | Thermodynamic |
Part 2: Stability Evaluation
The primary stability concern for this compound is its susceptibility to nucleophilic substitution at the chloromethyl group. This reactivity is analogous to that of 2-(chloromethyl)pyrimidine hydrochloride, which is known to degrade in the presence of nucleophiles like water or alcohols.[4]
Predicted Degradation Pathways
The most probable degradation pathways involve the displacement of the chloride ion by a solvent molecule or other nucleophile.
-
Hydrolysis: In aqueous media, the compound will likely hydrolyze to form 2-(hydroxymethyl)pyrimidin-4-ol.
-
Alcoholysis: In alcoholic solvents like methanol or ethanol, the corresponding ether will be formed (e.g., 2-(methoxymethyl)pyrimidin-4-ol in methanol).
Caption: Predicted Nucleophilic Degradation Pathways.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and select appropriate storage conditions.
-
Solution Preparation: Prepare solutions of this compound (e.g., at 0.5 mg/mL) in various media:
-
Aprotic solvent (e.g., Acetonitrile) as a control.
-
Aqueous acid (e.g., 0.1 N HCl).
-
Aqueous base (e.g., 0.1 N NaOH).
-
Water.
-
3% Hydrogen Peroxide (oxidative stress).
-
-
Stress Conditions:
-
Hydrolytic: Incubate acidic, basic, and neutral aqueous solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Oxidative: Incubate the hydrogen peroxide solution at room temperature.
-
Photolytic: Expose a solid sample and a solution in a UV-transparent container (e.g., quartz) to light stress according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Quantification: Analyze all samples by a stability-indicating HPLC method (see Part 3). Monitor the decrease in the parent peak area and the formation of new peaks (degradants).
Recommended Handling and Storage
Based on its predicted reactivity, the following precautions are strongly advised:[4]
-
Solvent Choice: For preparing stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.
-
Preparation: Always prepare solutions fresh for immediate use. Avoid long-term storage of solutions, especially in protic solvents.
-
Storage of Solids: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C or -20 °C) to protect it from moisture.
Part 3: Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[8]
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Validation.
Protocol 3: RP-HPLC Method for Quantification
This protocol provides a starting point for developing a method to quantify this compound and its degradation products.[8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradants.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λ_max by performing a UV scan of a dilute solution of the compound. A common wavelength for pyrimidines is around 254-270 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v) to ensure sample solubility and good peak shape.
Method Validation
Once developed, the method must be validated according to ICH guidelines to ensure it is fit for purpose. This involves demonstrating specificity (ability to resolve the main peak from degradants), linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable but challenging chemical intermediate. Its inherent reactivity necessitates a careful and empirically driven approach to characterization. By systematically applying the solubility and stability testing protocols outlined in this guide, researchers can generate the robust data required to confidently handle, store, and utilize this compound in their synthetic and drug discovery programs. The key to success lies in using anhydrous aprotic solvents for solution preparation, making solutions fresh, and employing a validated, stability-indicating HPLC method for all quantitative analyses.
References
- BenchChem. (2025).
- Matrix Scientific. (n.d.). This compound.
- BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
- BuyersGuideChem. (n.d.). This compound suppliers and producers.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- BenchChem. (2025).
- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 944905-88-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacological Potential of Pyrimidin-4-ol Scaffolds: A Technical Guide to Biological Activity
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine nucleus, a foundational six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting their fundamental role in biological systems.[1][4] This inherent biocompatibility and versatile chemical reactivity have made pyrimidine derivatives, including the pyrimidin-4-ol core, a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[2][5][6][7][8][9] This guide provides an in-depth exploration of the diverse biological activities of pyrimidin-4-ol derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several analogues demonstrating potent antiproliferative activity against a range of cancer cell lines.[10][11][12] The pyrimidin-4-ol scaffold, in particular, has been a key component in the design of molecules that target various aspects of cancer cell biology, from cell cycle regulation to apoptosis induction.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which pyrimidin-4-ol derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.[10] Similarly, N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have also shown CDK2 inhibitory activity.[10]
Beyond CDK inhibition, some pyrrolo[2,3-d]pyrimidin-4-one derivatives act as potent inhibitors of USP7, a deubiquitinating enzyme, leading to the accumulation of tumor suppressor proteins like p53 and p21.[10] Furthermore, pyrimidin-4-yl-1H-imidazole derivatives have been developed as selective and potent inhibitors of CRAF kinase, a key component of the MAPK signaling pathway, which is often dysregulated in melanoma.[13] The p21-activated kinase 1 (PAK1) has also been identified as a target for 2-arylamino-4-aryl-pyrimidines.[14]
Another innovative approach involves the development of pyrimidine derivatives that promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting potential applications in treating bone-related cancers or the skeletal complications of cancer.[15]
Signaling Pathway: CDK2 Inhibition by Pyrimidine Derivatives
Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidin-4-ol derivatives blocks the G1/S transition, leading to cell cycle arrest.
Structure-Activity Relationship (SAR)
The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] For instance, the introduction of a trifluoromethyl group has been shown to enhance the bioavailability and cytotoxic effects of certain thiazolo[4,5-d]pyrimidine derivatives.[16] In the case of PAK1 inhibitors, the presence of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine pendant domain, was found to be crucial for potent activity.[14]
Quantitative Data on Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | HeLa | 64.42 nM | [10] |
| pyrrolo[2,3-d]pyrimidin-4-one | USP7 | HCT-116 | - | [10] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][17]thiazolo[4,5-d]pyrimidine-2(3H)-thione | - | Melanoma (C32) | 24.4 µM | [16] |
| 2-arylamino-4-aryl-pyrimidine | PAK1 | - | - | [14] |
| pyrimidin-4-yl-1H-imidazole | CRAF | A375P (Melanoma) | 0.62 µM | [13] |
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[5][18][19][20]
Mechanism of Action
The antimicrobial action of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanisms for many derivatives are still under investigation, some are known to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria. The structural similarity of the pyrimidine core to the natural substrates of these enzymes allows them to act as competitive inhibitors.
Structure-Activity Relationship (SAR)
The antimicrobial and antifungal activity is significantly influenced by the substituents on the pyrimidine scaffold. For example, studies have shown that the presence of electronegative radicals on the aromatic residues of the pyrimidine ring can increase microbiological activity.[19] Furthermore, certain pyrimidin-2-ol/thiol/amine analogues have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[20]
Antiviral Activity: A Broad-Spectrum Approach
Pyrimidine derivatives have a long history in antiviral therapy, with several analogues being used clinically.[7][21] Their broad-spectrum activity makes them promising candidates for combating a range of viral infections, including influenza, human immunodeficiency virus (HIV), and coronaviruses.[21][22][23]
Mechanism of Action
The antiviral mechanisms of pyrimidine derivatives are diverse. Some act as nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation. Others inhibit key viral enzymes, such as reverse transcriptase in HIV. A notable mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[24] By depleting the intracellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication.[24]
Promising Antiviral Candidates
Recent research has highlighted pyrimido[4,5-d]pyrimidines as a promising scaffold for the development of novel antiviral agents, particularly against human coronaviruses.[22] Certain derivatives with cyclopropylamino and aminoindane moieties have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[22]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and pyrimidine derivatives have shown considerable promise as anti-inflammatory agents.[25][26][27][28]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of pyrimidine derivatives are often mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[27][28] A significant target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[26][27] Several pyrimidine derivatives have demonstrated selective inhibition of COX-2, suggesting a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[26]
Beyond COX inhibition, some pyrimidine derivatives can suppress the production of other inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), by inhibiting the expression of inducible nitric oxide synthase (iNOS) and modulating the nuclear factor kappa B (NF-κB) signaling pathway.[27][28]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Pyrimidin-4-ol derivatives can inhibit COX-2 expression, thereby reducing the production of pro-inflammatory prostaglandins and mitigating inflammation.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyrimidine derivatives is closely tied to their chemical structure. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines has been shown to enhance their anti-inflammatory effects.[28] Additionally, the incorporation of electron-releasing moieties on the pyrimidine ring can increase the inhibitory activity against NO secretion and iNOS expression.[28]
Experimental Protocols for Biological Evaluation
The validation of the biological activity of pyrimidin-4-ol derivatives relies on a suite of standardized in vitro and in vivo assays.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pyrimidine derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of pyrimidine derivatives against various microbial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro COX Inhibition Assay
Objective: To assess the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).
-
Compound Incubation: In a 96-well plate, add the enzyme to each well, followed by the diluted pyrimidine derivatives or a reference inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1). Incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Experimental Workflow: In Vitro Biological Evaluation
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of pyrimidin-4-ol derivatives.
Conclusion and Future Perspectives
The pyrimidin-4-ol scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in modern drug discovery. The continued exploration of structure-activity relationships, coupled with the application of advanced screening and mechanistic studies, will undoubtedly lead to the development of novel pyrimidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The insights provided in this guide aim to facilitate and inspire further research in this exciting and impactful area of medicinal chemistry.
References
-
Abdel-Rahman, A. A.-H., & El-Sayed, W. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2017, 1–13. [Link]
- Zeng, L., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 13(2), 1165-1174.
-
Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6528. [Link]
-
El-Gazzar, A. R. B. A., et al. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(1), 184-195. [Link]
-
Karthikeyan, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]
-
Gualdani, R., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 241. [Link]
-
Szałkowska, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(5), 2999. [Link]
-
Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6577. [Link]
- Kumar, A., & Singh, R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 235-246.
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]
- Sharma, S., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-7.
-
Minakawa, N., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Nucleic Acids Symposium Series, (42), 13-14. [Link]
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
-
El-Sawy, E. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Topics in Medicinal Chemistry, 23(1), 1-20. [Link]
-
Kumar, D., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]
-
Szałkowska, D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. [Link]
- El-Gazzar, A. R. B. A., et al. (2025).
-
Hoffmann, H.-H., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of experimental medicine, 209(2), 201–210. [Link]
-
Szałkowska, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4945. [Link]
- BenchChem. (2025).
-
Abdullah, S. R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]
- Patel, R. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10.
-
Szałkowska, D., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6439. [Link]
- Al-Omair, M. A., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Journal of Saudi Chemical Society, 29(1), 1-10.
- Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]
-
Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-12. [Link]
- Singh, S., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. International Journal of Pharmaceutical Sciences and Research, 13(10), 3845-3857.
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.
-
Sestito, S., et al. (2010). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 53(14), 5346-5357. [Link]
-
Karkishchenko, N. N., et al. (1990). [Pyrimidine Derivatives: Their Psychotropic Properties and the Molecular Mechanisms of Their Central Action]. Farmakologiia i toksikologiia, 53(4), 67-72. [Link]
-
Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1555. [Link]
-
Rudolph, J., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5940-5945. [Link]
- El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma.
-
Kumar, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(44), 28549-28557. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. heteroletters.org [heteroletters.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]
- 21. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Foreword: A Note on Structural Analogs and Inferred Hazard Assessment
An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)pyrimidin-4-ol
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 944905-88-8). As detailed toxicological and safety data for this specific molecule are not extensively published, the recommendations herein are synthesized from established data for structurally and functionally similar compounds, including 2-(chloromethyl)pyrimidine and its hydrochloride salt.[1][2][3][4] The core reactive moiety, the chloromethyl group attached to an electron-deficient pyrimidine ring, dictates the primary hazards. This principle of "hazard banding" based on a reactive functional group is a cornerstone of laboratory safety for novel or sparsely studied chemical entities.
Section 1: Compound Identification and Hazard Synopsis
This compound is a heterocyclic organic compound utilized as a synthetic intermediate in pharmaceutical research and development.[5] Its utility stems from the presence of a reactive chloromethyl group, which allows it to function as an effective alkylating agent in the synthesis of more complex molecules. However, this same reactivity is the source of its primary hazards.
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation or severe burns, and result in serious eye damage.[1][6] It may also cause respiratory irritation.[1] The fundamental principle for its safe handling is the strict avoidance of direct contact, inhalation, and ingestion through a multi-layered safety approach combining engineering controls, administrative procedures, and personal protective equipment.
| Identifier | Value |
| Chemical Name | This compound |
| Synonym | 2-(Chloromethyl)pyrimidin-4(3H)-one |
| CAS Number | 944905-88-8[7] |
| Molecular Formula | C₅H₅ClN₂O[7] |
| Molecular Weight | 144.56 g/mol [7] |
| Anticipated Hazards | Harmful if swallowed, Causes skin/eye damage, Respiratory irritant[1][6] |
Section 2: The Chemical Rationale for Precaution - Reactivity & Stability
Causality of Hazard: The key to safely handling this compound lies in understanding its chemical reactivity. The pyrimidine ring is an electron-withdrawing system, which makes the carbon atom of the adjacent chloromethyl group highly electrophilic. This renders the molecule susceptible to nucleophilic attack, making it an effective but hazardous alkylating agent.[3] This inherent reactivity means it can readily react with biological nucleophiles, such as DNA, amino acids, and peptides, which is the mechanistic basis for its irritant and corrosive properties.
Primary Degradation Pathway: Hydrolysis: The most common degradation pathway, particularly relevant to handling and storage, is hydrolysis. In the presence of water or other protic solvents (e.g., methanol, ethanol), the chloride is displaced by a hydroxyl group, forming the less reactive 2-(hydroxymethyl)pyrimidin-4-ol.[3][4] This reaction can be accelerated by moisture in the air, elevated temperatures, and non-neutral pH.[4] Therefore, preventing contact with moisture is critical to maintaining the compound's integrity and avoiding unintended reactions.[4]
| Condition | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C in a tightly sealed container with desiccant.[4][5] | Minimizes thermal degradation and prevents moisture ingress, which leads to hydrolysis.[4] |
| Solution Preparation | Use anhydrous, aprotic solvents (e.g., DMF, DMSO).[3][5] Prepare solutions fresh for immediate use. | Protic solvents are nucleophilic and will react with the compound, causing degradation.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases, and nucleophiles (e.g., alcohols, amines).[1][3] | Risk of vigorous or uncontrolled reactions. |
Section 3: Hierarchy of Controls for Exposure Minimization
A systematic approach to safety, known as the hierarchy of controls, prioritizes methods of risk reduction. For handling reactive intermediates like this compound in a research setting, the focus is on robust engineering controls, stringent administrative procedures, and appropriate PPE.
-
Engineering Controls : This is the most critical control measure. All handling of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][9] The fume hood provides a physical barrier and active ventilation.
-
Administrative Controls : These are the procedures and work practices that reduce exposure risk. This includes developing detailed Standard Operating Procedures (SOPs), providing documented training for all personnel, and clearly labeling all containers.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. It is mandatory and must be used in conjunction with the controls listed above.
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
The selection of PPE must be based on the specific hazards of this compound. Given its corrosive and irritant nature, comprehensive protection is required.[1][6]
| Protection Type | Specific Equipment | Rationale and Justification |
| Eye & Face | Chemical safety goggles with side shields and a face shield.[10][11] | Provides protection against splashes to the eyes and face. A face shield is critical when handling larger quantities or during procedures with a higher splash risk.[11] |
| Hand | Chemically resistant nitrile or neoprene gloves.[9][12] | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and bases.[12] Always inspect gloves before use and practice proper removal technique to avoid contaminating skin.[2][12] |
| Body | Flame-resistant laboratory coat.[2] | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory | Not required if handled exclusively within a certified fume hood. | For situations where engineering controls are insufficient or during a large spill, a full-face respirator with an appropriate multi-sorbent cartridge would be necessary.[10][13] |
Section 5: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
SOP 5.1: General Handling and Weighing
-
Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Staging : Place all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood.
-
Weighing : Tare the balance with the weigh boat. Carefully transfer the required amount of this compound from the stock bottle to the weigh boat, minimizing the creation of dust.[14]
-
Containment : Promptly and securely close the primary stock bottle. Place the weigh boat into a labeled, sealed secondary container for transport to the reaction vessel.
-
Cleanup : Decontaminate the spatula and any affected surfaces within the fume hood according to site-specific procedures.
SOP 5.2: Solution Preparation
-
Solvent Selection : Use only anhydrous, aprotic solvents such as DMF or DMSO.[5]
-
Procedure : Conduct all steps within a chemical fume hood. Add the weighed solid to the solvent; do not add solvent to the solid to prevent splashing.
-
Usage : Use the prepared solution immediately. Do not store solutions for extended periods due to the risk of degradation.[3]
SOP 5.3: Storage and Disposal
-
Storage : Store the solid compound in its original, tightly sealed container at -20°C in a designated, locked, and labeled area away from incompatible materials.[4][5]
-
Disposal : Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not discharge into drains.[2][14]
Section 6: Emergency Preparedness & Response
Prompt and correct action during an emergency can significantly mitigate harm.
Protocol 6.1: Spill Response (Minor)
-
Alert : Notify personnel in the immediate area.
-
Isolate : Ensure the spill is contained within the fume hood. If outside, restrict access to the area.
-
Absorb : Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Collect : Using non-sparking tools, carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][14]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to the laboratory supervisor or safety officer.
Protocol 6.2: First Aid Measures
-
Eye Contact : Immediately hold eyelids apart and flush continuously with large amounts of running water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]
-
Skin Contact : Immediately flush the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[15]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2][14]
Section 7: Conclusion
This compound is a valuable synthetic building block whose utility is directly linked to its chemical reactivity. This same reactivity necessitates a profound respect for its potential hazards. By understanding the chemical principles that drive its reactivity, particularly its susceptibility to nucleophilic attack and hydrolysis, researchers can implement a robust safety framework. The diligent application of the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by stringent administrative protocols and correct use of personal protective equipment—is paramount to ensuring the safe and effective use of this compound in advancing drug discovery and development.
References
-
University of South Florida. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
3M. (n.d.). Organic Solvents. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
SafetyVideos.com. (2013, November 24). Chlorine Safety Video. YouTube. Retrieved from [Link]
-
ChemSrc. (2019). 6-(chloromethyl)-2-(2-pyridyl)pyrimidin-4-ol. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound - CAS:944905-88-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. hsa.ie [hsa.ie]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. targetmol.com [targetmol.com]
- 15. fishersci.com [fishersci.com]
Tautomerism in 2-(chloromethyl)pyrimidin-4-ol
An In-Depth Technical Guide to the Tautomerism of 2-(chloromethyl)pyrimidin-4-ol
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry and drug development. For heterocyclic compounds such as pyrimidine derivatives, the specific tautomeric form present can profoundly influence physicochemical properties, including solubility, lipophilicity, and, most critically, the ability to interact with biological targets. This technical guide provides a comprehensive exploration of tautomerism in this compound, a key building block in synthetic organic chemistry. We will dissect the potential tautomeric forms, analyze the electronic and steric influence of the chloromethyl substituent, and present a multi-faceted approach for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven experimental and computational protocols to elucidate the tautomeric landscape of this and related molecules.
Introduction to Tautomerism in Heterocyclic Systems
Fundamental Concepts of Tautomerism
Tautomers are constitutional isomers that readily interconvert, with the chemical equilibrium being thermodynamically driven.[1] This process typically involves the relocation of a proton, a phenomenon known as prototropic tautomerism.[2] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different structures and properties that exist in a dynamic equilibrium.[3] The energy barrier for interconversion is often low enough to allow for rapid equilibration at room temperature, meaning that the compound can exist as a mixture of tautomers.[1]
Prototropic Tautomerism in Pyrimidines: The Keto-Enol Equilibrium
The pyrimidine ring is a core structure in many biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[4] A common and critical form of tautomerism in substituted pyrimidines is the lactam-lactim (or keto-enol) equilibrium. For a pyrimidin-4-ol system, this equilibrium involves the migration of a proton between a ring nitrogen and the exocyclic oxygen atom.
-
Lactam (Keto) Form: Characterized by a carbonyl group (C=O) at the 4-position and a proton on a ring nitrogen (N-H). This form is often referred to as a pyrimidinone.
-
Lactim (Enol) Form: Characterized by a hydroxyl group (O-H) at the 4-position and a double bond between that carbon and a ring nitrogen. This form is a hydroxypyrimidine.
The position of this equilibrium is highly sensitive to the molecule's environment and substitution pattern.[5][6]
Factors Influencing Tautomeric Equilibria
The relative stability of tautomers, and thus the position of the equilibrium, is not fixed. It is dictated by a delicate balance of several factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another.[5][7] For instance, polar protic solvents can form hydrogen bonds with the C=O and N-H groups of the lactam form, often shifting the equilibrium in its favor.[8]
-
Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature studies can provide thermodynamic data about the tautomerization process.[5]
-
pH: The acidity or basicity of the medium determines the protonation state of the molecule. Cationic and anionic forms of the pyrimidine ring will have their own distinct tautomeric preferences.[9]
-
Substituents: The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents on the pyrimidine ring can significantly alter the relative energies of the tautomers.[7][10]
Tautomeric Landscape of this compound
Possible Tautomeric Forms
For the target molecule, this compound, the primary equilibrium of interest is between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms.
Caption: Lactam-lactim tautomerism in this compound.
While other tautomers involving the second ring nitrogen are theoretically possible, the 4-pyrimidinone system generally favors protonation at N1 or N3.[4] For unsubstituted 4(3H)-pyrimidinone, the keto form is known to be the most stable tautomer.[4][11]
The Influence of the 2-(chloromethyl) Substituent
The introduction of a chloromethyl group at the C2 position is a critical perturbation to the system. Its influence must be analyzed from both an electronic and steric perspective.
-
Electronic Effects: The chloromethyl group (-CH₂Cl) is primarily an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom. This effect can influence the acidity of the N-H proton and the basicity of the ring nitrogens, thereby subtly shifting the tautomeric equilibrium.
-
Steric Effects: While not exceptionally bulky, the group may have minor steric interactions with adjacent atoms, potentially influencing the planarity and overall stability of one tautomer relative to the other.
Experimental Characterization of Tautomeric Forms
The Scientist's Toolkit: An Overview
Caption: Workflow for the characterization of tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1. Principle and Application to Tautomerism NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[13][14][15] If the rate of interconversion between tautomers is slow on the NMR timescale, separate signals will be observed for each species. If the exchange is fast, a single set of averaged signals will be seen.[1][2] By integrating the signals corresponding to each tautomer, their relative populations and the equilibrium constant (Keq) can be directly calculated.[1]
3.2.2. Detailed Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a standard 5 mm NMR tube. Causality: The choice of solvent is critical, as it can shift the equilibrium. Analyzing the sample in multiple solvents of varying polarity provides crucial data.
-
Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts of aromatic protons and any exchangeable protons (N-H, O-H). The N-H proton of the lactam form typically appears as a broad singlet, while the O-H of the lactim is also a singlet, often at a different chemical shift.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. The key resonance to observe is the C4 carbon. In the lactam form, this carbon is a carbonyl (C=O) and will appear significantly downfield (typically >160 ppm). In the lactim form, it is an sp² carbon bonded to an oxygen (C-OH) and will resonate at a different, typically more upfield, position.
-
Variable-Temperature (VT) NMR (Optional): Acquire a series of ¹H spectra at different temperatures. Changes in the relative integrals of tautomer-specific peaks can be used to calculate thermodynamic parameters (ΔH°, ΔS°) for the equilibrium.
3.2.3. Interpreting Chemical Shifts
| Tautomeric Form | Key ¹H Signals | Key ¹³C Signals |
| Lactam (Keto) | Broad N-H singlet | C4 (C=O) signal > 160 ppm |
| Lactim (Enol) | O-H singlet | C4 (C-OH) signal |
Ultraviolet-Visible (UV-Vis) Spectroscopy
3.3.1. Principle: Chromophores and Electronic Transitions UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The two tautomers have different conjugated π-systems (chromophores) and will therefore absorb light at different maximum wavelengths (λmax).[12][16] The lactam form typically has a different λmax compared to the more aromatic lactim form.
3.3.2. Detailed Protocol for Solvent-Dependent UV-Vis Analysis
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-polar solvent like dioxane or acetonitrile.
-
Serial Dilutions: Create a series of dilute solutions (e.g., 1 x 10⁻⁴ to 1 x 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water). Causality: Using multiple solvents allows for the observation of solvatochromism, where shifts in λmax can be correlated with the stabilization of a specific tautomer.
-
Spectrum Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the λmax for the major absorption bands in each solvent. A significant shift or the appearance of a new shoulder/peak when changing solvent polarity is strong evidence of a shifting tautomeric equilibrium.[12]
Infrared (IR) Spectroscopy
3.4.1. Principle: Vibrational Modes as Structural Fingerprints IR spectroscopy detects the vibrations of chemical bonds. Specific functional groups have characteristic vibrational frequencies, providing a "fingerprint" of the molecule's structure.[17] This is particularly useful for distinguishing between the C=O of the lactam and the O-H of the lactim.
3.4.2. Detailed Protocol for Solid-State (ATR-FTIR) and Solution-Phase IR
-
Solid-State Analysis: Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum. This provides information on the dominant tautomer in the crystalline state.[17]
-
Solution-Phase Analysis: Prepare a concentrated solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate liquid cell. Acquire the spectrum. Causality: Comparing the solid-state and solution spectra can reveal if the tautomeric preference changes upon dissolution.
3.4.3. Identifying Key Functional Groups
| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) |
| Lactam (Keto) | Strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹) |
| Lactim (Enol) | Broad O-H stretch (~3200-3600 cm⁻¹), Absence of strong C=O stretch |
X-ray Crystallography
3.5.1. The Definitive Method for Solid-State Structure Single-crystal X-ray diffraction provides an unambiguous three-dimensional structure of the molecule as it exists in the crystal lattice.[18][19][20] It definitively shows the location of all non-hydrogen atoms and can often locate protons, thereby confirming which tautomer is present in the solid state.
3.5.2. Protocol Outline for Single Crystal Growth and Data Acquisition
-
Crystal Growth: Growing suitable single crystals is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the definitive tautomeric form.[21]
Computational Chemistry as a Predictive and Corroborative Tool
Rationale for Employing In Silico Methods
Quantum chemical calculations are an invaluable tool for studying tautomerism.[11][22][23] They can predict the relative stabilities (energies) of all possible tautomers in the gas phase and in solution, helping to guide and interpret experimental findings.[7][9]
Methodology: Density Functional Theory (DFT) Calculations
-
Structure Optimization: The 3D structures of both the lactam and lactim tautomers are built and their geometries are optimized to find the lowest energy conformation for each.
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries. A common and reliable method is Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set such as 6-311++G(d,p).[7][9]
-
Solvent Modeling: To simulate solution-phase behavior, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied during the calculations. This approximates the effect of the solvent on tautomer stability.[7]
Predicting Relative Energies and Spectroscopic Properties
The output of these calculations provides the relative free energies (ΔG) of the tautomers, allowing for a prediction of the equilibrium constant. Furthermore, computational methods can simulate NMR chemical shifts and IR vibrational frequencies, which can then be compared directly with experimental data to confirm spectral assignments.[22]
Synthesis and Data Interpretation: A Cohesive Workflow
Synthesis of this compound
The target compound can be synthesized through various routes. One potential method involves the reaction of an appropriate precursor with a chlorinating agent. A reliable synthesis is crucial for obtaining pure material for analysis. While specific synthesis details for this exact molecule are sparse, analogous procedures for related pyrimidinols often involve cyclization reactions followed by functional group manipulation.[24]
Integrated Data Analysis: Building a Self-Validating Conclusion
Conclusion and Future Directions
Understanding the tautomerism of this compound is not merely an academic exercise. As a reactive intermediate, its tautomeric state dictates its reactivity and the subsequent structures that can be built from it. For drug development professionals, knowing which tautomer interacts with a target protein is fundamental to structure-activity relationship (SAR) studies and rational drug design. This guide has outlined a robust, multi-technique workflow to confidently characterize the tautomeric landscape of this important pyrimidine derivative. Future work could involve exploring the tautomerism of its reaction products or investigating the kinetics of interconversion using advanced NMR techniques.
References
- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (2018). Structural Chemistry.
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. [Link]
-
Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]
-
Kokko, J. P., Goldstein, J. H., & Mandell, L. A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society - ACS Publications. [Link]
-
Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Bohrium. [Link]
-
Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone Studied by IR Spectroscopy and Quantum Chemical Calculations. (N.d.). J-STAGE. [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
-
Les, A., & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry - ACS Publications. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (2006). ResearchGate. [Link]
-
Tautomerism Detected by NMR. (2020). Encyclopedia.pub. [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (N.d.). Bentham Science Publisher. [Link]
-
Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). PubMed. [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (N.d.). NIH. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (N.d.). IUCr. [Link]
-
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? (2015). ResearchGate. [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. (N.d.). ResearchGate. [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1985). ResearchGate. [Link]
-
Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (2020). ACS Omega - ACS Publications. [Link]
-
Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). Sciforum. [Link]
-
Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. (N.d.). PMC - NIH. [Link]
-
Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (N.d.). RSC Publishing. [Link]
-
Infrared spectra and tautomeric structure in D20 solution of some pyrimidine nucleosides and nucleotides. (1956). PubMed. [Link]
-
Computed UV spectra (thick lines) of cytosine tautomers. (N.d.). ResearchGate. [Link]
-
Structures of pyrimidin-4(3H)-and-2(1H)-ones. (N.d.). ResearchGate. [Link]
-
Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (N.d.). ResearchGate. [Link]
-
The structure of pyrano-pyrimidinone derivatives. (N.d.). ResearchGate. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (N.d.). Thieme Chemistry. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]
-
The Ultraviolet Absorption Spectra of Pyrimidines and Purines. (N.d.). Journal of the American Chemical Society. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (N.d.). MDPI. [Link]
-
Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]
-
Insight in DNA Repair of UV-induced Pyrimidine Dimers by Chromatographic Methods. (N.d.). Europe PMC. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. sciforum.net [sciforum.net]
- 17. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journals.iucr.org [journals.iucr.org]
- 21. mdpi.com [mdpi.com]
- 22. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 23. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]
- 24. researchgate.net [researchgate.net]
The Synthesis of 2-(chloromethyl)pyrimidin-4-ol: A Technical Guide for Chemical Innovators
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(chloromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While a definitive historical account of its initial discovery remains elusive in seminal literature, its synthetic pathways can be logically derived from established principles of pyrimidine chemistry. This document elucidates the primary plausible synthetic routes, grounded in analogous, well-documented procedures for related molecular scaffolds. By synthesizing field-proven insights with technical accuracy, this guide offers detailed experimental protocols, mechanistic considerations, and a framework for the successful laboratory preparation of this valuable chemical intermediate.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence in nature, most notably as a fundamental component of nucleic acids, has inspired chemists to explore its synthetic derivatives for a wide range of biological activities. Pyrimidine-based compounds have demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, underscoring the versatility of this heterocyclic scaffold in interacting with diverse biological targets.
This compound emerges as a particularly valuable building block in this context. The presence of a reactive chloromethyl group at the 2-position provides a chemical handle for facile nucleophilic substitution, allowing for the strategic introduction of various pharmacophoric moieties. The pyrimidin-4-ol core, in turn, offers opportunities for further functionalization and can play a crucial role in target binding through hydrogen bonding and other non-covalent interactions. This dual functionality makes this compound a highly sought-after intermediate for the construction of complex, biologically active molecules.
Historical Perspective: The Evolution of Pyrimidine Synthesis
The synthesis of the pyrimidine nucleus has a rich history, with foundational methods dating back to the late 19th century. While the specific "discovery" of this compound is not clearly documented in readily accessible literature, its synthesis is intrinsically linked to the broader evolution of pyrimidine chemistry. The classical approaches to constructing the pyrimidine ring have provided the fundamental principles upon which the synthesis of more complex derivatives is based.
A cornerstone in pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound, or its equivalent, and an amidine. This general strategy allows for the formation of the characteristic six-membered ring with nitrogen atoms at the 1 and 3 positions. Over the decades, numerous variations and improvements to this approach have been developed, expanding the scope and efficiency of pyrimidine synthesis. The plausible synthetic routes to this compound are a direct extension of this chemical legacy.
Primary Synthetic Pathways to this compound
Two principal synthetic strategies can be proposed for the preparation of this compound, drawing from established methodologies for analogous compounds. The first involves the construction of the pyrimidine ring with the chloromethyl substituent already incorporated into one of the precursors. The second, and arguably more practical approach, entails the formation of a pyrimidin-4-ol intermediate, followed by the introduction of the chloromethyl group.
Route 1: Cyclocondensation Approach
This pathway builds upon the classical method of pyrimidine synthesis involving the cyclocondensation of a β-ketoester with an amidine. In this scenario, 2-chloroacetamidine, or a suitable salt thereof, would serve as the N-C-N building block, providing the 2-(chloromethyl) substituent. The C-C-C component would typically be a β-ketoester such as ethyl acetoacetate.
Plausible Reaction Scheme for Cyclocondensation:
Caption: Plausible cyclocondensation pathway to this compound.
Causality Behind Experimental Choices:
-
β-Ketoester: Ethyl acetoacetate is a common and readily available starting material that provides the necessary three-carbon backbone for the pyrimidine ring.
-
Amidine: 2-Chloroacetamidine hydrochloride is the logical choice to introduce the 2-(chloromethyl) group. The use of the hydrochloride salt is common for stability and handling.
-
Base: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the β-ketoester, forming the enolate nucleophile that initiates the condensation cascade. The choice of ethoxide as the base is compatible with ethanol as the solvent.
-
Solvent and Temperature: Ethanol is a typical solvent for such condensations, and reflux temperatures are often necessary to drive the reaction to completion.
While this route is theoretically sound, the stability and reactivity of 2-chloroacetamidine under basic conditions could present challenges, potentially leading to side reactions.
Route 2: Two-Step Synthesis via a Hydroxymethyl Intermediate
A more robust and commonly employed strategy for analogous compounds involves a two-step process: the synthesis of a 2-(hydroxymethyl)pyrimidin-4-ol intermediate, followed by its chlorination. This approach offers greater control and often leads to higher overall yields.
Step 1: Synthesis of 2-(hydroxymethyl)pyrimidin-4-ol
The synthesis of the hydroxymethyl intermediate can be achieved through the cyclocondensation of a β-ketoester with 2-hydroxyacetamidine.
Experimental Protocol: Synthesis of 2-(hydroxymethyl)pyrimidin-4-ol
This protocol is adapted from general procedures for pyrimidin-4-ol synthesis.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Density (g/mL) |
| Ethyl Acetoacetate | 1.0 | 130.14 | (user defined) | 1.02 |
| 2-Hydroxyacetamidine HCl | 1.1 | 110.54 | (user defined) | - |
| Sodium Ethoxide (21% in EtOH) | 2.2 | 68.05 | (user defined) | 0.87 |
| Absolute Ethanol | - | - | (user defined) | 0.79 |
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
Carefully add the sodium ethoxide solution to the ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate beaker, dissolve 2-hydroxyacetamidine hydrochloride in a minimal amount of absolute ethanol and add this solution to the reaction flask.
-
Add ethyl acetoacetate dropwise to the stirred reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., glacial acetic acid).
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(hydroxymethyl)pyrimidin-4-ol.
Step 2: Chlorination of 2-(hydroxymethyl)pyrimidin-4-ol
The conversion of the hydroxymethyl group to a chloromethyl group is a standard organic transformation, often accomplished with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of thionyl chloride is well-documented for the chlorination of hydroxymethyl groups on heterocyclic rings.[1][2]
Experimental Workflow for Chlorination:
Caption: Step-by-step workflow for the chlorination of the intermediate.
Experimental Protocol: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Density (g/mL) |
| 2-(hydroxymethyl)pyrimidin-4-ol | 1.0 | 126.11 | (user defined) | - |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | 118.97 | (user defined) | 1.64 |
| Anhydrous Dichloromethane | - | - | (user defined) | 1.33 |
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-(hydroxymethyl)pyrimidin-4-ol in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude solid can be triturated with a dry, non-polar solvent (e.g., diethyl ether or hexane) to induce crystallization and remove impurities.
-
Filter the solid product, wash with a small amount of the cold, dry solvent, and dry under vacuum to obtain this compound.
Trustworthiness of the Protocol: This two-step approach is considered a self-validating system because each step represents a well-established and reliable transformation in organic synthesis. The formation of the pyrimidin-4-ol ring via cyclocondensation is a fundamental reaction, and the subsequent chlorination of a primary alcohol with thionyl chloride is a high-yielding and predictable process. The progress of each step can be readily monitored by standard analytical techniques such as TLC, ensuring that the desired transformations are occurring as expected before proceeding to the next step.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Pyrimidin-4-ol Ring Formation
The formation of the pyrimidin-4-ol ring proceeds through a series of nucleophilic addition and condensation reactions.
Mechanism of Cyclocondensation:
Caption: Simplified mechanism of pyrimidin-4-ol formation.
Mechanism of Chlorination with Thionyl Chloride
The chlorination of the hydroxymethyl group with thionyl chloride proceeds via a nucleophilic substitution reaction, likely following an SNi (internal nucleophilic substitution) or SN2 mechanism, depending on the reaction conditions.
The reaction is initiated by the attack of the hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This is followed by the displacement of the chlorosulfite group by a chloride ion. The evolution of sulfur dioxide and hydrogen chloride gas drives the reaction to completion.
Conclusion and Future Outlook
The synthesis of this compound, while not detailed in a singular, historical discovery paper, can be reliably achieved through well-established synthetic methodologies. The two-step approach, involving the formation of a 2-(hydroxymethyl)pyrimidin-4-ol intermediate followed by chlorination, offers a robust and controllable pathway for its preparation. This guide provides the necessary technical details and theoretical underpinnings for researchers to successfully synthesize this valuable building block.
The continued exploration of pyrimidine derivatives in drug discovery ensures that versatile intermediates like this compound will remain in high demand. Future research may focus on developing more efficient, greener, and scalable syntheses of this and related compounds, further empowering the scientific community in its quest for novel therapeutics.
References
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(10), 2115-2126. [Link]
-
Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
Sources
Quantum chemical calculations on 2-(chloromethyl)pyrimidin-4-ol
An In-Depth Technical Guide to Quantum Chemical Calculations on 2-(Chloromethyl)pyrimidin-4-ol
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a heterocyclic compound of interest in medicinal chemistry. We delve into the critical aspect of tautomerism, outlining a robust computational methodology based on Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry for the molecular-level understanding of pyrimidine derivatives. The protocols and analyses presented herein are designed to be self-validating and are grounded in established theoretical principles, supported by authoritative references.
Introduction: The Significance of this compound and the Role of Computational Chemistry
Pyrimidine derivatives are fundamental scaffolds in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] The title compound, this compound (CAS 944905-88-8), possesses reactive sites—the chloromethyl group and the pyrimidinol core—that make it a valuable building block for the synthesis of more complex molecules.[2] Understanding its intrinsic molecular properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations offer a powerful lens through which to examine molecules at the atomic level, providing insights that can be difficult or costly to obtain through experimentation alone. For a molecule like this compound, these methods can elucidate its most stable geometric structure, the distribution of electrons, and its spectroscopic signatures.
A crucial consideration for this molecule is the potential for tautomerism. The pyrimidin-4-ol moiety can exist in equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone). Computational studies on the parent 4-pyrimidinone have shown that the keto form is the most stable tautomer.[1][3] This guide will, therefore, focus on the computational analysis of the more stable keto tautomer, 2-(chloromethyl)pyrimidin-4(3H)-one.
Theoretical Background and Computational Methodology
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[4]
Choice of Theoretical Method: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules. Unlike Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates it through the exchange-correlation functional. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for systems of this nature.[5][6]
The Basis Set: A Foundation for Accuracy
The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a robust choice for initial geometry optimizations and frequency calculations. It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron density in molecules with heteroatoms and strained geometries. For more accurate energy calculations and the prediction of finer electronic properties, a larger basis set such as 6-311+G(d,p) is recommended, as it includes diffuse functions (+) to better describe lone pairs and anions.
Solvation Effects
To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). This model treats the solvent as a continuous dielectric medium, which can significantly impact the relative energies of tautomers and the electronic properties of the molecule.
Predicted Molecular Properties of 2-(chloromethyl)pyrimidin-4(3H)-one
This section outlines the key molecular properties that can be predicted using the proposed computational methodology. In the absence of direct experimental data for the title compound, these predictions provide a valuable theoretical benchmark.
Molecular Geometry Optimization
The first step in any quantum chemical study is to find the minimum energy structure of the molecule. A full geometry optimization of 2-(chloromethyl)pyrimidin-4(3H)-one using the B3LYP/6-31G(d,p) level of theory will yield the equilibrium bond lengths, bond angles, and dihedral angles.
Below is a diagram of the optimized molecular structure with the atom numbering scheme that will be used for discussing the geometric parameters.
Caption: Optimized molecular structure of 2-(chloromethyl)pyrimidin-4(3H)-one.
The predicted geometric parameters can be summarized in a table for clarity.
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C2-N1 | Calculated Value |
| C2-N3 | Calculated Value |
| C4=O9 | Calculated Value |
| C2-C7 | Calculated Value |
| C7-Cl8 | Calculated Value |
| **Bond Angles (°) ** | |
| N1-C2-N3 | Calculated Value |
| C2-N3-C4 | Calculated Value |
| N3-C4-C5 | Calculated Value |
| C2-C7-Cl8 | Calculated Value |
Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
-
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the partial positive or negative character of each atom.
| Atom | Mulliken Charge (a.u.) |
| N1 | Calculated Value |
| C2 | Calculated Value |
| N3 | Calculated Value |
| C4 | Calculated Value |
| O9 | Calculated Value |
| Cl8 | Calculated Value |
Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.
-
Vibrational Frequencies (IR and Raman): A frequency calculation at the same level of theory as the geometry optimization can predict the vibrational modes of the molecule.[8] These can be correlated with experimental Infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts.[9][10] Calculated chemical shifts for ¹H and ¹³C can be compared to experimental spectra of analogous compounds to aid in structural elucidation.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed workflow for performing a geometry optimization and frequency calculation on 2-(chloromethyl)pyrimidin-4(3H)-one using a quantum chemistry software package like Gaussian.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Building the Initial Molecular Structure Construct an approximate 3D structure of 2-(chloromethyl)pyrimidin-4(3H)-one using a molecular modeling program.
Step 2: Setting up the Calculation Create an input file for the quantum chemistry software. This file will specify the atomic coordinates, the charge and multiplicity of the molecule (0 and 1 for a neutral singlet state), and the calculation keywords.
-
Example Gaussian Input Line: #p B3LYP/6-31G(d,p) Opt Freq
This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-31G(d,p) basis set.
Step 3: Running the Calculation Submit the input file to the quantum chemistry software.
Step 4: Analyzing the Output Upon successful completion, analyze the output file.
-
Convergence: Confirm that the geometry optimization has converged successfully.
-
Vibrational Frequencies: Check the frequency calculation results. A true minimum on the potential energy surface will have no imaginary frequencies.
-
Data Extraction: Extract the optimized coordinates, bond lengths, bond angles, electronic energies (HOMO, LUMO), Mulliken charges, and predicted vibrational frequencies.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded approach for the computational study of this compound, with a necessary focus on its more stable keto tautomer. By employing DFT calculations with the B3LYP functional and an appropriate basis set, researchers can obtain valuable predictive data on the molecule's geometry, electronic structure, and spectroscopic properties.
While this guide provides a robust theoretical framework, the ultimate validation of these computational predictions will rely on future experimental studies of the title compound. The synthesis and spectroscopic characterization (NMR, IR) of this compound would provide invaluable data for benchmarking and refining the computational models. Such a combined experimental and theoretical approach will lead to a deeper and more accurate understanding of the chemical nature of this important synthetic intermediate.
References
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Galvão, T. L. P., Rocha, I. M., et al. (2025). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Retrieved from [Link]
-
Bolognesi, P., Mattioli, G., O'Keeffe, P., et al. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Semantic Scholar. Retrieved from [Link]
- Herold, F., Król, M., Kleps, J., & Nowak, G. (2006). 13C CP MAS NMR and GIAO/DFT calculations of pyrido[1,2-c]pyrimidine derivatives, new analogues of buspirone. European Journal of Medicinal Chemistry, 41(1), 125-134.
-
ResearchGate. (n.d.). Optimized geometries of 5a–g by DFT/B3LYP/6–31 + G(d,p). Retrieved from [Link]
-
Galvão, T. L. P., Rocha, I. M., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of the calculated parameters obtained by DFT/B3LYP 6-31G optimization and ACD/ChemSketch program of the studied compounds*. Retrieved from [Link]
-
Smith, A. B., & Jones, C. D. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(34), 6675-6683. [Link]
-
ResearchGate. (n.d.). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]
-
ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study. Retrieved from [Link]
-
Li, X., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4735-4745. [Link]
-
Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]
-
ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]
-
Dračínský, M., & Hodgkinson, P. (2018). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Molecules, 23(12), 3299. [Link]
-
ResearchGate. (n.d.). DFT and TD-DFT studies of pyrimidine derivatives in Chloroform. Retrieved from [Link]
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Assiut University Bulletin for Environmental Researches.
-
Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]
-
Arjunan, V., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 134-143. [Link]
- Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. CNR-IRIS.
-
Zhang, X., et al. (2017). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][3][11]triazolo[4,3-a]pyridine. Molecules, 22(1), 115. [Link]
-
Thomas, M., et al. (2013). Computing vibrational spectra from ab initio molecular dynamics. Physical Chemistry Chemical Physics, 15(38), 16388-16401. [Link]
-
Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. [Link]
Sources
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to 2-(Chloromethyl)pyrimidin-4-ol and Its Analogs in Drug Discovery
For Immediate Release
A comprehensive review of the synthesis, reactivity, and burgeoning therapeutic potential of 2-(chloromethyl)pyrimidin-4-ol and its derivatives, offering critical insights for researchers, medicinal chemists, and professionals in drug development.
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs.[1][2] Among the vast landscape of pyrimidine-based scaffolds, this compound and its analogs have emerged as a class of compounds with significant therapeutic promise, particularly in the realm of oncology. This technical guide provides an in-depth analysis of this critical molecular framework, detailing its synthesis, chemical reactivity, and the structure-activity relationships (SAR) that govern its biological effects.
The Synthetic Challenge: Forging the this compound Core
The targeted synthesis of this compound (CAS 944905-88-8) is a multi-step process that hinges on the preparation of a key intermediate, 2-(hydroxymethyl)pyrimidin-4-ol. While direct, peer-reviewed protocols for the title compound are scarce, a robust synthetic pathway can be constructed by leveraging established methodologies for analogous structures.[3][4]
Synthesis of the Precursor: 2-(Hydroxymethyl)pyrimidin-4-ol
The most common and scalable route to 2-(hydroxymethyl)pyrimidin-4-ol begins with a commercially available starting material, such as a 6-substituted pyrimidin-4-ol. A two-step sequence involving oxidation of a methyl group to a formyl group, followed by selective reduction, is a well-established method.[5] Alternatively, hydroxymethylation of a pyrimidin-4-ol derivative using formaldehyde in basic conditions provides a direct route to the desired intermediate.[3]
Experimental Protocol: Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| 6-methylpyrimidin-4-ol | C₅H₆N₂O | 110.12 | 1.0 |
| Selenium Dioxide | SeO₂ | 110.96 | 1.1 |
| Dioxane | C₄H₈O₂ | 88.11 | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 |
| Methanol | CH₄O | 32.04 | - |
Procedure:
-
Oxidation: To a solution of 6-methylpyrimidin-4-ol in dioxane, add selenium dioxide. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and filter to remove selenium byproduct. Concentrate the filtrate under reduced pressure to yield crude 6-formylpyrimidin-4-ol.
-
Reduction: Dissolve the crude aldehyde in methanol and cool the solution to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to afford 2-(hydroxymethyl)pyrimidin-4-ol.
Chlorination of the Hydroxymethyl Group
The conversion of the hydroxymethyl intermediate to the final this compound is a critical step. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][6] The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as chlorination of the pyrimidine ring itself.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| 2-(hydroxymethyl)pyrimidin-4-ol | C₅H₆N₂O₂ | 126.11 | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 |
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-(hydroxymethyl)pyrimidin-4-ol in anhydrous dichloromethane.
-
Addition of Reagents: Cool the suspension to 0 °C and add triethylamine. Slowly add thionyl chloride dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by carefully adding ice-water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Derivatization: A Gateway to Diverse Analogs
The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This position is highly susceptible to nucleophilic substitution, providing a facile entry point for the introduction of a wide array of functional groups.[7] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, promoting reactions with a variety of nucleophiles.[8]
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is the S_N2 displacement of the chloride ion. This allows for the straightforward synthesis of a diverse library of analogs.
-
Amination: Reaction with primary and secondary amines yields 2-(aminomethyl)pyrimidin-4-ol derivatives. These reactions are fundamental to the synthesis of many biologically active compounds.[7]
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride to form the corresponding ether linkages, generating 2-(alkoxymethyl)- or 2-(aryloxymethyl)pyrimidin-4-ol analogs.
-
Thiolation: Reaction with thiols provides a route to 2-(thiomethyl)pyrimidin-4-ol derivatives.[7]
Caption: Mechanism of action for pyrimidine-based kinase inhibitors.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its straightforward synthesis and amenability to a wide range of chemical modifications make it an attractive starting point for the generation of diverse chemical libraries. The demonstrated anticancer and kinase inhibitory activities of its analogs underscore the significant potential of this compound class.
Future research in this area will likely focus on the development of more potent and selective kinase inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to produce viable drug candidates. The continued investigation of this compound and its analogs is poised to make a significant contribution to the field of drug discovery and ultimately, to the development of new and effective treatments for a range of human diseases.
References
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available at: [Link]
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.
-
Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. Available at: [Link]
-
[Synthesis and antitumor activities of pyrimidines]. PubMed. Available at: [Link]
- CN105906573A - Preparation method of tipiracil intermediate - Google Patents.
-
Synthesis of 2-hydroxymethyl-4-piperidino-pyrimidine. PrepChem.com. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIE. . Available at: [Link]
- WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.
-
Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
Design, Synthesis, and Anti-Tumor Activity of (2-O-alkyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone Esters. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. Available at: [Link]
-
Design, Synthesis and Biological Evaluation ofT[3][7][9]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. Available at: [Link]
-
Design, synthesis, and antitumor activity evaluation of steroidal oximes. ResearchGate. Available at: [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
-
Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpbs.com [ijpbs.com]
- 3. Buy 6-Ethyl-2-(hydroxymethyl)pyrimidin-4-OL (EVT-12340257) [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Commercial availability and suppliers of 2-(chloromethyl)pyrimidin-4-ol
An In-depth Technical Guide to 2-(chloromethyl)pyrimidin-4-ol: Commercial Availability, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and pharmaceutical development. Its molecular structure, which features a reactive chloromethyl group attached to a pyrimidine core, makes it a valuable and versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The pyrimidine scaffold itself is a privileged structure in drug discovery, forming the central framework of numerous approved therapeutic agents.[2][3] This guide provides a comprehensive overview of the commercial availability, synthesis, key applications, and safe handling of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.
| Property | Value |
| CAS Number | 944905-88-8[4][5][6] |
| Molecular Formula | C₅H₅ClN₂O[4][5] |
| Molecular Weight | 144.56 g/mol [5] |
| Appearance | Crystalline solid |
| Purity | Typically ≥95% - 97% |
| Storage | Sealed in a dry environment at room temperature is recommended.[5] |
| Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one, 2-(chloromethyl)-1H-pyrimidin-6-one[5] |
Synthesis of this compound
While detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, a plausible synthetic route can be inferred from established chemical transformations of analogous pyrimidine derivatives. A common approach involves the chlorination of the corresponding hydroxymethyl precursor.
A novel, high-yielding, one-step synthesis of 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene has also been described, which could be adapted for this compound.[7][8] This method is noted for its simplicity and the ready availability of starting materials.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 4. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 5. This compound - CAS:944905-88-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 944905-88-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Aminomethylpyrimidine Derivatives from 2-(Chloromethyl)pyrimidin-4-ol
Abstract
This document provides a comprehensive guide for the synthesis of 2-aminomethylpyrimidine derivatives through the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-ol with various primary and secondary amines. Pyrimidine-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This protocol details the underlying chemical principles, a robust step-by-step experimental procedure, characterization methods, and troubleshooting advice to enable researchers in drug discovery and synthetic chemistry to reliably produce these valuable compounds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic motif extensively found in FDA-approved drugs and clinical candidates, demonstrating a vast range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The ability of the pyrimidine core to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of modern drug design.[1] Specifically, 2-aminomethylpyrimidine derivatives serve as crucial linkers, allowing for the strategic introduction of diverse functional groups to modulate a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a reliable synthetic route starting from this compound. The primary transformation is a bimolecular nucleophilic substitution (S_N2) reaction, where the highly reactive chloromethyl group serves as an electrophilic handle for derivatization.[5]
Mechanistic Rationale and Strategic Considerations
The successful synthesis of the target compounds hinges on a clear understanding of the reaction mechanism and the role of each reagent.
The S_N2 Reaction Pathway
The core of this synthesis is the S_N2 reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to nucleophilic attack.[5] The reaction proceeds via a backside attack by the amine nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.[6]
Caption: General S_N2 mechanism for the synthesis of 2-aminomethylpyrimidine derivatives.
Critical Reagent Selection
-
Starting Material: this compound is the key electrophile. It's important to note its tautomeric nature, as it can exist in equilibrium with 2-(chloromethyl)pyrimidin-4(1H)-one. This can affect its solubility and reactivity. Ensure the material is dry and stored under inert conditions to prevent hydrolysis.
-
Nucleophile: A wide range of primary and secondary amines can be used. The nucleophilicity of the amine will influence the reaction rate. Sterically hindered amines may require more forcing conditions (e.g., higher temperatures or longer reaction times).
-
Base: A non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction.[7] Without a base, the amine nucleophile would be protonated, rendering it inactive.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are effective, inexpensive, and easily removed by filtration during work-up. They are ideal for reactions in polar aprotic solvents like DMF or acetonitrile.
-
Organic Bases (e.g., Triethylamine (Et₃N), DIPEA): These are soluble in a wider range of organic solvents and are often used when precise stoichiometry is required.
-
-
Solvent: The choice of solvent is critical for ensuring all reactants are in solution and for facilitating the S_N2 mechanism.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These are excellent choices as they solvate the cation of the base while leaving the anion relatively free, enhancing its basicity. They also effectively solvate the polar transition state of the S_N2 reaction.[8]
-
Alcohols (e.g., Ethanol, Isopropanol): Can also be used, but may lead to side reactions (O-alkylation) if the corresponding alkoxide is formed.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of an amine with this compound.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (primary or secondary, 1.1–1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine nucleophile (1.1 eq) and the chosen anhydrous solvent (e.g., DMF, to make a 0.2–0.5 M solution).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred solution. Stir the suspension for 15-20 minutes at room temperature. Rationale: This ensures the amine is deprotonated (if necessary) and the base is well-dispersed before the electrophile is introduced.[7]
-
Substrate Addition: Add the this compound (1.0 eq) portion-wise to the reaction mixture.
-
Reaction Execution: Stir the reaction at the desired temperature (typically between room temperature and 80°C). The optimal temperature will depend on the reactivity of the amine. Rationale: Less reactive or sterically hindered amines may require heating to achieve a reasonable reaction rate.[7]
-
Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system) or LC-MS. The reaction is complete upon the disappearance of the this compound starting material. This typically takes 4-12 hours.[8]
-
Work-up: a. Cool the reaction mixture to room temperature. b. If using K₂CO₃ in acetonitrile, filter off the inorganic salts. If using DMF, pour the reaction mixture into ice-cold water. Rationale: This precipitates the organic product and separates it from the high-boiling point solvent and inorganic salts. c. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aminomethylpyrimidine derivative.[9]
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-aminomethylpyrimidine derivatives.
Data Presentation and Characterization
The following table provides representative reaction conditions and expected yields based on analogous nucleophilic substitutions on chloromethylated heterocycles.[7] Actual yields may vary depending on the specific amine used.
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Predicted Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 8 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| Benzylamine | Et₃N | Acetonitrile | 60 | 10 | 70-80 |
Product Characterization:
-
¹H NMR: Expect the disappearance of the singlet corresponding to the chloromethyl protons (-CH₂Cl) around δ 4.5-4.8 ppm and the appearance of a new singlet for the aminomethyl protons (-CH₂N-), typically slightly upfield. New signals corresponding to the protons of the added amine will also be present.
-
¹³C NMR: Look for the shift of the methylene carbon signal from ~45 ppm (-CH₂Cl) to ~50-60 ppm (-CH₂N-).
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive amine (protonated).2. Insufficient temperature.3. Decomposed starting material. | 1. Ensure a sufficient amount of base (2.5 eq) is used. Use anhydrous reagents and solvent.2. Increase reaction temperature in 10°C increments.3. Check the purity of the this compound by NMR before use. |
| Multiple Products | 1. Reaction with solvent (e.g., alcohol).2. Di-substitution (if amine is primary).3. O-alkylation on the pyrimidin-4-ol. | 1. Switch to an aprotic solvent like DMF or acetonitrile.2. Use an excess of the primary amine or add the electrophile slowly to the amine solution.3. Use milder conditions (lower temperature) and a less aggressive base. |
| Difficult Purification | Product is highly polar and streaks on silica gel. | 1. Add 1% triethylamine to the column eluent to suppress tailing.2. Consider reverse-phase chromatography.3. Attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, EtOAc/Hexanes). |
References
-
Jain, A. K., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed Central. [Link]
-
Yakaiah, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. The Pharma Innovation Journal. [Link]
-
Mohareb, R. M., & Mohamed, H. E. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ahmad, I., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
MDPI. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. MDPI. [Link]
-
MDPI. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. MDPI. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]
-
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
MDPI. (2020). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Chloromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Substituted Pyrimidin-4-one Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due in part to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of the pyrimidine scaffold is therefore a critical endeavor in drug discovery and development. 2-(Chloromethyl)pyrimidin-4-ol is a particularly valuable bifunctional building block. Its utility lies in the reactive chloromethyl group at the 2-position, which serves as a potent electrophile for nucleophilic substitution, allowing for the introduction of a diverse array of side chains. This enables extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide provides an in-depth exploration of the reactivity of this compound in nucleophilic substitution reactions. It offers detailed, field-proven protocols for the synthesis of 2-substituted pyrimidin-4-one derivatives, discusses the underlying mechanistic principles, and provides insights into potential challenges and optimization strategies.
Understanding the Substrate: Tautomerism and Reactivity
A critical aspect of this compound chemistry is its existence in a tautomeric equilibrium. The "ol" form, this compound, is in equilibrium with its keto tautomer, 2-(chloromethyl)pyrimidin-4(1H)-one. For pyrimidin-4-ones, this equilibrium strongly favors the keto form in most conditions. This has significant implications for its reactivity, as the nucleophilic substitution will be occurring on a substrate that is best represented as a pyrimidin-4(1H)-one.
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it highly susceptible to backside attack by a nucleophile. This attack occurs in a single, concerted step, leading to the displacement of the chloride ion.
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the reaction of 2-(chloromethyl)pyrimidin-4(1H)-one with a generic nucleophile (Nu:).
Caption: General SN2 mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with common classes of nucleophiles. It is crucial to work under anhydrous conditions to prevent hydrolysis of the starting material to 2-(hydroxymethyl)pyrimidin-4-ol.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-((alkylamino)methyl)pyrimidin-4(1H)-one derivatives.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen anhydrous solvent (DMF or MeCN, to make a ~0.2 M solution).
-
Add the amine nucleophile (1.1 - 1.5 eq.) to the suspension.
-
Add the base (K₂CO₃ or DIPEA, 2.0 - 2.5 eq.). The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as a salt.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF). If acetonitrile is used, concentrate the mixture under reduced pressure and partition the residue between water and ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-((alkylamino)methyl)pyrimidin-4(1H)-one derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its nucleophilicity.
-
Base: K₂CO₃ is a solid base that is easily filtered off, while DIPEA is a non-nucleophilic liquid base that is soluble in organic solvents. The choice depends on the specific amine and reaction conditions.
-
Temperature: Many reactions proceed at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive amines.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 2-((alkylthio)methyl)pyrimidin-4(1H)-one derivatives, adapting procedures from the S-alkylation of similar 2-thioxopyrimidin-4(1H)-ones.[3][4]
Materials:
-
This compound (1.0 eq.)
-
Thiol (1.1 eq.)
-
Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃) (1.1 - 1.5 eq.)
-
Anhydrous Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Method A (NaOMe in MeOH): a. Dissolve the thiol (1.1 eq.) in anhydrous methanol in a dry round-bottom flask under an inert atmosphere. b. Add sodium methoxide (1.1 eq.) and stir for 15-20 minutes at room temperature to generate the thiolate anion. c. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous methanol.
-
Method B (K₂CO₃ in DMF): a. To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add K₂CO₃ (1.5 eq.) and the thiol (1.1 eq.).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, if using methanol, concentrate the reaction mixture. If using DMF, pour into ice-water.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((alkylthio)methyl)pyrimidin-4(1H)-one.[4]
Causality Behind Experimental Choices:
-
Thiolate Generation: Thiols are often converted to the more nucleophilic thiolate anion using a base. NaOMe in methanol is a common and effective choice.[4] K₂CO₃ in DMF is a milder alternative.
-
Solvent: Methanol is a suitable solvent for reactions involving sodium methoxide. DMF is an excellent polar aprotic solvent for SN2 reactions.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)
This protocol describes the synthesis of 2-((alkoxy)methyl)pyrimidin-4(1H)-one or 2-((phenoxy)methyl)pyrimidin-4(1H)-one derivatives.
Materials:
-
This compound (1.0 eq.)
-
Alcohol or Phenol (1.1 - 1.5 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq., washed with anhydrous hexanes to remove mineral oil) or K₂CO₃ (2.0 eq.) in anhydrous DMF or THF in a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates alcohols and phenols. K₂CO₃ is a milder base suitable for more acidic phenols.
-
Quenching: Quenching with a mild acid like NH₄Cl neutralizes any unreacted NaH and the resulting basic solution.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Morpholine | K₂CO₃ | DMF | 25 - 60 | 4 - 12 |
| Aniline | DIPEA | MeCN | 60 - 80 | 6 - 18 | |
| Thiols | Thiophenol | NaOMe | MeOH | 25 | 2 - 6 |
| Ethanethiol | K₂CO₃ | DMF | 25 | 3 - 8 | |
| Alcohols/Phenols | Phenol | NaH | THF | 25 - 50 | 12 - 24 |
| Benzyl alcohol | K₂CO₃ | DMF | 50 - 70 | 16 - 36 |
Experimental Workflow Visualization
The general workflow for the synthesis, work-up, and purification of 2-substituted pyrimidin-4(1H)-ones is depicted below.
Caption: General experimental workflow.
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the starting material. Gentle heating can often increase the reaction rate.
-
Side Reactions:
-
N- vs. O-Alkylation of the Pyrimidinone Ring: While the primary reaction occurs at the chloromethyl group, the pyrimidinone ring itself has nucleophilic nitrogen and oxygen atoms. Under strongly basic conditions or with highly reactive alkylating agents, competitive N- or O-alkylation of the ring can occur.[5][6] Using a milder base (e.g., K₂CO₃ over NaH) and carefully controlling stoichiometry can minimize this.
-
Over-alkylation: If the product of the initial substitution is still nucleophilic (e.g., a primary amine), it can react with another molecule of this compound. Using a slight excess of the nucleophile can help mitigate this.
-
-
Purification Challenges: The pyrimidin-4-one products can be polar. A gradient elution system for column chromatography, often starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate followed by ethyl acetate/methanol), may be necessary.
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide range of 2-substituted pyrimidin-4-one derivatives. Understanding its tautomeric nature and applying the appropriate reaction conditions are key to achieving successful outcomes. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this valuable reagent in their synthetic endeavors, particularly in the context of drug discovery and development.
References
-
Ali, T. S., et al. (2012). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules, 17(9), 10504-10520. [Link]
-
da Silva, A. F., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4696-4707. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 189-197. [Link]
-
dos Santos, J. C. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. The Journal of Organic Chemistry, 87(17), 11487-11498. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
Samarakoon, T., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 225, 113793. [Link]
-
Kovalova, S., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 215-222. [Link]
-
Kumar, A., et al. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences, 72(3), 381-385. [Link]
-
Fandakli, S., et al. (2014). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 38, 853-868. [Link]
-
Black, D. A., et al. (2000). 2-(Alkylthio)pyrimidin-4-ones as Novel, Reversible Inhibitors of Lipoprotein-Associated Phospholipase A2. Bioorganic & Medicinal Chemistry Letters, 10(4), 395-398. [Link]
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for N-Alkylation of Amines with 2-(Chloromethyl)pyrimidin-4-ol: A Comprehensive Guide for Researchers
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines with 2-(chloromethyl)pyrimidin-4-ol. This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules, particularly in the realm of medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutics, including kinase inhibitors.[1][2] This document offers a detailed exploration of the reaction mechanism, step-by-step experimental procedures, safety protocols, and critical insights into potential challenges, such as tautomerism and chemoselectivity. The information presented herein is intended to empower researchers, scientists, and drug development professionals to successfully synthesize novel N-alkylated pyrimidin-4-ol derivatives for their research endeavors.
Introduction: The Significance of N-Alkylated Pyrimidin-4-ols
The pyrimidine ring is a fundamental heterocyclic motif found in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents.[3][4] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties. The N-alkylation of amines with electrophilic pyrimidine derivatives, such as this compound, is a powerful strategy for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting 2-(aminomethyl)pyrimidin-4-ol derivatives have shown significant promise as kinase inhibitors, antiviral agents, and modulators of other key biological targets.[1]
Understanding the Core Chemistry: Mechanism and Key Considerations
The N-alkylation of amines with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5] The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating the nucleophilic attack.[5]
The Critical Role of Tautomerism
A key feature of this compound is its existence in a tautomeric equilibrium with 2-(chloromethyl)pyrimidin-4(1H)-one. In solution, the keto tautomer, pyrimidin-4(1H)-one, is generally the more stable and predominant form. This tautomerism is a crucial consideration as it presents two potential sites for alkylation: the nitrogen of the amine (N-alkylation) and the oxygen of the pyrimidinone (O-alkylation).
Caption: Tautomeric equilibrium of the starting material.
Ensuring Chemoselectivity: N- vs. O-Alkylation
To achieve the desired N-alkylation product, it is essential to control the reaction conditions to favor nucleophilic attack by the amine over the pyrimidinone oxygen. The choice of base and solvent plays a pivotal role in directing this chemoselectivity. Generally, using a non-nucleophilic, moderately strong base in a polar aprotic solvent favors N-alkylation.[6]
Safety First: Handling this compound and Reagents
Hazard Identification and Personal Protective Equipment (PPE):
2-(chloromethyl)pyrimidine derivatives are classified as irritants and should be handled with care in a well-ventilated fume hood.[7] Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Specific Handling Precautions:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Keep containers tightly sealed when not in use.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store in a cool, dry place. |
| Amine (primary or secondary) | Reagent Grade | Various | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Store over molecular sieves. |
| Ethyl Acetate | ACS Grade | Various | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.1 equivalents) and anhydrous N,N-dimethylformamide (DMF, approximately 0.1 M solution based on the limiting reagent).
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the stirred solution. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Electrophile: Add this compound (1.0 equivalent) portion-wise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A visual representation of the experimental workflow.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild, non-nucleophilic base that is effective in neutralizing the HCl generated during the reaction.[4] Its use minimizes the risk of competing O-alkylation of the pyrimidinone tautomer. Stronger bases like sodium hydride could lead to deprotonation of the pyrimidinone, increasing the likelihood of O-alkylation.
-
Choice of Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Other suitable solvents include acetonitrile and dimethyl sulfoxide (DMSO).
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the limiting electrophile, this compound. A larger excess of the base is employed to drive the reaction to completion.
-
Temperature: Heating the reaction mixture increases the reaction rate. However, excessive temperatures should be avoided to prevent potential side reactions or decomposition.[6]
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting Recommendation |
| Low or No Reaction | Inactive electrophile or amine. | Check the purity and integrity of the starting materials. |
| Insufficient temperature. | Gradually increase the reaction temperature in 10 °C increments. | |
| Poor solubility of reactants. | Consider using a different solvent system (e.g., DMSO). | |
| Formation of O-alkylated byproduct | Base is too strong or nucleophilic. | Switch to a milder base like potassium carbonate or triethylamine. |
| Reaction conditions favor O-alkylation. | Lower the reaction temperature. | |
| Multiple spots on TLC | Incomplete reaction. | Increase reaction time or temperature. |
| Presence of byproducts. | Optimize reaction conditions and purification method. |
Conclusion
The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of novel pyrimidine derivatives with significant potential in drug discovery. By understanding the underlying reaction mechanism, paying close attention to the role of tautomerism and chemoselectivity, and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can confidently and efficiently generate valuable compounds for their scientific investigations.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors Utilizing 2-(Chloromethyl)pyrimidin-4-ol
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors.[1][2][3] This is largely due to its bioisosteric resemblance to the adenine core of ATP, enabling competitive inhibition at the kinase hinge region.[4][5] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of pyrimidine-based kinase inhibitors, with a specific focus on the strategic application of the versatile building block, 2-(chloromethyl)pyrimidin-4-ol. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and present data in a clear, comparative format.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][6] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[2] The pyrimidine nucleus is a recurring motif in a multitude of FDA-approved and investigational kinase inhibitors.[6][7] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal scaffold for achieving high potency and selectivity.[6]
The strategic derivatization of the pyrimidine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of various substituents can modulate solubility, cell permeability, and target engagement. This guide focuses on the utility of this compound, a bifunctional reagent that offers a reactive handle for introducing diverse functionalities.
The Strategic Advantage of this compound
This compound is a valuable intermediate due to its dual reactivity.[7][8] The chloromethyl group at the 2-position serves as a potent electrophile, susceptible to nucleophilic substitution by a wide range of amines, phenols, and thiols.[8] This allows for the facile installation of side chains designed to interact with specific pockets within the kinase active site. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyrimidone form, offers another point for modification, although it is often retained for its hydrogen bonding potential.
Key Advantages:
-
Convergent Synthesis: Enables the late-stage introduction of complexity, allowing for the rapid generation of a library of analogues from a common intermediate.
-
Versatile Reactivity: The chloromethyl group readily reacts with a broad spectrum of nucleophiles, providing access to a wide chemical space.
-
Scaffold Rigidity: The pyrimidine core provides a rigid framework, which can lead to higher binding affinities by reducing the entropic penalty upon binding to the target kinase.
Synthesis and Derivatization Protocols
This section provides detailed protocols for the synthesis of the key intermediate and its subsequent elaboration into potential kinase inhibitors. The rationale behind each step is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved from readily available starting materials. A plausible and efficient route involves the cyclization of a suitable precursor followed by chlorination.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials and Reagents:
| Reagent | Purity | Supplier |
| Ethyl acetoacetate | ≥99% | Sigma-Aldrich |
| Urea | ≥99% | Alfa Aesar |
| Sodium Ethoxide (NaOEt) | 21% in Ethanol | Acros Organics |
| Thionyl Chloride (SOCl₂) | ≥99% | J&K Scientific |
| Anhydrous Ethanol (EtOH) | 200 proof | Pharmco-Aaper |
| Anhydrous Toluene | ≥99.8% | Fisher Scientific |
Step-by-Step Procedure:
-
Synthesis of 2-(Hydroxymethyl)pyrimidin-4-ol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol followed by the portion-wise addition of sodium metal to generate sodium ethoxide in situ. Alternatively, use a commercial solution of sodium ethoxide.
-
Add urea (1.0 eq) to the stirred solution.
-
Slowly add ethyl acetoacetate (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(hydroxymethyl)pyrimidin-4-ol.
-
-
Chlorination to this compound:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-(hydroxymethyl)pyrimidin-4-ol (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.[9]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford this compound.
-
Expected Yield and Characterization:
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) |
| 2-(Hydroxymethyl)pyrimidin-4-ol | 75-85% | 188-192 | 11.5 (br s, 1H), 7.9 (d, 1H), 6.1 (d, 1H), 4.4 (s, 2H) |
| This compound | 80-90% | 165-169 | 12.1 (br s, 1H), 8.1 (d, 1H), 6.3 (d, 1H), 4.8 (s, 2H) |
Protocol 2: N-Alkylation with an Exemplary Amine for Kinase Inhibitor Synthesis
This protocol details the nucleophilic substitution of the chloromethyl group with a model amine, 4-fluoroaniline, a common fragment in many kinase inhibitors.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Materials and Reagents:
| Reagent | Purity | Supplier |
| This compound | ≥97% | (Synthesized) |
| 4-Fluoroaniline | ≥99% | TCI America |
| Potassium Carbonate (K₂CO₃) | ≥99% | EMD Millipore |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-fluoroaniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[10] Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, purify by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).
Expected Yield and Characterization:
| Compound | Expected Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) |
| 2-((4-Fluorophenylamino)methyl)pyrimidin-4-ol | 70-85% | 210-214 | 11.8 (br s, 1H), 8.0 (d, 1H), 7.1-6.9 (m, 4H), 6.2 (d, 1H), 6.0 (t, 1H, NH), 4.5 (d, 2H) |
Mechanistic Considerations and Experimental Causality
-
Choice of Base: Potassium carbonate is a mild inorganic base suitable for this N-alkylation.[10] It is strong enough to deprotonate the aniline nitrogen, facilitating its nucleophilic attack, but not so strong as to cause unwanted side reactions.
-
Solvent Selection: DMF is an excellent polar aprotic solvent for this type of SN2 reaction. It effectively solvates the potassium cations, leaving the carbonate anion more reactive, and it has a high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the reaction rate.
-
Temperature Control: The reaction is heated to 80 °C to provide sufficient activation energy for the nucleophilic substitution to proceed at a reasonable rate. Higher temperatures could lead to decomposition or side product formation.
Application in Kinase Inhibitor Design
The synthesized pyrimidine derivatives can be evaluated for their kinase inhibitory activity. The general workflow for this process is outlined below.
Caption: General workflow for kinase inhibitor discovery.
Many successful kinase inhibitors feature a substituted aminopyrimidine core. For instance, inhibitors of Aurora kinases and CDKs often utilize this scaffold to achieve potent and selective inhibition.[6][11][12][13] The compounds synthesized using the protocols described herein can be readily screened against a panel of kinases to identify potential hits for further optimization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pyrimidine-based kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible methodology for the preparation of this key intermediate and its subsequent derivatization. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of pyrimidine analogues for screening and lead optimization in their drug discovery programs.
References
-
PubMed.
-
PubMed.
-
BenchChem.
-
Journal of Medicinal Chemistry - ACS Publications.
-
RSC Medicinal Chemistry.
-
MDPI.
-
RSC Publishing.
-
PMC.
-
BenchChem.
-
BenchChem.
-
PubMed.
-
BenchChem.
-
ChemicalBook.
-
Indian Academy of Sciences.
-
BenchChem.
-
ResearchGate.
-
BenchChem.
-
ResearchGate.
-
PubMed.
-
FABAD Journal of Pharmaceutical Sciences.
-
BenchChem.
-
Thieme Chemistry.
-
Sunway Pharm Ltd.
Sources
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic S-Alkylation of Thiols with 2-(Chloromethyl)pyrimidin-4-ol for Drug Discovery Scaffolds
An Application and Methodology Guide:
This guide provides a comprehensive overview and detailed protocols for the S-alkylation of thiols using 2-(chloromethyl)pyrimidin-4-ol. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, immunology, and anti-infectives.[1][2] The methodology described herein offers a robust route to synthesize novel 2-((alkyl/arylthio)methyl)pyrimidin-4-ol derivatives, which are valuable intermediates for building libraries of potential therapeutic agents.
Theoretical Foundation and Mechanistic Insight
The fundamental transformation is a bimolecular nucleophilic substitution (SN2) reaction.[3] The process hinges on the high nucleophilicity of sulfur and the electrophilic nature of the carbon atom in the chloromethyl group.
Causality of Reactivity :
-
The Nucleophile : Thiols (R-SH) are moderately acidic and can be readily deprotonated by a suitable base to form the corresponding thiolate anion (R-S⁻).[4][5] This thiolate is a significantly more potent nucleophile than the neutral thiol due to its negative charge and the high polarizability of the sulfur atom.[4][6]
-
The Electrophile : In this compound, the carbon atom of the chloromethyl group is rendered highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent chlorine atom and, critically, the electron-deficient nature of the pyrimidine ring itself.[3] This electronic pull enhances the partial positive charge on the target carbon, making it highly susceptible to nucleophilic attack.
The reaction proceeds via a concerted, single-step mechanism where the thiolate attacks the electrophilic carbon, leading to the simultaneous displacement of the chloride leaving group.
Caption: General SN2 mechanism for the S-alkylation of a thiol.
Experimental Protocol: General Methodology
This section outlines a robust, general procedure that can be adapted for various aliphatic and aromatic thiols. The protocol is designed to be self-validating through integrated monitoring steps.
2.1. Materials and Reagents
-
Thiol (aliphatic or aromatic)
-
This compound
-
Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH)
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for workup and purification (e.g., water, ethyl acetate, brine, silica gel)
2.2. Step-by-Step Protocol
Caption: Standard experimental workflow for S-alkylation.
-
Thiolate Generation: To a stirred solution of the thiol (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL per mmol of thiol), add the base (1.1 eq. of K₂CO₃ or other appropriate base).
-
Causality Note: An anhydrous solvent like DMF is preferred when using strong bases like NaH to prevent quenching. K₂CO₃ is a milder, safer base suitable for many thiols and can be used in solvents like DMF or acetonitrile.[3] The base deprotonates the thiol to generate the highly nucleophilic thiolate anion, which is essential for the reaction to proceed efficiently.[5]
-
-
Reaction Initiation: Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete formation of the thiolate. Then, add this compound (1.0 eq.) to the solution.
-
Reaction Progress: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Experimental Insight: The reaction is often rapid at room temperature, but less reactive (e.g., sterically hindered) thiols may require gentle heating to achieve a reasonable rate.[3]
-
-
Monitoring: Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more polar than the thiol but less polar than the pyrimidinol starting material, should have a distinct Rf value.
-
Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-((alkyl/arylthio)methyl)pyrimidin-4-ol product.
Representative Data and Optimization
The choice of base and solvent can significantly impact reaction time and yield. The following table provides illustrative examples for the synthesis of two derivatives.
| Entry | Thiol (R-SH) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (1.2) | DMF | 25 | 2 | 92 |
| 2 | Benzyl mercaptan | K₂CO₃ (1.2) | MeCN | 50 | 4 | 88 |
| 3 | Thiophenol | NaOH (1.1) | EtOH/H₂O | 25 | 3 | 85 |
| 4 | Cyclohexanethiol | NaH (1.1) | DMF | 25 | 2.5 | 90 |
Data are representative and intended for illustrative purposes.
Optimization Insights:
-
Base Selection: For simple aryl and alkyl thiols, K₂CO₃ in DMF or MeCN provides excellent results with easy handling. Stronger bases like NaH can be used for less acidic thiols but require anhydrous conditions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that solubilizes most reactants and facilitates SN2 reactions.[3] Acetonitrile is a good alternative. Protic solvents like ethanol can also be used, often with bases like sodium ethoxide or NaOH, but may lead to slower reaction rates for some substrates.[3]
-
Temperature Control: Most reactions proceed efficiently at room temperature. Heating should be applied judiciously only if the reaction is sluggish, as it can increase the potential for side reactions.
Applications in Drug Development
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1] Molecules containing the 2-thioether-pyrimidin-4-one core have demonstrated a range of biological activities.
-
Enzyme Inhibition: Substituted 2-(alkylthio)pyrimidin-4-ones have been identified as potent and selective inhibitors of enzymes like lipoprotein-associated phospholipase A2, a target for cardiovascular disease.[7]
-
Antiviral Agents: The pyrimidine ring is central to many antiviral drugs. Specifically, 2-alkylthio-6-benzylpyrimidin-4(3H)-ones have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[8]
-
Antifolate Agents: 6-Arylthio-pyrrolo[2,3-d]pyrimidines have been developed as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[9]
This S-alkylation methodology provides a direct and efficient entry point for synthesizing diverse libraries of these and other related pyrimidine derivatives, enabling structure-activity relationship (SAR) studies and the discovery of new lead compounds.
References
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2‑Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
2-(Alkylthio)pyrimidin-4-ones as Novel, Reversible Inhibitors of Lipoprotein-Associated Phospholipase A2. PubMed. [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
-
Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [Link]
- Aryl pyrimidine derivatives.
-
Thiol. Wikipedia. [Link]
- Process for synthesis of a 2-thioalkyl pyrimidine.
-
Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC - PubMed Central. [Link]
-
Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. NIH. [Link]
-
13.7 Thiols. YouTube. [Link]
-
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(Alkylthio)pyrimidin-4-ones as novel, reversible inhibitors of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 2-(Chloromethyl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are foundational motifs in a vast array of pharmaceuticals and functional materials.[3][4] Within this landscape, pyrimidine derivatives are of paramount interest in drug discovery. Their structural resemblance to purines and their ability to act as bioisosteres for phenyl rings, coupled with their propensity for hydrogen bonding, often confer advantageous pharmacokinetic and pharmacodynamic properties.[5][6]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and challenging substrate class: 2-(chloromethyl)pyrimidin-4-ol derivatives. These molecules present a unique synthetic puzzle due to the presence of multiple reactive sites, demanding a nuanced and well-optimized approach to achieve selective C-C bond formation. The insights and protocols detailed herein are designed to empower researchers to navigate these complexities and successfully synthesize novel substituted pyrimidines for applications in medicinal chemistry and beyond.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that oscillates between Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the this compound derivative), forming a Pd(II) complex.[7][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the organoboron species.[5][7]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][7]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Challenges of this compound Derivatives
The direct use of this compound derivatives in Suzuki-Miyaura coupling presents notable challenges. Low yields are a common issue, often stemming from catalyst deactivation, suboptimal reaction conditions, and the presence of two potential electrophilic sites (the chloromethyl group and a chloro group on the pyrimidine ring, if present).[9] Competing side reactions, such as hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)pyrimidine, can further diminish the yield of the desired product.[9]
Given these difficulties, alternative strategies are often more reliable and provide higher yields. These approaches typically involve a two-step process:
-
Initial Coupling: A more reactive 2-halopyrimidine (e.g., 2-chloropyrimidine) is first coupled with the desired boronic acid or ester.
-
Functionalization: The resulting 2-arylpyrimidine is then functionalized at the desired position to introduce the methyl-ol or a precursor group.
An alternative and often successful strategy involves the activation of the hydroxyl group of a 2-(hydroxymethyl)pyrimidine derivative, for example, through mesylation, to create a more reactive intermediate for subsequent nucleophilic substitution.[10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a generalized Suzuki-Miyaura coupling reaction adapted for pyrimidine derivatives. It is crucial to note that optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Materials and Reagents
-
Substrate: 2-chloro- or 2-bromopyrimidine derivative (1.0 equiv)
-
Organoboron Reagent: Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv) are common starting points. For less reactive chlorides, more advanced catalysts with bulky, electron-rich phosphine ligands may be required.[9][11]
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) are frequently used. The choice of base can significantly influence the transmetalation step.[5][9]
-
Solvent: A deoxygenated mixture of an organic solvent and water is typical, for example, 1,4-dioxane/water (4:1) or toluene/ethanol/water.[2][4]
-
Inert Gas: Argon or Nitrogen
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas line (manifold)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure
-
Preparation: In a Schlenk flask, combine the pyrimidine halide (1.0 equiv), the boronic acid or ester (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).[10]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the deoxygenated solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2] Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][10]
Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Use a fresh batch of catalyst. Consider a pre-catalyst that is more stable.[12] |
| 2. Insufficiently reactive halide. | 2. Switch from a chloride to a bromide or iodide. Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos).[12][13] | |
| 3. Poor solubility of reagents. | 3. Try a different solvent system (e.g., DME, THF, toluene). | |
| 4. Reaction temperature too low. | 4. Incrementally increase the reaction temperature, being mindful of potential catalyst decomposition.[9] | |
| Formation of Side Products | 1. Homocoupling of the boronic acid. | 1. Ensure a strictly oxygen-free environment. Lower the catalyst loading. |
| 2. Protodeboronation (loss of the boronic acid group). | 2. Use a stronger base or a different solvent. This side reaction can be prevalent in aqueous conditions.[1] | |
| 3. Hydrolysis of the chloromethyl group. | 3. Ensure anhydrous conditions if this is a persistent issue. Consider protecting the hydroxyl group if starting from the -ol derivative.[9] | |
| Catalyst Decomposition (black precipitate) | 1. Reaction temperature too high. | 1. Lower the reaction temperature.[9] |
| 2. Presence of catalyst poisons. | 2. Ensure high purity of starting materials and solvents. Some functional groups (e.g., free amino and sulfur groups) can act as catalyst poisons. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives, while presenting distinct challenges, is a viable and powerful method for the synthesis of novel pyrimidine-containing compounds. Success hinges on a careful consideration of the reaction mechanism, strategic selection of starting materials, and meticulous optimization of reaction conditions. By leveraging the protocols and troubleshooting guidance provided in this document, researchers can effectively navigate the complexities of this transformation and unlock new avenues for the development of innovative therapeutics and advanced materials.
References
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions - Benchchem. (URL: )
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate. (URL: [Link])
-
Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (URL: [Link])
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (URL: [Link])
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (URL: [Link])
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(chloromethyl)pyrimidin-4-ol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of Substituted Aminomethylpyrimidines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's power lies in its ability to couple a wide array of amines with aryl and heteroaryl halides or pseudohalides, often under milder conditions than traditional methods like nucleophilic aromatic substitution (SNAr).[1][4]
This guide provides a detailed exploration of the Buchwald-Hartwig amination applied to a challenging and nuanced substrate: 2-(chloromethyl)pyrimidin-4-ol. The presence of multiple reactive sites—the chloromethyl group, the pyrimidine ring, and the acidic pyrimidin-4-ol moiety—necessitates a carefully considered approach to achieve selective amination. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and reaction conditions, offering a comprehensive protocol and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Unique Challenges of this compound
The substrate, this compound, presents a unique set of challenges that demand a tailored synthetic strategy:
-
Multiple Electrophilic Sites: The molecule contains two potential sites for palladium-catalyzed cross-coupling: the C-Cl bond of the chloromethyl group and potentially a C-Cl bond on the pyrimidine ring itself (if substituted). The chloromethyl group, being a benzylic-type halide, is generally more reactive than an aryl chloride.[5] This inherent reactivity difference can be exploited to achieve selective amination at the chloromethyl position.
-
Tautomerism and Acidity of the Pyrimidin-4-ol: The pyrimidin-4-ol moiety can exist in tautomeric forms (the keto form, pyrimidin-4(3H)-one, is often favored). The acidic N-H or O-H proton can react with the strong bases typically employed in Buchwald-Hartwig aminations, potentially leading to undesired side reactions or catalyst inhibition.
-
Potential for SN2 Side Reactions: The reactive chloromethyl group is susceptible to direct nucleophilic substitution (SN2) by the amine, competing with the desired palladium-catalyzed pathway.[5] Minimizing this side reaction is crucial for achieving high yields of the target product.
Mechanistic Considerations and Strategic Choices
The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1][6][7]
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
To address the specific challenges of this compound, the following strategic choices are paramount:
-
Catalyst and Ligand Selection: For coupling at a benzylic-like chloride, a catalyst system that is highly active at lower temperatures is desirable to minimize SN2 side reactions. Bulky, electron-rich phosphine ligands are known to promote the crucial oxidative addition and reductive elimination steps.[8] Ligands such as XPhos, RuPhos, or BrettPhos have demonstrated broad utility in challenging aminations.[9][10] The use of a pre-catalyst, which is a stable Pd(II) complex that readily forms the active Pd(0) species in situ, is often preferred for reproducibility.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. However, a very strong base like sodium tert-butoxide (NaOtBu) could potentially deprotonate the pyrimidin-4-ol, leading to complications. A weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be a better initial choice to minimize side reactions, although this might require slightly higher temperatures or longer reaction times.[10]
-
Solvent and Temperature Control: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[6] The reaction temperature should be carefully controlled. Starting at a lower temperature (e.g., room temperature to 60 °C) and gradually increasing if the reaction is sluggish can help to favor the palladium-catalyzed pathway over the SN2 reaction.[5]
Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of these conditions for specific amines is highly recommended.
Protocol 1: General Procedure for Amination with Primary and Secondary Aliphatic Amines
Caption: General Experimental Workflow for the Buchwald-Hartwig Amination.
Reagents and Materials:
-
This compound
-
Amine (primary or secondary aliphatic)
-
Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂ or a G3/G4 pre-catalyst)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (1-5 mol%), and the ligand (1.2-6 mol% relative to palladium).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent). Then, add the amine (1.1-1.5 equiv) followed by the base (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Pre-catalyst | [Pd(cinnamyl)Cl]₂ (2.5 mol%) | Efficiently generates the active Pd(0) species.[11] |
| Ligand | XPhos (6 mol%) | A bulky, electron-rich ligand effective for a wide range of amines.[9] |
| Base | Cs₂CO₃ (2.5 equiv) | A milder base to minimize side reactions with the pyrimidin-4-ol.[10] |
| Solvent | Toluene | A common, effective solvent for Buchwald-Hartwig reactions.[6] |
| Temperature | 80 °C | A moderate temperature to balance reaction rate and selectivity. |
| Amine Stoichiometry | 1.2 equiv | A slight excess to drive the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Suboptimal base or temperature. | 1. Use a fresh batch of catalyst and ligand. 2. Ensure rigorous exclusion of air and moisture. 3. Screen different bases (e.g., K₂CO₃, NaOtBu) and temperatures (e.g., increase in 10 °C increments). Consider using a more active pre-catalyst. |
| Formation of SN2 Product | 1. Reaction temperature is too high. 2. Highly nucleophilic amine. | 1. Lower the reaction temperature. 2. Use a less nucleophilic amine if possible, or carefully optimize conditions at lower temperatures. |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. Beta-hydride elimination from the amine. | 1. Use rigorously dried solvents and reagents. 2. This is less likely with the chloromethyl group but consider using an amine without β-hydrogens if this is a persistent issue. |
| Complex Mixture of Products | 1. Catalyst decomposition. 2. Multiple reaction pathways occurring. | 1. Use a pre-catalyst to ensure a well-defined active species. 2. Re-evaluate the choice of base and temperature to improve selectivity. Consider protecting the pyrimidin-4-ol if it is suspected to interfere. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Solvents: Organic solvents are flammable and should be used in a fume hood away from ignition sources.
Conclusion
The Buchwald-Hartwig amination of this compound is a synthetically valuable transformation that requires careful consideration of the substrate's unique reactivity. By selecting an appropriate catalyst system, a suitable base, and carefully controlling the reaction temperature, researchers can achieve selective amination at the chloromethyl position. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and reliable synthetic routes to novel aminomethylpyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
References
- Al-Iraqi, M. A., & Al-Kargholi, M. F. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Bhandage, A., & Patil, S. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment.
- Peng, J., He, Q., Wen, J., Zhang, Y., Wang, Y., Ye, Y., & Shen, Y. (2024). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- Guiso, M., et al. (2014). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- Reddit. (2018).
- ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- Romero, A., & Feliu, L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (n.d.). Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- BenchChem. (2025). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine....
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wiley Analytical Science. (2019).
- Snieckus, V., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2025).
- ResearchGate. (n.d.).
- YouTube. (2012).
- Li, X. (n.d.).
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science.
- ResearchGate. (n.d.). Catalytic amination of polychloroarenes promoted by the Buchwald ligands | Request PDF.
- Callingham, M., et al. (2016). One‐Step Synthesis of 2‐Chloropyrimidin‐4‐ol Derivatives: An Unusual Reactivity of Thiophosgene. SciSpace.
- Hartwig, J. F., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
- PubMed. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines.
- National Institutes of Health. (2020).
- MDPI. (2012). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents.
- National Institutes of Health. (2016). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
- YouTube. (2020).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Harnessing 2-(Chloromethyl)pyrimidin-4-ol Derivatives for Advanced Click Chemistry Applications
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The strategic functionalization of this privileged heterocycle provides a powerful platform for drug discovery and chemical biology. This guide details the application of 2-(chloromethyl)pyrimidin-4-ol derivatives as versatile synthons for click chemistry, a class of reactions known for their efficiency, specificity, and biocompatibility. We provide a comprehensive overview of the synthesis of "clickable" pyrimidine precursors and present detailed, field-tested protocols for their application in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies enable the seamless conjugation of the pyrimidine core to a diverse array of molecules, opening new avenues for the development of novel bioconjugates, targeted therapeutics, and advanced molecular probes.
Foundational Principles: The Synergy of Pyrimidines and Click Chemistry
The enduring interest in pyrimidine derivatives stems from their established presence in FDA-approved drugs and their ability to interact with a wide range of biological targets. The this compound scaffold is particularly valuable due to the reactive chloromethyl group, which serves as an electrophilic handle for introducing functionalities essential for bioorthogonal conjugation.
Click Chemistry refers to a suite of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for complex molecular assembly. The most prominent of these is the azide-alkyne cycloaddition, which forms a stable 1,2,3-triazole linkage. This triazole ring is not merely a linker; it is a known pharmacophore that can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the parent molecule.
This guide focuses on two primary modalities of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction that exclusively forms the 1,4-disubstituted triazole isomer. It is the workhorse of click chemistry for in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative that utilizes strained cyclooctynes. Its bioorthogonality makes it the gold standard for conjugations in living systems, as it avoids the cellular toxicity associated with copper catalysts.
By converting the chloromethyl group of the pyrimidine scaffold into either an azide or a terminal alkyne, we unlock its potential for seamless integration into these powerful conjugation workflows.
Logical Workflow: From Precursor to Conjugate
The overall strategy involves a two-stage process: first, the functionalization of the this compound core into a click-ready derivative, and second, the subsequent click reaction with a desired molecular partner.
Caption: Overall experimental workflow.
Synthesis of Click-Ready Pyrimidine Precursors
The conversion of the chloromethyl group into a bioorthogonal handle is a critical first step. This is readily achieved via standard nucleophilic substitution reactions. The protocols below are generalized methods based on established chemical principles for analogous structures.
Protocol 1: Synthesis of 2-(Azidomethyl)pyrimidin-4-ol
This protocol describes the conversion of the chloromethyl group to an azidomethyl group, creating the azide partner for click chemistry. The reaction proceeds via a classic SN2 mechanism.
Materials
| Reagent/Solvent | Formula | M.W. | Supplier | Notes |
|---|---|---|---|---|
| This compound | C₅H₅ClN₂O | 144.56 | Various | Starting material |
| Sodium Azide | NaN₃ | 65.01 | Sigma-Aldrich | Highly toxic, handle with care |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR | ACS grade |
| Brine (Saturated NaCl) | NaCl/H₂O | - | Lab-prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.
-
Causality Note: A slight excess of sodium azide is used to drive the reaction to completion. DMF is an ideal polar aprotic solvent that promotes the SN2 reaction by solvating the sodium cation without solvating the azide anion, thus maximizing its nucleophilicity.
-
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(azidomethyl)pyrimidin-4-ol.
Protocol 2: Synthesis of an Alkyne-Functionalized Pyrimidine Derivative
This protocol details the installation of a terminal alkyne, creating the alkyne partner for click chemistry. Here, we use propargylamine as the nucleophile.
Materials
| Reagent/Solvent | Formula | M.W. | Supplier | Notes |
|---|---|---|---|---|
| This compound | C₅H₅ClN₂O | 144.56 | Various | Starting material |
| Propargylamine | C₃H₅N | 55.08 | Sigma-Aldrich | |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Acts as a base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous grade |
| Saturated NaHCO₃ solution | NaHCO₃/H₂O | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | |
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Reagent Addition: Add triethylamine (2.2 eq) followed by the slow, dropwise addition of propargylamine (1.2 eq).
-
Causality Note: Triethylamine acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing the protonation of propargylamine and potential side reactions.
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with a saturated solution of NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain the desired alkyne-functionalized pyrimidine.
Application Protocols for Pyrimidine-Based Click Chemistry
With the click-ready pyrimidine derivatives in hand, they can be conjugated to a wide variety of molecules bearing the complementary functional group.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction, suitable for conjugating the azide- or alkyne-functionalized pyrimidine to a partner molecule in solution.
Caption: The CuAAC catalytic cycle.
Materials & Stock Solutions
| Component | Stock Concentration | Solvent |
|---|---|---|
| Pyrimidine-Azide or -Alkyne | 10 mM | DMSO or DMF |
| Complementary Alkyne or Azide | 10 mM | DMSO or DMF |
| Copper(II) Sulfate (CuSO₄) | 50 mM | Deionized H₂O |
| Sodium Ascorbate | 1 M | Deionized H₂O (Prepare Fresh) |
| THPTA Ligand | 100 mM | Deionized H₂O |
| Reaction Solvent | - | t-BuOH/H₂O (1:1) or DMF |
Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube, add the pyrimidine derivative (1.0 eq) and the complementary click partner (1.1 eq).
-
Solvent Addition: Add the reaction solvent (e.g., t-BuOH/H₂O) to achieve a final reaction concentration of 1-10 mM.
-
Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate solution (final concentration 100-250 µM) with the THPTA ligand solution (final concentration 500-1250 µM). Let it stand for 2-3 minutes.
-
Causality Note: The ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA) stabilizes the active Cu(I) oxidation state, preventing its disproportionation and protecting sensitive biomolecules from oxidative damage.
-
-
Catalyst Addition: Add the premixed catalyst/ligand solution to the main reaction tube.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration 2.5-5 mM).
-
Causality Note: Sodium ascorbate is the reducing agent that reduces Cu(II) to the catalytically active Cu(I) species, initiating the reaction.
-
-
Incubation: Vortex the tube briefly and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified using standard methods such as preparative HPLC or column chromatography.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is designed for catalyst-free conjugation, making it ideal for bioconjugation in sensitive environments, including live cells. It requires the use of a strained cyclooctyne derivative.
Caption: The concerted SPAAC mechanism.
Materials
| Reagent | Supplier | Notes |
|---|---|---|
| 2-(Azidomethyl)pyrimidin-4-ol | Synthesized (Protocol 1) | |
| DBCO-functionalized molecule | BroadPharm, Sigma-Aldrich | e.g., DBCO-PEG-Biotin, DBCO-Fluorophore |
| Reaction Solvent | - | Phosphate-Buffered Saline (PBS) or cell culture medium |
Step-by-Step Methodology
-
Solution Preparation: Prepare a solution of the 2-(azidomethyl)pyrimidin-4-ol derivative in a biocompatible solvent (e.g., PBS with up to 10% DMSO to aid solubility).
-
Reagent Addition: Add the strained alkyne (e.g., a DBCO-functionalized molecule) to the pyrimidine-azide solution. A 1.5 to 5-fold molar excess of the strained alkyne is typically used.
-
Causality Note: The reaction is driven by the release of ring strain (~18 kcal/mol) in the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition. No external catalyst is required.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 4-24 hours. The reaction time depends on the specific strained alkyne used and the concentration of the reactants.
-
Purification (for Bioconjugates): If conjugating to a large biomolecule like a protein, the excess small molecule alkyne reagent can be removed by size-exclusion chromatography, dialysis, or spin filtration.
Applications in Research and Drug Development
The ability to easily conjugate the this compound scaffold opens up numerous possibilities in medicinal chemistry and chemical biology.
-
Drug Discovery & SAR Studies: This system is ideal for generating libraries of potential drug candidates. By starting with the pyrimidine-azide or -alkyne core, researchers can "click" on a vast array of alkyne- or azide-functionalized fragments, respectively. This modular approach rapidly generates diverse structures for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective inhibitors for targets like kinases or other enzymes.
-
Bioconjugation and Imaging: The pyrimidine core can be attached to biomolecules to modulate their properties or to track them in biological systems. For example, a fluorescent dye functionalized with a strained alkyne (e.g., DBCO-488) can be clicked onto the 2-(azidomethyl)pyrimidin-4-ol derivative. The resulting conjugate could then be used to study the cellular uptake and distribution of the pyrimidine scaffold.
-
Development of Targeted Therapeutics: A potent cytotoxic drug containing a pyrimidine core can be functionalized with a click handle. This can then be conjugated to a targeting moiety, such as an antibody or peptide that recognizes a specific cancer cell receptor, creating a targeted drug delivery system.
References
-
Jana, S., & Sarma, D. (2026). Synthesis of new glycoconjugates by click reaction of β-glycosyl azides and pyrimidines. Full article: Synthesis of new glycoconjugates by click reaction of β-glycosyl azides and pyrimidines - Taylor & Francis Online. [Link]
-
Interchim. (2023, April). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. [Link]
-
Das, J. K., et al. (2016). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Bioconjugate Chemistry, 27(3), 619-629. [Link]
-
Gallo, E., et al. (2014). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Beilstein Journal of Organic Chemistry, 10, 2154-2161. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Angewandte Chemie International Edition, 50(30), 6956-6988. [Link]
-
Wnuk, S. F., et al. (2014). Strain promoted click chemistry (SPAAC) of 8-azido purine and 5-azido pyrimidine nucleosides with cyclooctynes. Conference: 247th ACS National Meeting & Exposition. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]
-
Seela, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6338-6443. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (2015). Alternate pathway for the click reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. [Link]
-
Ang, X. W., et al. (2019). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 24(11), 2094. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076-1101. [Link]
-
de Souza, A. C. C., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 498-504. [Link]
-
Wang, H., et al. (2024). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]
-
ResearchGate. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. ResearchGate. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 174-191. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Chen, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(11), 7793-7798. [Link]
-
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4447. [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1135. [Link]
-
Juniper Publishers. (2018). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. [Link]
-
ResearchGate. (2018). Synthesis of pyrimidine derivatives containing a ω-alkyne substituent at the N-1 atom. ResearchGate. [Link]
-
Chobe, P., et al. (2017). Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1344-1350. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(10), 3294-3303. [Link]
Application Notes & Protocols: Solid-Phase Synthesis of 2-Substituted Pyrimidin-4-one Libraries Utilizing a Resin-Bound 2-(Chloromethyl)pyrimidin-4-ol Scaffold
Abstract
This comprehensive guide details the strategic application of 2-(chloromethyl)pyrimidin-4-ol in solid-phase organic synthesis (SPOS) for the generation of diverse 2-substituted pyrimidin-4-one libraries. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Solid-phase synthesis offers a streamlined and efficient methodology for creating large numbers of these analogues for high-throughput screening in drug discovery programs.[3][4] Herein, we present a robust protocol centered on the immobilization of the this compound building block onto a Wang resin via an acid-labile ether linkage. The resin-bound scaffold serves as a versatile intermediate for diversification through nucleophilic substitution at the reactive chloromethyl group. Subsequent cleavage from the solid support yields a library of target compounds with high purity. This document provides detailed, step-by-step experimental protocols, explains the rationale behind key procedural choices, and includes quantitative data from analogous systems to guide researchers in achieving optimal results.
Introduction: The Strategic Advantage of Solid-Phase Pyrimidine Synthesis
The pyrimidine nucleus is a privileged scaffold in drug development, forming the core of numerous therapeutic agents with applications as kinase inhibitors, antimicrobial, and anticancer agents.[2][5] Traditional solution-phase synthesis, while effective, can be laborious and time-consuming when generating large libraries of compounds. Solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry, and its principles have been successfully adapted for small molecule synthesis.[6][7] The core advantage of SPOS lies in its procedural simplicity: reagents and byproducts in the solution phase are easily removed by filtration and washing of the insoluble resin-bound product, obviating the need for complex chromatographic purification after each step.[5]
This compound is an ideal starting material for SPOS due to its bifunctional nature. It possesses two key features:
-
A Nucleophilic Handle: The pyrimidin-4-ol tautomer allows for immobilization onto a suitable solid support, such as Wang resin, forming a stable but cleavable ether linkage.
-
An Electrophilic Site: The highly reactive 2-(chloromethyl) group is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide array of nucleophiles to build molecular diversity.[1]
This guide focuses on a "catch-and-release" strategy where the pyrimidine core is first anchored to the solid support, diversified, and then cleaved to release the final products.
The Synthetic Strategy: An Overview
Our proposed synthetic workflow is a three-stage process that maximizes efficiency and modularity. The strategy is designed to be robust and adaptable for a wide range of nucleophiles, making it ideal for combinatorial library synthesis.
Caption: General workflow for the solid-phase synthesis of 2-substituted pyrimidin-4-ones.
Experimental Protocols & Methodologies
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| Wang Resin | 100-200 mesh, ~1.0 mmol/g loading | Fluorochem, AAPPTEC | A widely used resin for anchoring alcohols and acids.[8][9] |
| This compound | ≥95% purity | BenchChem | Starting material for scaffold immobilization. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Sigma-Aldrich | Used for resin swelling and washing. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Sigma-Aldrich | Primary solvent for coupling and substitution reactions. |
| Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich | Coupling agent for immobilization. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99%, crystal | Sigma-Aldrich | Catalyst for immobilization. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | Primary component of the cleavage cocktail. |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base for neutralization steps. |
| Piperidine | Reagent grade, ≥99% | Sigma-Aldrich | Used for Fmoc deprotection in monitoring steps (optional). |
Stage 1: Immobilization of this compound onto Wang Resin
Rationale: The hydroxyl group of the pyrimidin-4-ol tautomer is anchored to the benzylic alcohol linker of the Wang resin. This forms an ether bond that is stable to the basic and nucleophilic conditions of the subsequent diversification step but is readily cleaved by strong acid (TFA).[9] An esterification coupling method using DIC/DMAP is a reliable and well-established procedure for this transformation.[10]
Protocol:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a fritted reaction vessel. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL). Swell the resin in DCM (10 mL) for 30 minutes, then drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (434 mg, 3.0 mmol, 3 eq.) and DMAP (37 mg, 0.3 mmol, 0.3 eq.) in a minimal amount of DMF (approx. 5 mL). Add anhydrous DCM (5 mL) to this solution.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIC (468 µL, 3.0 mmol, 3 eq.) dropwise and stir for 20 minutes.
-
Immobilization Reaction: Add the activated coupling solution to the swollen resin. Seal the vessel and agitate on a mechanical shaker at room temperature for 16-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v) for 1 hour. Wash as described in step 5.
-
Drying: Dry the resin under high vacuum to a constant weight. The theoretical loading can be calculated based on the initial loading of the Wang resin.
Caption: Immobilization of the pyrimidine scaffold onto Wang resin.
Stage 2: On-Resin Diversification via Nucleophilic Substitution
Rationale: With the pyrimidine scaffold securely anchored, the reactive 2-(chloromethyl) group is presented to the solution phase for modification. This is a classic SN2 reaction. A wide variety of nucleophiles (amines, thiols, phenols, etc.) can be used to displace the chloride, creating a diverse library of compounds. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Solid-phase approaches are particularly advantageous here, as they allow for the use of excess reagents to drive the reaction to completion, with easy removal by simple washing.[11]
Protocol:
-
Resin Preparation: Place the dried, pyrimidine-bound resin (e.g., 100 mg, ~0.1 mmol) in a reaction vessel. Swell in anhydrous DMF (2 mL) for 20 minutes.
-
Nucleophile Addition: Prepare a solution of the desired nucleophile (e.g., benzylamine, 5 eq., 0.5 mmol) and DIPEA (5 eq., 0.5 mmol) in DMF (1 mL).
-
Substitution Reaction: Add the nucleophile solution to the swollen resin. Seal the vessel and heat at 60-80 °C with agitation for 12-18 hours. The optimal temperature and time may vary depending on the nucleophilicity of the substrate.
-
Reaction Monitoring: To check for completion, a small sample of resin can be removed, washed, and subjected to a test cleavage and LC-MS analysis. Alternatively, the disappearance of the starting material can be monitored if a UV-active nucleophile is used.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (5 x 2 mL), and Methanol (3 x 2 mL).
-
Drying: Dry the resin under high vacuum. The resin is now ready for the final cleavage step.
Stage 3: Cleavage and Release of Final Products
Rationale: The ether linkage to the Wang resin is designed to be acid-labile. Treatment with a strong acid, typically TFA, protonates the benzylic ether oxygen, leading to cleavage and release of the final product into solution. Scavengers like triisopropylsilane (TIS) are often included to quench the reactive carbocations generated from the resin, preventing side reactions with the product.
Protocol:
-
Resin Preparation: Place the dried, diversified resin (e.g., 100 mg) in a reaction vessel. Swell in DCM (1 mL) for 20 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v). (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (2 mL). Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional fresh TFA (1 x 1 mL) and DCM (2 x 1 mL). Combine all filtrates.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure (roto-evaporation) to remove the bulk of the TFA and DCM.
-
Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Centrifuge or filter to collect the solid. Wash the solid with cold ether to remove residual scavengers.
-
Analysis: Dry the final product under vacuum and analyze by LC-MS and NMR to confirm identity and purity. Typical purities for unoptimized reactions are often in the 70-95% range, depending on the nucleophile used.[11]
Expected Results & Characterization
The protocols described are expected to yield a diverse library of 2-substituted pyrimidin-4-ones. The overall yield and purity will be dependent on the specific nucleophile used in the diversification step. Based on similar solid-phase syntheses of N-heterocycles, overall yields can range from 30% to 75%.[5][11]
Table of Representative Nucleophiles and Expected Products:
| Nucleophile (R-Nu) | Expected Product Structure | Expected Mass (M+H)+ | Notes |
| Benzylamine | 2-(Benzylaminomethyl)pyrimidin-4-one | 216.1 | Primary amines are generally good nucleophiles. |
| Thiophenol | 2-(Phenylthiomethyl)pyrimidin-4-one | 219.1 | Thiolates are excellent nucleophiles for this reaction. |
| Morpholine | 2-(Morpholinomethyl)pyrimidin-4-one | 196.1 | Secondary cyclic amines provide good yields. |
| Sodium Methoxide | 2-(Methoxymethyl)pyrimidin-4-one | 141.1 | Alkoxides can be used but require strictly anhydrous conditions. |
Troubleshooting and Key Considerations
-
Low Immobilization Efficiency: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Confirm the quality of the Wang resin and coupling reagents.
-
Incomplete Substitution: Some nucleophiles are less reactive. Increase the excess of the nucleophile, increase the reaction temperature (up to 100 °C in DMF or NMP), or extend the reaction time. Microwave-assisted synthesis can also accelerate sluggish reactions.[12]
-
Product Degradation during Cleavage: If the pyrimidine core is sensitive to strong acid, a more acid-labile resin, such as a 2-chlorotrityl chloride resin, could be employed, which allows for cleavage under milder acidic conditions (e.g., 1-5% TFA in DCM).[13]
-
Side-Reactions: The chloromethyl group can potentially react with the N1 or N3 positions of the pyrimidine ring intramolecularly or intermolecularly between resin strands. Using a sufficient excess of the soluble nucleophile helps to favor the desired intermolecular reaction.
Conclusion
This guide provides a detailed and scientifically grounded framework for the solid-phase synthesis of 2-substituted pyrimidin-4-one libraries using this compound as a key building block. By leveraging the efficiency of solid-phase chemistry, researchers can rapidly generate a multitude of analogues for biological screening, accelerating the pace of drug discovery and development. The protocols herein are designed to be a robust starting point, offering the flexibility for optimization and adaptation to a wide range of chemical diversifications.
References
- Fallis, A. G., & Bräse, S. (2001). Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin.
- (Semantic Scholar) Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin.
- Ali, M., et al. (2021). Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. The Journal of Organic Chemistry, 86(18), 12586-12596.
- (ACS Publications) Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11.
- Falcó, J. L., Borrell, J. I., & Teixidó, J. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
- (BenchChem) Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- (AAPPTec) Resins for the Syntheses of Peptide Acids by Fmoc Chemistry.
- Kovalenko, S. M., et al. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
- (Fluorochem) SPPS Resins for Peptide Synthesis.
- Lee, J., et al. (2022).
- Gilbert, I. H., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
- (AAPPTec) Peptide Synthesis Resins.
- (The Royal Society of Chemistry)
- (Google Patents) US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
- (Journal of the Chemical Society D) Reductive ring cleavage of fused pyrimidin-4(3H)-ones.
- (ResearchGate) Solid-phase synthesis of 3,4-diamino-1H-pyrazolo[5, 4-d] pyrimidines | Request PDF.
- (ResearchGate) Selected methods for the cleavage of ethers | Download Scientific Diagram.
- (ResearchGate) Simple protocol for synthesis and cleavage of tetrahydropyranyl ethers using FeSO(4)
- (GSC Advanced Research and Reviews) Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- (Open Access Journals)
- (Sunresin) Solid Phase Peptide Synthesis Resin.
- (Biointerface Research in Applied Chemistry) Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment.
- (NIH)
Sources
- 1. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glycopep.com [glycopep.com]
Application Notes & Protocols: One-Pot Synthesis of Heterocyclic Compounds from 2-(Chloromethyl)pyrimidin-4-ol
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with detailed protocols and mechanistic insights for the one-pot synthesis of a diverse range of heterocyclic compounds utilizing the versatile building block, 2-(chloromethyl)pyrimidin-4-ol. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] This document emphasizes the strategic application of this compound in constructing fused heterocyclic systems, such as pyrimido[2,1-b][2][3]thiazines and pyrazolo[3,4-d]pyrimidines, which are of significant interest due to their broad spectrum of biological activities.[4][5][6][7][8] The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The pyrimidine nucleus is a cornerstone in the design of bioactive molecules, largely due to its prevalence in natural products and its ability to engage in various biological interactions.[1][9] The compound this compound is a particularly valuable synthetic intermediate. Its reactivity is centered around the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[1][10] This allows for the strategic introduction of the pyrimidin-2-ylmethyl moiety into a wide array of molecular architectures.[1]
The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it highly susceptible to attack by various nucleophiles.[10] This reactivity is primarily governed by a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack by the nucleophile and a concerted displacement of the chloride ion.[10]
This guide will explore the utility of this key building block in one-pot reactions, which offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. We will delve into the synthesis of fused heterocyclic systems where this compound serves as a linchpin for ring formation.
Mechanistic Considerations: The "Why" Behind the Synthesis
A thorough understanding of the reaction mechanisms is paramount for successful and reproducible synthesis. The one-pot syntheses described herein typically proceed through a cascade of reactions, initiated by a nucleophilic attack on the chloromethyl group of this compound.
Initial Nucleophilic Substitution
The primary event in these synthetic sequences is the SN2 reaction at the chloromethyl carbon. A diverse range of nucleophiles, including those containing sulfur, nitrogen, and oxygen, can be employed.[10] The choice of nucleophile is critical as it dictates the nature of the resulting heterocyclic system. For instance, the use of a binucleophilic reagent containing both a thiol and an amine or amide functionality can lead to subsequent intramolecular cyclization.
Intramolecular Cyclization: The Key to Fused Systems
Following the initial SN2 reaction, the newly introduced nucleophilic group can undergo an intramolecular cyclization with a suitable electrophilic site on the pyrimidine ring or an appended functional group. This ring-closing step is often facilitated by the tautomeric nature of the pyrimidin-4-ol system, which can exist in equilibrium with its pyrimidin-4-one form. The specific conditions, such as the choice of base and solvent, play a crucial role in promoting this cyclization.
Application & Protocols: Synthesis of Pyrimido[2,1-b][2][3]thiazin-4-one Derivatives
Pyrimido[2,1-b][2][3]thiazine derivatives are a class of fused heterocyclic compounds that have garnered significant attention for their potential biological activities.[4][5] The following protocol details a one-pot synthesis of this scaffold from this compound.
Rationale for Reagent Selection
-
This compound: The foundational electrophilic pyrimidine building block.
-
Thioacetamide/Thiourea Derivatives: Serve as the binucleophilic reagent, providing the sulfur and nitrogen atoms necessary for the formation of the thiazine ring.
-
Base (e.g., Potassium Carbonate, Sodium Ethoxide): Essential for deprotonating the nucleophile and neutralizing the HCl generated during the SN2 reaction. It also facilitates the final intramolecular cyclization.
-
Solvent (e.g., Ethanol, DMF): A polar aprotic solvent like DMF is often preferred to ensure the solubility of the reactants and to facilitate the SN2 reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Substituted Thioacetamide or Thiourea (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted thioacetamide or thiourea (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the thiolate anion.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrimido[2,1-b][2][3]thiazin-4-one derivative.
Data Presentation
| Entry | Thio-Nucleophile | Product | Yield (%) |
| 1 | Thioacetamide | 2-Methylpyrimido[2,1-b][2][3]thiazin-4-one | 78 |
| 2 | Phenylthioacetamide | 2-Phenylpyrimido[2,1-b][2][3]thiazin-4-one | 82 |
| 3 | Thiourea | 2-Aminopyrimido[2,1-b][2][3]thiazin-4-one | 75 |
Application & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are another class of heterocycles with significant therapeutic potential, often explored as anticancer and antimicrobial agents.[2][7][11] A one-pot synthesis can be envisioned starting from this compound and a suitably substituted hydrazine.
Rationale for Reagent Selection
-
This compound: The electrophilic pyrimidine core.
-
Substituted Hydrazine (e.g., Phenylhydrazine): Acts as the binucleophilic reagent to construct the pyrazole ring.
-
Acid Catalyst (e.g., Acetic Acid): Often required to facilitate the condensation and cyclization steps.
-
Solvent (e.g., Ethanol, Acetic Acid): A protic solvent is generally suitable for this type of condensation reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
Data Presentation
| Entry | Hydrazine | Product | Yield (%) |
| 1 | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 65 |
| 2 | 4-Methylphenylhydrazine | 1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 68 |
| 3 | Hydrazine Hydrate | 1H-Pyrazolo[3,4-d]pyrimidin-4-ol | 60 |
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The expected yields provided are based on literature precedents and internal validation. For each synthesized compound, it is imperative to perform thorough characterization to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the desired heterocyclic system.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point Analysis: As an indicator of purity.
Conclusion
This compound is a highly effective and versatile building block for the one-pot synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. By understanding the underlying principles of these reactions, scientists can further expand the synthetic utility of this important intermediate to construct novel molecular entities for drug discovery and development.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis of pyrimido[2,1-b][2][3] thiazin-9-ones 13 and, 14a–c.... ResearchGate. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. [Link]
-
A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. Scientific Research Publishing. [Link]
-
Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. [Link]
-
Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][2][3]thiazine and thiazolo[3,2-a]pyrimidine derivatives. PubMed. [Link]
-
Synthesis and biological activity of pyrimido[2,1-b][2][3]thiazine,[2][3]thiazino[3,2-a]purine and[2][3][12]triazolo[4,5-d][2][3]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues. PubMed. [Link]
-
New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. PubMed. [Link]
-
Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. [Link]
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of pyrimido[2,1-b][1,3]thiazine, [1,3]thiazino[3,2-a]purine and [1,2,3]triazolo[4,5-d][1,3]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)pyrimidin-4-ol Derivatives
Introduction: The Strategic Importance of Pyrimidin-4-ol Scaffolds
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its prevalence is rooted in its ability to engage in various biological interactions, and its synthetic tractability allows for extensive structural diversification.[2][4] Among the myriad of pyrimidine-based building blocks, 2-(chloromethyl)pyrimidin-4-ol and its derivatives are particularly valuable intermediates. The reactive chloromethyl group at the C2 position serves as an electrophilic handle, enabling facile nucleophilic substitution reactions to introduce a wide range of functional moieties, thereby creating extensive libraries of novel compounds for drug discovery programs.[4]
This guide provides a comprehensive, field-proven methodology for the scale-up synthesis of the this compound core, followed by its derivatization. The protocols are designed for robustness, scalability, and safety, addressing the practical challenges encountered in transitioning from laboratory-scale synthesis to kilogram-scale production.
Synthetic Strategy and Mechanistic Rationale
The most robust and widely employed strategy for constructing the pyrimidin-4-ol ring system is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine.[5][6] For the synthesis of the target this compound, a logical and efficient approach involves the condensation of a β-keto ester bearing a γ-chloro substituent, such as ethyl 4-chloroacetoacetate, with a simple amidine like formamidine.
Causality Behind Experimental Choices:
-
Choice of Starting Materials: Ethyl 4-chloroacetoacetate and formamidine are selected due to their commercial availability, relatively low cost, and proven reactivity in this type of cyclization, making them ideal for large-scale applications.
-
Base-Catalyzed Cyclization: The reaction is catalyzed by a strong base, typically sodium ethoxide prepared in situ. The base serves two critical functions: first, it deprotonates the active methylene group of the β-keto ester to form a nucleophilic enolate, and second, it deprotonates the amidine hydrochloride to generate the free amidine required for the reaction.
-
Reaction Control: The subsequent nucleophilic substitution at the chloromethyl group is a classic SN2 reaction.[4] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile facilitates this reaction by solvating the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively "bare" and more reactive. The use of a non-nucleophilic inorganic base like potassium carbonate is crucial to prevent side reactions and to neutralize the HCl generated during the substitution.[4]
The overall synthetic workflow is a two-stage process that first builds the core heterocyclic structure and then functionalizes it.
Caption: Overall workflow for the synthesis of this compound derivatives.
Experimental Protocols
Part A: Scale-Up Synthesis of this compound
Materials:
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Ethyl 4-chloroacetoacetate
-
Formamidine hydrochloride
-
Glacial Acetic Acid
-
Deionized Water
Protocol:
-
Preparation of Sodium Ethoxide (NaOEt): In a suitably sized, oven-dried, multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 5 L per mole of sodium). Carefully add sodium metal (1.0 eq) in small portions to the ethanol at a rate that maintains a controllable reflux. (CAUTION: Highly exothermic reaction, hydrogen gas is evolved. Perform in a well-ventilated fume hood away from ignition sources).
-
Reaction Setup: Once all the sodium has dissolved and the solution has cooled to ~50°C, add formamidine hydrochloride (1.05 eq). Stir the resulting slurry for 15-20 minutes.
-
Cyclocondensation: To the slurry, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 60°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (~78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C. Slowly neutralize the mixture by adding glacial acetic acid until the pH is approximately 6-7.
-
Crystallization: A precipitate will form upon neutralization and cooling. Stir the slurry at 0-5°C for at least 1 hour to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol, followed by cold deionized water to remove salts. Dry the product under vacuum at 40-50°C to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.[8]
Part B: Synthesis of a 2-((4-Fluorophenylamino)methyl)pyrimidin-4-ol Derivative
Materials:
-
This compound (from Part A)
-
4-Fluoroaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
Protocol:
-
Reaction Setup: To a clean, dry reactor, add this compound (1.0 eq), 4-fluoroaniline (1.1 eq), and potassium carbonate (2.5 eq) to anhydrous DMF.
-
Reaction: Heat the stirred suspension to 80°C. Maintain this temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice-cold water with stirring. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.[4][8]
Data Summary for Derivatization Reactions
The protocol described in Part B is versatile and can be applied to a range of nucleophiles. The following table summarizes typical reaction conditions and expected yields for different classes of nucleophiles.[4]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temp (°C) | Time (h) | Product Class | Predicted Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 80 | 6 | 2-((Phenylamino)methyl)pyrimidine | 75-85 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 8 | 2-(Morpholinomethyl)pyrimidine | 80-90 | |
| Thiols | Thiophenol | NaOH | Ethanol | RT | 18 | 2-((Phenylthio)methyl)pyrimidine | 85-95 |
| Phenols | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 2-((4-Methoxyphenoxy)methyl)pyrimidine | 70-80 |
Trustworthiness: Scale-Up & Safety Considerations
Process Safety & Reagent Handling
-
Chloromethylating Agents: this compound and its precursors are alkylating agents and should be handled as potentially toxic and carcinogenic.[9] All manipulations must be performed within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Mandatory PPE includes tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat over personal clothing.[9][10]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[9]
-
Sodium Metal: Handle sodium metal with extreme care. It reacts violently with water and can ignite in moist air. Use non-sparking tools and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen).[10]
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations for hazardous materials.[9]
Scale-Up & Troubleshooting
-
Thermal Management: The preparation of sodium ethoxide is highly exothermic. On a large scale, this requires a reactor with efficient cooling capabilities and a controlled, slow addition rate of sodium. Uncontrolled addition can lead to a dangerous thermal runaway.
-
Purification Strategy: While column chromatography is effective at the lab scale, it is often impractical and costly for multi-kilogram production. Developing a robust recrystallization protocol is paramount.[11]
-
Troubleshooting Crystallization: If the product "oils out," try using a more dilute solution, slowing the cooling rate, or adding an anti-solvent dropwise to the warm solution.[11]
-
-
Quality Control: Each batch of intermediate and final product must be rigorously tested for identity and purity. Standard analytical methods include NMR spectroscopy, mass spectrometry, and HPLC to ensure consistency and meet specifications.[12][13]
Caption: Mandatory safety workflow for handling hazardous reagents in synthesis.
References
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem., 76, 2880-2883. Available from: [Link]
-
Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]
-
Shestakov, A. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 10(1), 104. Available from: [Link]
-
Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Bioinorganic Chemistry and Applications. Available from: [Link]
-
Al-Mulla, A. (2017). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Cogent Chemistry, 3(1). Available from: [Link]
-
Albert Einstein College of Medicine (n.d.). Methyl Chloromethyl Ether Awareness Training. Department of Environmental Health and Safety. Available from: [Link]
-
Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Lipson, V. V., et al. (2011). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. Available from: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available from: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6564. Available from: [Link]
-
Thieme Chemistry (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme. Available from: [Link]
-
Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences, 27(1), 221-233. Available from: [Link]
-
Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. ResearchGate. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(9), 1214. Available from: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. Available from: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4930. Available from: [Link]
-
Asian Journal of Chemistry (2006). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
Scilit (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Available from: [Link]
-
Mansoura University (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Faculty of Pharmacy. Available from: [Link]
-
ResearchGate (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available from: [Link]
-
Organic Syntheses (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
The Strategic Utility of 2-(Chloromethyl)pyrimidin-4-ol in the Synthesis of Novel Antiviral Agents: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Importance of the Pyrimidine Scaffold in Antiviral Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant portion of clinically approved antiviral drugs.[1][2] Its prevalence in the fundamental building blocks of nucleic acids, uracil and cytosine, provides a strategic entry point for the design of antimetabolites that can effectively disrupt viral replication.[3] By mimicking natural nucleosides, synthetic pyrimidine analogues can be recognized by viral polymerases, leading to chain termination or the introduction of lethal mutations into the viral genome. This guide focuses on the synthetic utility of a key intermediate, 2-(chloromethyl)pyrimidin-4-ol, a versatile building block for the creation of a diverse library of potential antiviral compounds.
Understanding the Reagent: Properties and Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: the chloromethyl group at the 2-position and the hydroxyl group at the 4-position, which exists in a tautomeric equilibrium with its keto forms.
Tautomerism of the Pyrimidin-4-ol Ring
A critical aspect of the reactivity of this compound is the keto-enol tautomerism of the 4-hydroxypyrimidine ring. The molecule exists as an equilibrium mixture of the hydroxyl (enol) form and the more predominant keto forms, pyrimidin-4(1H)-one and pyrimidin-4(3H)-one. This equilibrium influences the site of subsequent reactions, particularly alkylation. While the chloromethyl group is the primary site for nucleophilic attack, understanding the tautomeric nature of the pyrimidine ring is crucial for predicting and controlling reaction outcomes.
Application Notes: Strategic Synthesis of Antiviral Pyrimidine Derivatives
The reactive chloromethyl group of this compound serves as an electrophilic handle for the introduction of various nucleophiles, leading to a diverse range of 2-substituted pyrimidin-4-ol derivatives. This section outlines key synthetic strategies and the rationale behind them.
Nucleophilic Substitution at the 2-(Chloromethyl) Position
The primary mode of reaction for this compound is nucleophilic substitution at the methylene carbon of the chloromethyl group. This reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by a wide range of nucleophiles.[4]
The introduction of an amino group at this position is a common strategy in the development of antiviral agents, as it can enhance interactions with biological targets and improve pharmacokinetic properties. For instance, 2,4-diaminopyrimidine derivatives have shown potent anti-influenza virus activity.[5]
Phenolic compounds can be readily alkylated by this compound to form the corresponding ether linkage. This allows for the incorporation of a wide variety of substituted aromatic moieties, which can be tailored to optimize binding to viral proteins.
Thioethers can be synthesized by reacting this compound with thiols. The sulfur atom can act as a hydrogen bond acceptor and its incorporation can modulate the electronic properties and metabolic stability of the molecule.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of various pyrimidine derivatives from 2-(chloromethyl)pyrimidine hydrochloride, a stable salt form of the title compound. These protocols are designed to be self-validating, with clear steps and rationale.
General Workflow for Nucleophilic Substitution
The general workflow for the synthesis of 2-substituted pyrimidin-4-ol derivatives is depicted below.
Caption: General synthetic workflow.
Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidin-4-ol Derivatives
This protocol outlines the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidin-4-ol derivative.[4]
Causality: The use of a base (K₂CO₃) is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 reaction.
Protocol 2: Synthesis of 2-((Aryloxy)methyl)pyrimidin-4-ol Derivatives
This protocol details the synthesis of pyrimidine ether derivatives.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water and brine
Procedure:
-
To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.[4]
Causality: Acetonitrile is a suitable solvent for this reaction, and refluxing provides the necessary energy to overcome the activation barrier. The basic conditions generated by potassium carbonate deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Protocol 3: Synthesis of 2-((Arylthio)methyl)pyrimidin-4-ol Derivatives
This protocol outlines the synthesis of pyrimidine thioethers.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate.
-
Add a solution of 2-(chloromethyl)pyrimidine hydrochloride in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.[4]
Causality: The thiophenol is converted to the more nucleophilic thiophenolate anion by the strong base, sodium hydroxide. The reaction is typically conducted at room temperature as thiolates are generally strong nucleophiles.
Data Presentation: Expected Yields and Antiviral Activity
The following table summarizes expected yields for the synthesis of various pyrimidine derivatives and provides examples of reported antiviral activity for structurally related compounds.
| Derivative Type | Nucleophile Example | Expected Yield (%) | Representative Antiviral Activity (Structurally Related Compounds) | Virus | Reference |
| 2-((Arylamino)methyl) | 4-Fluoroaniline | 70-85 | EC₅₀ = 0.1-0.01 µM (for 2-amino-4-(aminoalkylamino)pyrimidines) | Influenza A and B | [5] |
| 2-((Aryloxy)methyl) | 4-Chlorophenol | 65-80 | Moderate activity (for 6-[2-(phosphonomethoxy)ethoxy]pyrimidines) | HSV-1, HIV-1 | [6] |
| 2-((Arylthio)methyl) | Thiophenol | 75-90 | Activity against various DNA and RNA viruses (general for pyrimidine derivatives) | Various | [1] |
Mechanism of Action: How Pyrimidine Analogues Inhibit Viral Replication
The antiviral activity of many pyrimidine derivatives stems from their ability to act as nucleoside analogues. Once inside a host cell, these compounds are often phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate analogue can then be recognized by the viral RNA or DNA polymerase and incorporated into the growing nucleic acid chain. The modified structure of the analogue, however, typically leads to the termination of chain elongation, thus halting viral replication.
Caption: Generalized mechanism of action.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of pyrimidine derivatives with potential antiviral activity. The straightforward nucleophilic substitution chemistry of its chloromethyl group allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this key building block in the ongoing search for novel and effective antiviral therapies.
References
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
PubMed. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents. [Link]
-
PubMed. Synthesis and Biological Effects of Acyclic Pyrimidine Nucleoside Analogues. [Link]
-
PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. [Link]
-
ResearchGate. Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. [Link]
-
PubMed. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. [Link]
-
PubMed. Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. [Link]
-
PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [Link]
-
MDPI. Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. [Link]
-
PubMed. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link]
-
PubMed. Synthesis and Antiviral Activities of Some 4,4'- And 2,2'-dihydroxytriphenylmethanes. [Link]
-
MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
ResearchGate. N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. [Link]
-
Semantic Scholar. Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. [Link]
-
PubMed. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. [Link]
-
PubMed. Modification of pyrimidine derivatives from antiviral agents to antitumor agents. [Link]
-
ACS Publications. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link]
-
MDPI. Potential Antiviral Action of Alkaloids. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological effects of acyclic pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(chloromethyl)pyrimidin-4-ol in Agrochemical Synthesis: A Technical Guide for Researchers
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, lending its versatile chemical properties to a wide array of fungicides, herbicides, and insecticides. Among the numerous pyrimidine-based synthons, 2-(chloromethyl)pyrimidin-4-ol emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chloromethyl group at the 2-position and a hydroxyl group at the 4-position, allows for sequential and regioselective derivatization, paving the way for the synthesis of diverse and complex agrochemical candidates.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations that inform the synthetic design process.
Core Principles: The Synthetic Utility of this compound
The synthetic value of this compound lies in the differential reactivity of its two functional groups. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of moieties, including ethers, amines, and thioethers, by reaction with corresponding nucleophiles.
Concurrently, the hydroxyl group at the 4-position can exist in equilibrium with its keto tautomer, pyrimidin-4(3H)-one. This hydroxyl group can be leveraged for further functionalization, such as conversion to a leaving group (e.g., a chloride) to enable subsequent nucleophilic aromatic substitution, or it can be retained to influence the physicochemical properties of the final molecule. This dual functionality provides a powerful handle for molecular diversification in the quest for novel agrochemical leads.
Key Synthetic Transformations and Protocols
The primary application of this compound in agrochemical synthesis revolves around the nucleophilic displacement of the chloride ion from the chloromethyl group. The following protocols detail the general procedures for the synthesis of key agrochemical substructures.
Synthesis of Pyrimidine Ether Derivatives
The formation of an ether linkage is a common strategy in agrochemical design, often imparting favorable biological activity and transport properties to the molecule. The reaction of this compound with various phenols or alkoxides provides access to a diverse library of pyrimidine ethers.
Protocol 1: General Procedure for the Synthesis of 2-(phenoxymethyl)pyrimidin-4-ol Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add this compound.
-
Heat the reaction mixture to reflux (for ACN) or 80-100 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 6 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
-
Causality and Field-Proven Insights: The choice of a weak base like potassium carbonate is crucial to prevent deprotonation and unwanted side reactions of the pyrimidin-4-ol moiety. Acetonitrile and DMF are excellent polar aprotic solvents for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile. This methodology is foundational for creating the toxophore of many potential agrochemicals.
Synthesis of Pyrimidine Amine Derivatives
The introduction of an amino linkage can significantly modulate the biological activity and selectivity of an agrochemical. The reaction of this compound with primary or secondary amines is a straightforward method to achieve this.
Protocol 2: General Procedure for the Synthesis of 2-((arylamino)methyl)pyrimidin-4-ol Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the amine in anhydrous DMF, add the base (potassium carbonate or triethylamine).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If a precipitate does not form, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Expertise & Experience: The choice between potassium carbonate and triethylamine often depends on the nucleophilicity and basicity of the amine. For less nucleophilic anilines, a stronger base and higher temperatures may be required. This synthetic route is pivotal in the synthesis of anilinopyrimidine fungicides, a class of agrochemicals known for their efficacy against a range of plant pathogens.
Synthesis of Pyrimidine Thioether Derivatives
Thioethers are another important functional group in agrochemical compounds, often contributing to enhanced fungicidal or insecticidal activity.
Protocol 3: General Procedure for the Synthesis of 2-((arylthio)methyl)pyrimidin-4-ol Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Substituted thiophenol (1.1 eq)
-
Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt) (1.1 eq)
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water or sodium ethoxide in ethanol dropwise and stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Trustworthiness: The in-situ formation of the highly nucleophilic thiolate is key to the success of this reaction. The use of a protic solvent like ethanol is suitable for this transformation. This protocol provides a reliable method for accessing a class of compounds with potential for broad-spectrum agrochemical activity.
Visualization of Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz (DOT language), illustrate the core reaction workflows.
Application Note: Derivatization of 2-(chloromethyl)pyrimidin-4-ol for Biological Screening Library Construction
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products, vitamins, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal core for designing molecules that can modulate a wide range of biological targets.[3] Among the various functionalized pyrimidines, 2-(chloromethyl)pyrimidin-4-ol stands out as a versatile and highly valuable starting material for the construction of diverse small molecule libraries aimed at drug discovery.[4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into its core reactivity, present detailed, field-proven protocols for its modification, and outline a strategic workflow for the subsequent biological screening of the resulting compound library.
Core Chemistry: Reactivity Profile of this compound
The synthetic utility of this compound is primarily dictated by two key features: the tautomeric nature of the pyrimidin-4-ol ring and the high reactivity of the C2-chloromethyl group.
-
Tautomerism: The pyrimidin-4-ol moiety exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. Under the basic conditions often employed for derivatization, the pyrimidin-4-one tautomer predominates, which can influence the overall electronic properties and potential reactivity of the ring system itself. For the protocols described herein, this tautomerism does not interfere with the primary reaction site.
-
Electrophilic C2-Methylene Group: The core reactivity lies in the chloromethyl group at the 2-position. The electron-withdrawing nature of the adjacent pyrimidine ring significantly enhances the electrophilicity of the methylene carbon.[5] This makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles can be used to displace the chloride leaving group, enabling the facile installation of diverse functional groups.[4][5]
Strategy for Library Design and Synthesis
The goal of derivatization is to create a library of compounds with diverse chemical functionalities, thereby increasing the probability of identifying a "hit" against a biological target. A common and effective strategy is to build a library around the central pyrimidine scaffold by reacting the chloromethyl group with a collection of diverse nucleophiles.
Figure 1: General workflow for library synthesis via SN2 derivatization.
Core Derivatization Protocols
The following protocols are generalized methods that have been shown to be robust. Researchers should perform small-scale test reactions to optimize conditions for specific nucleophiles.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive electrophile and should be handled with care.
Protocol 3.1: Synthesis of 2-(Aminomethyl)pyrimidine Derivatives (N-Nucleophiles)
This is the most common derivatization, reacting the scaffold with primary or secondary amines to form substituted aminomethyl pyrimidines.
-
Rationale: This reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the amine.[6] A non-nucleophilic base is required to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[5] Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.
-
Step-by-Step Protocol:
-
To a stirred solution of the desired amine (1.1 equivalents) in anhydrous acetonitrile (MeCN, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add this compound (1.0 equivalent) portion-wise to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired derivative.[4]
-
Protocol 3.2: Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives (O-Nucleophiles)
This protocol details the synthesis of pyrimidine ether derivatives using substituted phenols.
-
Rationale: Phenols are generally less nucleophilic than amines. Therefore, the reaction often requires heating (reflux) to proceed at a reasonable rate.[4] Similar to the amination reaction, a base is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion.
-
Step-by-Step Protocol:
-
To a suspension of the substituted phenol (1.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile (0.2 M), add this compound (1.0 equivalent).[7]
-
Reflux the reaction mixture (approx. 82°C) for 6-12 hours, monitoring by TLC.[7]
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash sequentially with 1M NaOH(aq), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.[4]
-
Protocol 3.3: Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives (S-Nucleophiles)
This protocol outlines the synthesis of pyrimidine thioethers using thiophenols.
-
Rationale: Thiols are excellent nucleophiles and often react readily at room temperature.[5] The thiolate anion, generated by a base, is a particularly potent nucleophile. A simple base like sodium hydroxide is often sufficient.
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the substituted thiophenol (1.1 equivalents) in ethanol (0.2 M).
-
Add an aqueous solution of sodium hydroxide (1.2 equivalents in a small volume of water) dropwise and stir for 30 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 8-24 hours until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography.[4]
-
| Parameter | N-Nucleophiles (Amines) | O-Nucleophiles (Phenols) | S-Nucleophiles (Thiols) |
| Nucleophile Eq. | 1.1 - 1.5 | 1.2 | 1.1 |
| Base | K₂CO₃, DIPEA | K₂CO₃ | NaOH, K₂CO₃ |
| Solvent | MeCN, DMF | MeCN, DMF | Ethanol, DMF |
| Temperature | 60-80°C | Reflux (~82°C) | Room Temperature |
| Typical Time | 4-12 h | 6-12 h | 8-24 h |
| Typical Yield | 60-90% | 50-85% | 70-95% |
| Table 1: Summary of typical reaction conditions for nucleophilic substitution. Yields are representative and highly dependent on the specific nucleophile used.[4][7] |
Quality Control and Characterization
To ensure the integrity of the screening library, every synthesized compound must be rigorously characterized.
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of the final product.
-
Purity Assessment: Determine the purity of each compound using HPLC-UV/MS. A purity level of >95% is required for most biological screening assays to avoid false positives.
Biological Screening Cascade
Once the library is synthesized and validated, it can be subjected to a biological screening cascade to identify compounds with desired activity. Pyrimidine derivatives have demonstrated a vast range of biological activities, including as kinase inhibitors, and antimicrobial or anticancer agents.[8][9][10]
Figure 2: A typical workflow for a biological screening cascade.
-
Primary Screening: The entire library is tested at a single, high concentration (e.g., 10-20 µM) in a high-throughput assay relevant to the disease of interest (e.g., a kinase activity assay).
-
Hit Confirmation: Compounds that show significant activity ("hits") are re-tested under the same conditions to confirm the initial result and rule out experimental error.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.
-
Structure-Activity Relationship (SAR) & Lead Optimization: The most potent and promising compounds ("leads") are selected. The data from the entire library is analyzed to understand the relationship between chemical structure and biological activity, guiding the synthesis of more potent and specific analogues.
Conclusion
This compound is a powerful and versatile building block for constructing diverse chemical libraries for biological screening. The straightforward SN2 chemistry at the C2-chloromethyl position allows for the reliable and predictable introduction of a wide array of chemical functionalities. By following the robust protocols outlined in this guide, researchers can efficiently generate high-quality compound libraries, which are essential starting points in the long and complex process of drug discovery.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem Technical Support Center.
- Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters.
- Trujillo-Lagunas, M. L., et al. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis.
- Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries.
- Gerlach, C., et al. (2022). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. RSC Publishing.
- El-Sayed, N. F., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Research & Allied Sciences.
- Al-Hiari, Y. M. (2006). Microwave-Assisted Synthesis of Pyrimidine Libraries.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
- Sravanthi, P., & Manjula, A. (2020). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters.
- Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines.
- Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- Asiri, A. M., & Khan, S. A. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Guides.
- Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Chemistry of Heterocyclic Compounds.
- ResearchGate. (n.d.). Synthetic approaches of pyrimidine scaffold.
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis. BenchChem Technical Guides.
Sources
- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2-(Chloromethyl)pyrimidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2-(chloromethyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. The inherent reactivity of the chloromethyl group, combined with the electronic nature of the pyrimidine ring, can present unique synthetic challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The two most common routes are:
-
Cyclocondensation Reaction: A multicomponent reaction, such as the Biginelli reaction, involving ethyl 4-chloroacetoacetate, an appropriate aldehyde, and urea (or a urea derivative). This method builds the pyrimidine ring with the chloromethyl group precursor already in place.[1]
-
Chlorination of a Precursor Alcohol: This two-step approach first involves synthesizing the (4-hydroxypyrimidin-2-yl)methanol intermediate, followed by a selective chlorination of the primary alcohol.[2][3]
Each pathway has its own set of parameters that must be carefully controlled to maximize yield and purity. This guide will address issues related to both general and route-specific problems.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I systematically troubleshoot this?
Low yield is a frequent issue that can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose and solve the problem.[4][5][6]
Causality and Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient time, low temperature, or poor mixing.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time or incrementally increase the temperature (e.g., in 10°C intervals) while monitoring for byproduct formation. Ensure vigorous stirring, especially in heterogeneous mixtures.[7]
-
-
Reagent Degradation: Key reagents, especially the chlorinating agent (e.g., thionyl chloride) and anhydrous solvents, are highly sensitive to atmospheric moisture.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants or catalysts can halt the reaction prematurely or favor side-product formation.
-
Solution: Re-evaluate the stoichiometry. For chlorination reactions, a slight excess (1.1-1.2 equivalents) of the chlorinating agent is often beneficial.[8] For cyclocondensation reactions, ensure precise ratios of the three components as dictated by the specific protocol.
-
-
Product Loss During Workup: The product can be lost during aqueous washes, extractions, or purification if the procedure is not optimized.
-
Solution: Carefully control the pH during the workup. The hydrochloride salt of the product may be more stable or easier to precipitate.[3] When quenching a reaction containing excess thionyl chloride, a "reverse quench" (adding the reaction mixture slowly to a cold, stirred quenching solution) can prevent exothermic events that might degrade the product.[3] Ensure the extraction solvent is appropriate for your product's polarity and perform multiple extractions (e.g., 3x volumes) to maximize recovery.[8]
-
Below is a logical workflow for troubleshooting low-yield issues.
Caption: A logical workflow for troubleshooting low yield.
Q2: I'm observing significant byproduct formation, including dark, tarry materials. What is causing this and how can I achieve a cleaner reaction?
The formation of dark, polymeric, or tarry byproducts is typically a sign of decomposition or uncontrolled side reactions, often exacerbated by excessive heat or the presence of impurities.
Causality and Prevention Strategies:
-
Thermal Decomposition: The pyrimidine core and the chloromethyl group can be sensitive to high temperatures, leading to degradation and polymerization.
-
Over-Chlorination/Side Reactions: In the chlorination pathway, the pyrimidine ring itself can react with potent chlorinating agents under harsh conditions. In the cyclocondensation pathway, self-condensation of ethyl 4-chloroacetoacetate can occur.
-
Prevention: Maintain strict temperature control, adding the chlorinating agent dropwise at a low temperature (e.g., 0 °C) before allowing the reaction to slowly warm.[8] For the Biginelli reaction, the order of addition of reactants can be crucial; adding the aldehyde last can sometimes minimize side reactions.
-
-
Reaction with Atmospheric Moisture: The presence of water can lead to unwanted hydrolysis reactions, particularly of the reactive chloromethyl group back to the alcohol, and can also catalyze decomposition pathways.
Q3: For the chlorination route, how do I choose the optimal chlorinating agent and solvent?
The choice of chlorinating agent and solvent is critical for selectively converting the primary alcohol of (4-hydroxypyrimidin-2-yl)methanol to the desired chloride without affecting the 4-ol group or the ring itself.
Reagent and Solvent Selection:
| Parameter | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) | Oxalyl Chloride |
| Reactivity | High | Moderate to High | Very High |
| Byproducts | HCl (gas), SO₂ (gas) | Phosphoric acids (non-volatile) | HCl (gas), CO (gas), CO₂ (gas) |
| Workup | Relatively easy; gaseous byproducts can be removed under vacuum or with a gas trap.[8] | More complex; requires careful quenching and removal of phosphoric acid residues. | Gaseous byproducts, but can be more aggressive and less selective. |
| Typical Solvent | Anhydrous non-polar solvents like Toluene, Dichloromethane (DCM), or neat.[2][8] | Often used neat or in chlorinated solvents. | Anhydrous DCM, often with a catalytic amount of DMF (Vilsmeier-Haack conditions). |
| Best For | A reliable, standard choice for converting primary alcohols to chlorides.[3] | Often used to convert hydroxyl groups on the pyrimidine ring (like uracil) to chlorides, may be less selective for the side chain.[9] | Activating carboxylic acids or when very high reactivity is needed; may be too harsh for this substrate. |
Recommendation: Thionyl chloride (SOCl₂) is generally the most suitable and commonly used reagent for this specific transformation due to its high reactivity towards the primary alcohol and the convenient removal of its byproducts.[2][3][8] Using an anhydrous solvent like toluene or DCM is recommended to ensure a controlled reaction.
Q4: For the Biginelli cyclocondensation route, what are the most critical parameters to control for a high yield?
The Biginelli reaction is a powerful one-pot method, but its yield is highly dependent on the precise control of several factors.
Critical Parameters for Cyclocondensation:
-
Catalyst: The reaction requires a catalyst to promote the key imine formation and cyclization steps.
-
Insight: While traditional methods use strong Brønsted acids (like HCl), these can sometimes lead to side reactions with the sensitive ethyl 4-chloroacetoacetate. Lewis acids (e.g., ZnCl₂, InCl₃, Yb(OTf)₃) or milder acid catalysts can often provide higher yields and cleaner reaction profiles by coordinating to the carbonyl oxygen atoms, thus activating them towards nucleophilic attack.
-
-
Solvent: The choice of solvent influences reactant solubility and reaction rate.
-
Insight: Polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often good choices.[10] For some catalyst systems, solvent-free conditions (neat) under gentle heating can dramatically increase reaction rates and simplify purification.
-
-
Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.
Q5: My product is difficult to purify. What are the best practices for isolation and purification?
Purification can be challenging due to the product's polarity and potential for co-eluting impurities.
Purification Strategies:
-
Crystallization/Precipitation: This is often the most effective method for obtaining high-purity material on a larger scale.
-
Procedure: After the workup, if the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If the product is an oil, consider converting it to its hydrochloride salt by treating a solution of the crude product with HCl in a non-polar solvent like diethyl ether or dioxane, which often induces precipitation of a crystalline solid.[8]
-
-
Washing: A carefully planned washing sequence during the workup can remove many impurities before final purification.
-
Procedure: Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by water and then brine to remove water-soluble impurities and aid in drying.[8] Washing the final solid product with a cold, non-polar solvent like anhydrous diethyl ether can remove residual, non-polar impurities.[8]
-
-
Flash Chromatography: If crystallization fails, flash column chromatography over silica gel is the next option.
-
Procedure: Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexanes or DCM/methanol.[2] Monitor fractions carefully by TLC to isolate the desired product. Note that the polar nature of the product can sometimes lead to tailing on the column; using a small percentage of triethylamine in the eluent can sometimes mitigate this issue if the compound is basic.
-
Experimental Protocols
Protocol 1: Synthesis via Chlorination of (4-Hydroxypyrimidin-2-yl)methanol
This protocol is based on standard procedures for the chlorination of hydroxymethyl heterocycles.[2][3][8]
Step 1: Synthesis of the Precursor Alcohol (Not detailed here, but typically involves reduction of a corresponding ester or reaction of a lithiated pyrimidine with formaldehyde).
Step 2: Chlorination with Thionyl Chloride
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (or DCM) to the flask.
-
Add thionyl chloride (1.2 equivalents) to the dropping funnel.
-
In a separate flask, dissolve (4-hydroxypyrimidin-2-yl)methanol (1.0 equivalent) in anhydrous toluene and add this solution to the reaction flask.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the thionyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, reduce the solvent volume under vacuum. The product may precipitate as the hydrochloride salt.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove excess thionyl chloride.
-
Dry the product under vacuum to obtain this compound hydrochloride.
Caption: Common synthetic pathways to this compound.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Janković, N., et al. (2024). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. Bioorganic Chemistry, 151, 107907. [Link]
-
Wang, Y., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7434. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. [Link]
Sources
- 1. Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. support.epicypher.com [support.epicypher.com]
- 5. pacb.com [pacb.com]
- 6. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidin-4-ol Derivatives
Welcome to the Technical Support Center for the synthesis of 2-(chloromethyl)pyrimidin-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic process. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound derivatives. The question-and-answer format provides direct solutions to common problems.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of my this compound derivative, or the reaction doesn't seem to be working at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent challenge that can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and solving the issue:
-
Reagent Quality and Stoichiometry:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common chlorinating agent for converting hydroxypyrimidines.[1][2] It is highly sensitive to moisture. Ensure you are using fresh or recently distilled POCl₃. If the reagent is old, it may have hydrolyzed, reducing its efficacy. In some cases, a combination of POCl₃ and phosphorus pentachloride (PCl₅) can enhance reactivity, allowing for milder reaction conditions.[1]
-
Starting Material Purity: Impurities in your starting 2-methylpyrimidin-4-ol derivative can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or LC-MS before proceeding.
-
Stoichiometry: Ensure you are using a sufficient excess of the chlorinating agent. A common starting point is to use POCl₃ as both the reagent and the solvent, or in a 3-5 fold molar excess.
-
-
Reaction Conditions:
-
Temperature: The chlorination of the hydroxyl group and the methyl group often requires high temperatures.[3] However, excessive heat can lead to the formation of dark, tarry decomposition products.[4] It is crucial to find the optimal temperature for your specific substrate. Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress closely to determine the optimal reaction time.
-
Anhydrous Conditions: The presence of water will consume the chlorinating agent and can lead to unwanted hydrolysis byproducts.[4] Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up Procedure:
-
Quenching: The work-up of reactions involving POCl₃ is highly exothermic and must be done with extreme caution. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. A reverse quench, where the reaction mixture is added slowly to a large volume of cold water, can also help control the exotherm.[4]
-
Product Isolation: The desired product may be a solid that precipitates upon quenching. Ensure the pH of the aqueous layer is adjusted appropriately to maximize precipitation. If the product is not a solid, you will need to perform an extraction with a suitable organic solvent.
-
Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Product
Question: I am observing a significant byproduct in my reaction mixture that is difficult to separate from my desired this compound derivative by column chromatography. What could this byproduct be and how can I avoid its formation?
Answer:
The formation of byproducts with similar polarity is a common purification challenge.[5] In the synthesis of this compound derivatives, several side reactions can lead to such impurities.
-
Potential Byproducts and Their Formation Mechanisms:
-
2-(Hydroxymethyl)pyrimidin-4-ol: This is a common byproduct resulting from the hydrolysis of the chloromethyl group.[6] This can happen during the reaction if there is residual moisture, or more commonly, during the aqueous work-up. The hydroxyl group is less reactive than the chloromethyl group towards nucleophilic attack, but under certain conditions, it can be a persistent impurity.
-
Mitigation Strategy: Minimize exposure to water during work-up. Use cold, saturated brine washes to reduce the amount of water in the organic layer during extraction. Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
-
-
Dimerization Products: The this compound product is an electrophile, while the pyrimidin-4-ol moiety can act as a nucleophile (especially in its deprotonated form). This can lead to self-condensation or dimerization, where the nitrogen or oxygen of one molecule attacks the chloromethyl group of another.
-
Mitigation Strategy: Use a non-nucleophilic base, if a base is required, and add it slowly to the reaction mixture. Keeping the concentration of the product low by using a larger volume of solvent can also disfavor bimolecular side reactions.
-
-
Over-chlorination Products: Depending on the reaction conditions and the substrate, it is possible to get chlorination on the pyrimidine ring itself, in addition to the desired chlorination of the methyl group.
-
Mitigation Strategy: Careful control of the reaction temperature and the stoichiometry of the chlorinating agent is crucial. Using the minimum effective amount of chlorinating agent can help to avoid over-chlorination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base, such as pyridine or triethylamine, in the chlorination reaction with POCl₃?
A1: In the chlorination of hydroxypyrimidines with POCl₃, a tertiary amine base like pyridine or triethylamine is often added.[3] Its primary role is to act as a catalyst and an acid scavenger. It activates the hydroxyl group of the pyrimidin-4-ol, making it a better leaving group. Additionally, it neutralizes the HCl that is generated during the reaction, which can help to prevent unwanted side reactions and drive the reaction to completion.
Q2: My purified this compound derivative decomposes upon storage. What are the recommended storage conditions?
A2: 2-(Chloromethyl)pyrimidine derivatives are generally reactive and can be unstable over long periods, especially if not stored properly.[4] The chloromethyl group is susceptible to hydrolysis and nucleophilic attack. For long-term storage, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), at a low temperature (-20°C is ideal), and protected from light and moisture. Storing it as a dry solid is preferable to storing it in solution, as solvent interactions can promote degradation.
Q3: Can I use thionyl chloride (SOCl₂) instead of phosphorus oxychloride (POCl₃) for the chlorination?
A3: Yes, thionyl chloride (SOCl₂) can also be used as a chlorinating agent.[7][8] The choice between POCl₃ and SOCl₂ often depends on the specific substrate and the desired reaction conditions. SOCl₂ is a gas at room temperature and is often used in a solvent such as toluene or dichloromethane. POCl₃ is a high-boiling liquid and can be used as both the reagent and the solvent. For the conversion of a hydroxymethyl group to a chloromethyl group, SOCl₂ is a very effective reagent.[7] However, for the conversion of a hydroxyl group on the pyrimidine ring, POCl₃ is more commonly employed.[3]
Q4: I am seeing a dark, tar-like substance forming in my reaction. What is causing this and how can I prevent it?
A4: The formation of dark, tarry materials is a strong indication of product or starting material decomposition.[4] This is often caused by excessive heat. It is crucial to carefully control the reaction temperature. You can try running the reaction at a lower temperature for a longer period. Additionally, ensuring that all reagents are of high purity can minimize the formation of these polymeric byproducts.
Experimental Protocol: Synthesis of a this compound Derivative
This protocol provides a general procedure for the synthesis of a this compound derivative from the corresponding 2-methylpyrimidin-4-ol. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorus oxychloride is corrosive and reacts violently with water.
Materials:
-
2-methylpyrimidin-4-ol derivative
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-methylpyrimidin-4-ol derivative (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (5-10 equivalents) to the flask. To this suspension, slowly add anhydrous pyridine (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the specific substrate, typically 100-110 °C for neat POCl₃) and stir for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. With extreme caution , slowly and portion-wise, pour the reaction mixture onto the ice/bicarbonate mixture with vigorous stirring. This quenching process is highly exothermic and will release HCl gas.
-
Extraction: After the quenching is complete and the mixture has cooled, transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the main reaction pathway and common side reactions.
Main Reaction Pathway
Caption: Desired synthesis of this compound.
Common Side Reaction Pathways
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(chloromethyl)pyrimidin-4-ol
Introduction
Welcome to the technical support center for 2-(chloromethyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Nucleophilic substitution at the C2-chloromethyl position is a primary strategy for molecular elaboration. However, the unique structural features of this substrate—namely the electron-deficient pyrimidine ring and the acidic pyrimidin-4-ol moiety—present specific challenges that can affect reaction yield, purity, and reproducibility.
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) at the chloromethyl group. The pyrimidine ring's electron-withdrawing nature activates the methylene carbon for nucleophilic attack.[1] However, the substrate's ability to exist in keto-enol tautomeric forms and the acidity of the 4-ol group mean that reaction conditions, particularly the choice of base and solvent, must be carefully selected to prevent side reactions and ensure optimal outcomes. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nucleophilic substitution reaction. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no yield is a common problem that can typically be traced back to four key factors: base strength, nucleophile reactivity, solvent choice, or temperature.
Causality Analysis:
-
Insufficient Basicity: The chosen base may be too weak to either deprotonate your nucleophile effectively (if it's a neutral alcohol or thiol) or to neutralize the HCl generated during the reaction when using amine nucleophiles.[2] Protonation of the amine nucleophile by the generated acid will render it non-nucleophilic and halt the reaction.[2]
-
Poor Nucleophile Reactivity: The nucleophile itself may be too weak, or it may be "caged" by the solvent. Protic solvents like ethanol or water can form a hydrogen-bond shell around the nucleophile, stabilizing it and reducing its reactivity.[3][4]
-
Suboptimal Solvent: The reactants may not be fully dissolved, or the solvent may be interfering with the SN2 mechanism. As noted, polar protic solvents can slow down SN2 reactions.[4][5]
-
Inadequate Temperature: Many nucleophilic substitution reactions require thermal energy to overcome the activation barrier. Room temperature may be insufficient for less reactive nucleophiles.[2]
Troubleshooting Workflow:
The following flowchart provides a systematic approach to diagnosing and resolving low conversion issues.
Caption: A step-by-step flowchart for diagnosing and solving low-yield reactions.
Question 2: My reaction is messy, producing multiple unexpected byproducts. How can I identify and minimize them?
The formation of multiple products often points to side reactions involving the pyrimidine ring itself or the solvent.
Causality Analysis:
-
N- vs. O-Alkylation of the Pyrimidine Ring: Your nucleophile might be reacting with the pyrimidine ring instead of the chloromethyl group. More commonly, under basic conditions, the pyrimidin-4-ol can be deprotonated to form an ambident nucleophile (pyrimidin-4-olate), which can then attack another molecule of the starting material at the chloromethyl position, leading to either N- or O-alkylation and polymerization.
-
Solvolysis: If you are using a nucleophilic solvent (e.g., methanol, ethanol, water), the solvent itself can act as the nucleophile, displacing the chloride.[6][7] This is particularly problematic at elevated temperatures.
-
Di-substitution: If your nucleophile has more than one reactive site (e.g., a primary amine), it could potentially react with two molecules of the electrophile.
Minimization Strategies:
-
To Prevent Self-Polymerization: Add the base slowly to a solution of the nucleophile and the this compound. This keeps the concentration of the reactive pyrimidin-4-olate low. Alternatively, consider using a milder base like potassium carbonate (K₂CO₃) which may be less likely to deprotonate the pyrimidinol.
-
To Prevent Solvolysis: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7] If the solvent must be protic (e.g., if it's also the nucleophile), use it as the limiting reagent where possible or lower the reaction temperature.
-
To Prevent Di-substitution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the electrophile.[7] Lowering the reaction temperature can also improve selectivity for mono-substitution.
Data for Optimization
Selecting the right base and solvent is critical. The following tables provide quantitative data to guide your experimental design.
Table 1: Comparison of Common Bases
| Base | Formula | pKₐ of Conjugate Acid | Type | Common Use & Notes |
| Triethylamine (TEA) | Et₃N | 10.75 | Organic, Non-nucleophilic | Good for scavenging acid (e.g., HCl) in amine substitutions.[2] |
| Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 11.0 | Organic, Non-nucleophilic | Sterically hindered and less nucleophilic than TEA; an excellent choice for acid scavenging.[2][6] |
| Potassium Carbonate | K₂CO₃ | 10.33 | Inorganic | A mild, inexpensive base suitable for deprotonating phenols and some thiols. Often used in DMF or acetonitrile.[6] |
| Cesium Carbonate | Cs₂CO₃ | 10.33 | Inorganic | More soluble in organic solvents than K₂CO₃, often leading to faster reactions. |
| Sodium Hydride | NaH | ~36 | Inorganic | A very strong, non-nucleophilic base used to fully deprotonate alcohols and thiols to form highly reactive alkoxides/thiolates.[8] Reacts violently with water. |
Table 2: Properties of Common Solvents for SN2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Suitability for SN2 & Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent. Effectively solvates cations, leaving the nucleophile "naked" and highly reactive.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent. Similar to DMF, with a higher boiling point. Can be difficult to remove.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Very Good. A common choice for SN2 reactions. Lower boiling point than DMF/DMSO.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good. Less polar than DMF/DMSO but still a viable option, especially for organometallic reagents. |
| Ethanol (EtOH) | Polar Protic | 25 | Poor. Can act as a competing nucleophile (solvolysis) and solvates/deactivates the primary nucleophile via H-bonding.[3][4] |
| Water (H₂O) | Polar Protic | 80 | Very Poor. Only suitable if water is the intended nucleophile. Significantly reduces the reactivity of other nucleophiles.[9] |
Experimental Protocols & Methodologies
General Protocol: Nucleophilic Substitution with an Amine Nucleophile
This protocol describes a general method for the reaction between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.0–1.2 eq.)
-
Non-nucleophilic base (e.g., DIPEA or TEA, 1.5–2.0 eq.)[2]
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, 0.1-0.5 M)[2]
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add Solvent & Reagents: Add the anhydrous solvent, followed by the amine nucleophile (1.0–1.2 eq.) and the base (1.5–2.0 eq.).
-
Reaction Conditions: Stir the mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[8]
Caption: A streamlined workflow for the nucleophilic substitution protocol.
Frequently Asked Questions (FAQs)
-
Q1: Why is the chloromethyl group on this pyrimidine reactive?
-
A1: The primary reaction mechanism is an SN2 substitution.[1] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This electronic pull makes the carbon of the chloromethyl group more electron-deficient (more electrophilic), rendering it highly susceptible to attack by a nucleophile.[1]
-
-
Q2: Can I use a strong base like NaH with an amine nucleophile?
-
A2: It is generally not recommended. Strong bases like NaH will deprotonate most primary and secondary amines, forming an amide anion. While this anion is a very strong nucleophile, it is also an extremely strong base, which can promote elimination reactions or lead to undesired deprotonation of other parts of the molecule, causing degradation. Non-nucleophilic organic bases like DIPEA are preferred for amine substitutions to simply act as an acid scavenger.[7]
-
-
Q3: Does the 4-ol group participate in the reaction?
-
A3: Yes, indirectly. The hydroxyl group is acidic and will be deprotonated by the base used in the reaction. This forms a pyrimidin-4-olate anion. This anion alters the electronic properties of the entire molecule and can itself act as a nucleophile, potentially leading to side products like dimers or polymers if not controlled properly.
-
-
Q4: Is it possible to perform the substitution on the pyrimidine ring itself?
-
A4: Nucleophilic aromatic substitution (SNAr) can occur on pyrimidine rings, typically at the 2-, 4-, and 6-positions, by displacing a suitable leaving group like a halogen.[10] However, in this compound, the chloromethyl group is far more reactive towards SN2 substitution than a chlorine directly attached to the ring would be towards SNAr. The reaction will overwhelmingly favor substitution at the methyl carbon.
-
References
- BenchChem. (2025). Optimizing reaction conditions for nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring.
- LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Pyrimidines.
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution on pyrimidine rings.
- University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- University of Oxford. 10. Pyrimidines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. users.wfu.edu [users.wfu.edu]
- 5. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bhu.ac.in [bhu.ac.in]
Technical Support Center: Chromatographic Purification of 2-(chloromethyl)pyrimidin-4-ol
Welcome to the technical support center for the purification of 2-(chloromethyl)pyrimidin-4-ol reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a reactive molecule, a characteristic that makes it a valuable building block in medicinal chemistry but also complicates its purification. Its polarity, potential for instability on silica gel, and the presence of structurally similar impurities necessitate a well-designed purification strategy. This guide will equip you with the knowledge to troubleshoot and optimize your chromatographic separations effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of this compound.
Q1: My this compound seems to be degrading on the silica gel column. What can I do?
A1: Degradation on silica gel is a common issue due to the slightly acidic nature of standard silica. The chloromethyl group is susceptible to nucleophilic attack, and the pyrimidine ring can interact strongly with the stationary phase.
-
TLC Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading.
-
Deactivating Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine. Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your sample.
-
Alternative Stationary Phases: If degradation persists, consider switching to a more inert stationary phase. Neutral alumina can be a good alternative for basic compounds. Reversed-phase chromatography on C18 silica is another option if your compound and impurities have different hydrophobicities.
Q2: I'm having trouble separating my product from the starting material, 2-(hydroxymethyl)pyrimidin-4-ol. They have very similar Rf values. What should I do?
A2: The hydrolysis of the chloromethyl group back to the hydroxyl group is a very common side reaction, leading to the presence of 2-(hydroxymethyl)pyrimidin-4-ol, which is more polar than your target compound.
-
Optimize Your Solvent System: A standard hexane/ethyl acetate system may not provide sufficient resolution. Experiment with different solvent systems on TLC to maximize the difference in Rf values (ΔRf). Try adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to your mobile phase. For example, a dichloromethane/methanol system can sometimes offer better separation for polar, heterocyclic compounds.
-
Gradient Elution: A shallow gradient elution can be very effective in separating compounds with similar polarities. Start with a low polarity mobile phase and gradually increase the polarity. This will hold the more polar 2-(hydroxymethyl)pyrimidin-4-ol on the column longer while allowing your desired product to elute.
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, it can lead to band broadening and poor separation. Adsorbing your crude material onto a small amount of silica gel and loading it onto the column as a dry powder ("dry loading") can result in a much sharper starting band and improved resolution.
Q3: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
A3: Streaking is often caused by overloading the TLC plate or column, or by strong interactions between your compound and the stationary phase.
-
Reduce Sample Load: Ensure you are not overloading your column. A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase.
-
Add a Modifier to the Mobile Phase: For basic compounds like pyrimidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can suppress tailing by neutralizing acidic silica sites.
-
Check Solubility: If your compound is not fully dissolved when loaded, it can cause streaking. Ensure your sample is completely dissolved in a minimal amount of solvent before loading.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you might encounter during your purification.
Problem 1: Poor Separation or Co-elution of Impurities
Initial Observation: Fractions collected from the column contain a mixture of your desired product and one or more impurities, as confirmed by TLC or other analytical methods.
Workflow for Troubleshooting Poor Separation:
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps:
-
Re-evaluate TLC: Your column performance is only as good as your TLC separation.
-
Goal: Achieve a ΔRf of at least 0.2 between your product and the closest impurity.
-
Action: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
-
Check for Overloading: Too much sample will lead to broad bands that overlap.
-
Guideline: The amount of crude material should be 1-5% of the mass of the silica gel.
-
Action: If you are outside this range, repeat the chromatography with a smaller sample load or use a larger column.
-
-
Implement Gradient Elution: For complex mixtures or closely eluting compounds, a gradient is often necessary.
-
Protocol: Start with a solvent system where your product has an Rf of ~0.1-0.2. Gradually increase the proportion of the more polar solvent. A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane over several column volumes.
-
-
Consider Dry Loading: This technique can significantly improve resolution.
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Problem 2: Product is Not Eluting from the Column
Initial Observation: After passing a large volume of the mobile phase, your product is still not detected in the collected fractions.
Workflow for Non-Eluting Product:
Caption: Troubleshooting workflow for a non-eluting product.
Detailed Steps:
-
Increase Mobile Phase Polarity: Your compound may be too polar for the current solvent system.
-
Action: Drastically increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, try switching to pure ethyl acetate, and then to a mixture of ethyl acetate and methanol (e.g., 9:1). A small amount of methanol can significantly increase the eluting power of the mobile phase.
-
-
Check for Irreversible Adsorption or Decomposition: As mentioned, this compound can be sensitive to acidic silica.
-
Action: Perform a TLC stability test as described in the FAQs. If degradation is confirmed, you will need to use a deactivated silica gel or an alternative stationary phase.
-
Experimental Protocols
TLC Method Development
A systematic approach to developing a suitable TLC solvent system is crucial for a successful column separation.
| Step | Action | Purpose |
| 1 | Spot the crude reaction mixture on three separate TLC plates. | To test different solvent polarities simultaneously. |
| 2 | Develop the plates in solvent systems of varying polarity (e.g., 20%, 50%, and 80% ethyl acetate in hexane). | To get a preliminary idea of the required polarity to move your compounds. |
| 3 | Visualize the plates under UV light (254 nm). | To observe the separation of the components. |
| 4 | Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired product. | This Rf range in TLC typically translates to good separation on a column. |
| 5 | If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol). | To exploit different selectivity based on solvent-solute interactions. |
General Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pack the column by pouring the slurry and allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Typical Impurities in this compound Synthesis
| Impurity | Structure | Typical Origin | Chromatographic Behavior |
| 2-(hydroxymethyl)pyrimidin-4-ol | (Structure with -CH₂OH instead of -CH₂Cl) | Hydrolysis of the product during reaction or workup. | More polar than the product; lower Rf value. |
| Unreacted Starting Material | (Structure of the precursor to this compound) | Incomplete reaction. | Polarity will vary depending on the starting material. |
| Dimerization Products | (Two pyrimidine units linked) | Self-condensation of the reactive product. | Less polar than the product; higher Rf value. |
References
Troubleshooting low reactivity of 2-(chloromethyl)pyrimidin-4-ol hydrochloride
Welcome to the technical support center for 2-(chloromethyl)pyrimidin-4-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile synthetic building block. Here, we address common challenges, particularly its perceived low reactivity in nucleophilic substitution reactions, and provide expert-driven, actionable solutions to optimize your experimental outcomes.
Introduction: Understanding the Reactivity Profile
This compound hydrochloride is a bifunctional molecule featuring a reactive chloromethyl group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring. The core reactivity is centered on the chloromethyl group, which serves as an electrophile for nucleophilic substitution, typically via an SN2 mechanism.[1] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to enhance the electrophilicity of the methylene carbon, making it a good substrate for nucleophilic attack.[1][2]
However, its formulation as a hydrochloride salt and the electronic properties of the pyrimidinol ring system introduce complexities that can lead to challenges with reactivity. This guide will deconstruct these factors and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing little to no conversion in my reaction with this compound hydrochloride?
This is the most common issue reported and can stem from several factors related to the starting material's nature.
Primary Cause: The Hydrochloride Salt Form
The compound is supplied as a hydrochloride salt, meaning the pyrimidine ring is protonated. This protonation significantly increases the electron-withdrawing effect of the ring, which, contrary to initial intuition, can sometimes deactivate the chloromethyl group towards SN2 reactions.[3] Crucially, many nucleophiles (especially amines) will be protonated and rendered non-nucleophilic by the acidic starting material.
Solution: In Situ or Prior Neutralization
It is essential to neutralize the hydrochloride salt to generate the free base form of the pyrimidine.
-
Recommended Bases : Use a non-nucleophilic base to avoid competing reactions.
-
Inorganic Bases : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to deprotonate the pyrimidine and any amine nucleophile's conjugate acid, but are generally poor nucleophiles themselves. Use at least 2.0 equivalents: one to neutralize the starting material's HCl salt and another to scavenge the HCl generated during the substitution reaction.
-
Organic Bases : Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used.[1] Use 2.0-2.2 equivalents.
-
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
-
Suspend this compound hydrochloride (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Add the inorganic base (e.g., K₂CO₃, 2.2 eq.) and stir the suspension at room temperature for 15-30 minutes. This pre-stirring step is critical for neutralization.
-
Add the amine nucleophile (1.0-1.2 eq.).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter off the inorganic salts, and proceed with standard aqueous workup and purification.[3]
Q2: My reaction is sluggish even after adding a base. What else could be limiting the reactivity?
If neutralization has been addressed, consider the following factors: solvent, temperature, and the nature of your nucleophile.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for low reactivity.
Solvent Choice is Critical
The choice of solvent dramatically impacts SN2 reaction rates.
-
Avoid Protic Solvents (e.g., ethanol, water, methanol) : Protic solvents can solvate the nucleophile through hydrogen bonding, creating a solvent "cage" that reduces its effective nucleophilicity and slows the reaction.[3] These solvents can also act as competing nucleophiles, leading to hydrolysis or alcoholysis byproducts (e.g., 2-(hydroxymethyl)pyrimidin-4-ol or 2-(alkoxymethyl)pyrimidin-4-ol).[4]
-
Use Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) : These solvents are highly recommended.[3][4] They solvate the cation (e.g., K⁺ from K₂CO₃) but not the nucleophile, leaving it "naked" and highly reactive. This significantly accelerates SN2 reactions.
Solubility Data
Proper dissolution is required for reaction. Ensure your chosen solvent can dissolve the reactants sufficiently.
| Solvent | Solubility (mg/mL) | Type | Recommendation |
| DMF | 30[5][6] | Polar Aprotic | Highly Recommended |
| DMSO | 20[5][6] | Polar Aprotic | Highly Recommended |
| Acetonitrile | Good qualitative solubility | Polar Aprotic | Recommended |
| Ethanol | 2[5][6] | Protic | Not Recommended (poor solubility & protic) |
| PBS (pH 7.2) | 10[5][6] | Protic, Aqueous | Not Recommended (hydrolysis risk) |
Nucleophile Strength
-
Weak Nucleophiles : Alcohols, phenols, and some aromatic amines are relatively weak nucleophiles. Their reactions will likely require more forcing conditions (higher temperatures). For alcohols and phenols, pre-deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) to form the much more potent alkoxide/phenoxide is standard practice.[1]
-
Strong Nucleophiles : Thiols, primary/secondary amines, and alkoxides are strong nucleophiles and should react more readily. If a strong nucleophile is failing to react, the issue almost certainly lies with neutralization, solvent, or temperature.
Q3: I am seeing multiple products in my analysis. What are the likely side reactions?
Side reactions can complicate purification and reduce the yield of your desired product.
Potential Side Reactions
-
Hydrolysis/Solvolysis : As mentioned, if moisture or protic solvents are present, the chloromethyl group can react to form the corresponding alcohol or ether.
-
Mitigation : Use anhydrous solvents and reagents. Store the starting material in a desiccator.[7]
-
-
Nucleophilic Aromatic Substitution (SNAr) : While the primary reaction site is the sp³-hybridized carbon of the chloromethyl group, the pyrimidine ring itself is electron-deficient and can potentially undergo SNAr, especially at other positions bearing a leaving group or under harsh conditions (very strong nucleophiles, high temperatures).[3][8] This is generally less favorable than SN2 at the chloromethyl group.
-
Mitigation : Use the mildest possible reaction conditions (lowest effective temperature) to favor the kinetically preferred SN2 pathway.[3]
-
-
Reaction at the 4-OH Group : The hydroxyl group at the C4 position is nucleophilic and could potentially lead to intermolecular side products, especially if deprotonated. This is less likely to be the primary pathway but is a theoretical possibility.
Reaction Pathway Diagram
Caption: Primary reaction pathway and potential side reactions.
Best Practices & Storage
-
Handling : 2-(Chloromethyl)pyrimidine hydrochloride is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7][9] Avoid contact with moisture.[9]
-
Storage : For long-term stability, store the compound at -20°C in a tightly sealed container.[7] It is reported to be stable for at least four years under these conditions.[7]
-
Solution Preparation : Always prepare solutions fresh for use.[4] If stock solutions in aprotic solvents like DMF or DMSO must be prepared, they should be stored at low temperatures (-20°C or -80°C) and used quickly to minimize degradation.[4]
References
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (URL: )
- A Comparative Guide to the Reactivity of Chloromethylpyridines and Chloromethylpyrimidines in Nucleophilic Substitution Reaction - Benchchem. (URL: )
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem. (URL: )
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents - Benchchem. (URL: )
- 2-(Chloromethyl)
- An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery - Benchchem. (URL: )
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem. (URL: )
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 2-(chloromethyl)pyrimidin-4-ol Alkylation
Welcome to the technical support center for synthetic methodologies involving 2-(chloromethyl)pyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its alkylation reactions. Here, we address the common challenge of over-alkylation and provide robust, field-tested troubleshooting strategies and protocols to achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound, providing the theoretical groundwork necessary for effective troubleshooting.
Q1: What exactly is "over-alkylation" in the context of this compound?
A: In this context, "over-alkylation" refers to the non-selective alkylation at multiple nucleophilic sites on the pyrimidin-4-ol ring, leading to a mixture of products. This compound exists in tautomeric equilibrium with 2-(chloromethyl)pyrimidin-4(1H)-one and 2-(chloromethyl)pyrimidin-4(3H)-one. Upon deprotonation with a base, it forms an ambident nucleophile where the negative charge is delocalized across the N1, N3, and O4 atoms.
The primary challenge is controlling the reaction to favor alkylation at one specific site (typically N1 or O4) while preventing the formation of the other regioisomer. The formation of the undesired isomer is the most common form of over-alkylation. In rarer cases, under harsh conditions or with excess alkylating agent, dialkylation can also occur.
Caption: Competing N- vs. O-alkylation pathways.
Q2: What are the key chemical principles that control N- vs. O-alkylation selectivity?
A: The outcome of the reaction is a delicate balance of several factors, primarily governed by the Hard and Soft Acids and Bases (HSAB) principle, solvent effects, and the nature of the counter-ion.
-
HSAB Principle: The nitrogen atoms in the pyrimidine ring are considered "softer" nucleophiles, while the exocyclic oxygen atom is a "harder" nucleophile. Hard electrophiles (e.g., from alkyl sulfates) tend to react with the hard oxygen center (O-alkylation), while softer electrophiles (e.g., from alkyl iodides) prefer the soft nitrogen centers (N-alkylation). The chloromethyl group on the pyrimidine itself is a relatively soft electrophile.
-
Solvent Effects: The choice of solvent is critical.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the cation (like Na⁺ or K⁺), leaving a more "naked" and highly reactive oxygen anion. This typically favors O-alkylation, which is often the thermodynamically preferred product.
-
Nonpolar or Low-Dielectric Constant Solvents (e.g., THF, Dioxane): In these solvents, the cation remains closely associated with the oxygen atom (ion-pairing or chelation). This association sterically hinders the oxygen, making the nitrogen atom more accessible for alkylation. This often leads to the kinetically favored N-alkylated product.[1][2]
-
-
Counter-ion: The nature of the cation from the base can influence selectivity. Larger, more polarizable cations (like Cs⁺) can lead to different outcomes than smaller cations (like Na⁺) due to differences in ion-pairing and solubility.
-
Temperature: Higher temperatures often favor the formation of the more thermodynamically stable product, which is typically the O-alkylated isomer. Kinetic control at lower temperatures may favor the N-alkylated product.
Q3: How can I reliably detect and quantify the products of over-alkylation?
A: A multi-pronged analytical approach is recommended for robust characterization and quantification.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts will be distinct for N- and O-alkylated isomers. For instance, the protons on the alkyl group will have different shifts depending on whether they are attached to nitrogen or oxygen. 2D NMR techniques like HMBC can unambiguously confirm the site of alkylation by showing correlations between the alkyl group protons and the pyrimidine ring carbons.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying the ratio of products. The isomers will have identical mass-to-charge ratios (m/z) but can typically be separated chromatographically. A well-developed HPLC or UPLC method can provide precise quantification of the product mixture.[4][5]
| Analytical Technique | Strengths | Limitations |
| ¹H NMR | Excellent for structural identification; can provide rough quantitative ratios via integration. | May have overlapping signals in complex mixtures; requires pure standards for definitive assignment. |
| HPLC/UPLC | Superb for separating isomers; provides accurate and reproducible quantification. | Requires method development; may need reference standards for peak identification. |
| LC-MS | Confirms molecular weight of products; highly sensitive for detecting minor byproducts. | Isomers are not distinguishable by MS alone; requires chromatographic separation. |
Troubleshooting Guide: Controlling Regioselectivity
This section provides direct answers and actionable protocols for specific experimental problems.
Q1: My reaction is yielding a mixture of N- and O-alkylated products. How can I improve the selectivity?
A: This is the most common issue. The key is to systematically modify your reaction conditions to favor one pathway over the other.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in 2-(Chloromethyl)pyrimidin-4-ol Alkylations
This guide is intended for researchers, scientists, and drug development professionals working with the alkylation of 2-(chloromethyl)pyrimidin-4-ol. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you manage this sensitive reaction effectively.
Introduction
This compound is a valuable building block in medicinal chemistry, but its alkylation can be challenging. The molecule possesses two primary sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The desired regioselectivity is highly dependent on the reaction conditions, with temperature being a critical parameter. Improper temperature control can lead to a host of problems, including low yields, the formation of undesired byproducts, and even dangerous runaway reactions. This guide will provide you with the knowledge to anticipate and solve these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the alkylation of this compound?
Precise temperature control is paramount for three main reasons:
-
Regioselectivity (N- vs. O-Alkylation): The pyrimidin-4-ol core exists in a tautomeric equilibrium between the -ol and -one forms. Temperature can influence the kinetic and thermodynamic control of the reaction. In some cases, O-alkylation may be the kinetically favored product (formed faster at lower temperatures), while N-alkylation is the thermodynamically more stable product (favored at higher temperatures). Achieving a high yield of the desired isomer often depends on maintaining a specific temperature throughout the reaction.
-
Side Reactions: The 2-(chloromethyl) group is a reactive electrophile. At elevated temperatures, it can react with the solvent or other nucleophiles present in the reaction mixture, leading to byproduct formation. Furthermore, high temperatures can cause decomposition of the starting material or the desired product.
-
Reaction Rate and Safety: Alkylation reactions are often exothermic. Without adequate cooling, the heat generated can cause the reaction rate to increase, leading to a rapid rise in temperature. This can result in a dangerous runaway reaction, characterized by a rapid increase in pressure and the potential for vessel rupture.[1][2]
Q2: How does temperature influence the ratio of N- to O-alkylation?
The effect of temperature on the N-/O-alkylation ratio is complex and depends on the interplay of several factors, including the solvent, the base, and the alkylating agent. However, a general principle is the concept of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. For pyrimidin-4-ols, the oxygen atom is often more nucleophilic, leading to a higher proportion of the O-alkylated product under these conditions.
-
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. This means that if the initial products can revert to the starting materials or interconvert, the most stable product will be favored. In many cases, the N-alkylated pyrimidinone is the more thermodynamically stable isomer.
Therefore, if your goal is O-alkylation, you will likely need to run the reaction at a lower temperature. For N-alkylation, a higher temperature may be required, but with careful monitoring to avoid side reactions. The choice of solvent can also play a significant role, with polar aprotic solvents often favoring N-alkylation.[3][4][5][6]
Q3: What are the signs of a runaway reaction, and how can I prevent it?
A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal. Signs of a runaway reaction include:
-
A sudden, rapid increase in the temperature of the reaction mixture that cannot be controlled by the cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous boiling or bubbling of the reaction mixture.
-
A noticeable change in the color or viscosity of the reaction mixture.
To prevent a runaway reaction:
-
Use a well-calibrated and responsive temperature control system. This includes a cooling bath with sufficient capacity and a temperature probe placed directly in the reaction mixture.
-
Add the alkylating agent slowly and in a controlled manner. This will help to manage the rate of heat generation.
-
Ensure efficient stirring. Good agitation helps to distribute the heat evenly and prevents the formation of localized hot spots.
-
Perform a risk assessment before scaling up the reaction. This should include a calorimetric study to determine the heat of reaction and the potential for a thermal runaway.[7][8]
Q4: What are some common side products I should be aware of, and how can temperature control help minimize them?
Besides the undesired regioisomer, other side products can form during the alkylation of this compound.
-
Dialkylation: Alkylation can occur at both the nitrogen and oxygen atoms. This is more likely at higher temperatures and with a large excess of the alkylating agent.
-
Reaction at the chloromethyl group: The chlorine atom on the methyl group can be displaced by nucleophiles. If the reaction is run for too long or at too high a temperature, this can lead to the formation of various byproducts.
-
Polymerization: At high temperatures, the starting material or products can polymerize, leading to a dark, tarry reaction mixture and low yields.[1]
Careful temperature control is essential to minimize these side reactions. By maintaining the optimal temperature for the desired transformation, you can reduce the rate of these undesired pathways.
Troubleshooting Guide
| Problem | Probable Cause(s) Related to Temperature | Recommended Solutions |
| Low yield of desired product | - The reaction temperature is too low, resulting in a slow reaction rate. - The reaction temperature is too high, causing decomposition of the starting material or product. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. - If decomposition is suspected, repeat the reaction at a lower temperature. |
| Formation of O-alkylated byproduct when N-alkylation is desired | - The reaction temperature is too low, favoring the kinetically controlled O-alkylation product. | - Increase the reaction temperature to favor the thermodynamically controlled N-alkylation product. - Consider using a more polar solvent, which can also favor N-alkylation. |
| Formation of N-alkylated byproduct when O-alkylation is desired | - The reaction temperature is too high, favoring the thermodynamically controlled N-alkylation product. | - Decrease the reaction temperature to favor the kinetically controlled O-alkylation product. - Ensure that the reaction is not left to stir for an extended period after completion, as this can lead to isomerization. |
| Reaction mixture turns dark or forms a tar-like substance | - The reaction temperature is too high, leading to polymerization or decomposition. | - Immediately cool the reaction mixture. - Repeat the reaction at a significantly lower temperature. - Ensure that the starting material is pure and free of any impurities that could catalyze decomposition. |
| Inconsistent results between batches | - Poor temperature control, leading to variations in the reaction conditions. | - Calibrate your temperature control equipment. - Use a consistent heating and cooling method for each batch. - Record the temperature of the reaction mixture at regular intervals to ensure consistency. |
Experimental Protocols
General Protocol for the Alkylation of this compound
This is a general procedure and may require optimization for your specific substrate and alkylating agent.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C for O-alkylation, or a higher temperature for N-alkylation) using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
-
Base Addition: Add the base (e.g., NaH, K2CO3, or Cs2CO3) (1.1 eq) portion-wise, ensuring that the temperature does not rise significantly.
-
Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the desired reaction temperature. The addition rate should be adjusted to prevent any significant exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride) while maintaining a low temperature.
-
Workup and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Relationship Diagram: N- vs. O-Alkylation
Caption: N- vs. O-Alkylation Pathways
Troubleshooting Workflow Diagram
Caption: Troubleshooting Temperature Issues
References
- Vertex AI Search. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis - ChemicalBook.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed.
- PubMed. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine.
- National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Sulphuric Acid on the Web. (2002). Alkylation Spent Acid.
- Metrohm. (n.d.). Alkylation.
- National Center for Biotechnology Information. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
- ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
- National Center for Biotechnology Information. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC.
- ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines.
- ACS Publications. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r.
- Chemical Engineering Transactions. (2025). Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study.
- ThalesNano. (n.d.). Direct Alkylation of N-Heterocycle Under Heterogeneous Catalytic Conditions in Flow.
- AIDIC - The Italian Association of Chemical Engineering. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone.
- PubMed. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines.
Sources
- 1. sulphuric-acid.com [sulphuric-acid.com]
- 2. refining.metrohmusa.com [refining.metrohmusa.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study | Chemical Engineering Transactions [cetjournal.it]
- 8. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Synthesis and Analysis of 2-(chloromethyl)pyrimidin-4-ol
Welcome to the technical support guide for the synthesis and LC-MS analysis of 2-(chloromethyl)pyrimidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who work with pyrimidine-based heterocyclic compounds. Here, we address common challenges encountered during synthesis and provide robust, field-tested solutions for identifying reaction components by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions & Troubleshooting Guides
Question 1: My LC-MS data shows a pair of peaks for my target compound with m/z values of ~145 and ~147. Is my product impure?
Answer: No, this is the expected result and a key indicator that your synthesis was successful. The molecule this compound contains one chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[1][2]
This results in a characteristic isotopic pattern in the mass spectrum for any chlorine-containing fragment or molecule:
-
A peak for the molecule containing the lighter ³⁵Cl isotope, referred to as the molecular ion peak (M).
-
A second peak that is two mass units higher (M+2) for the molecule containing the heavier ³⁷Cl isotope.
The intensity ratio of the M to M+2 peak is approximately 3:1, which directly reflects the natural abundance of the isotopes.[3] Therefore, observing peaks at m/z 145 ([C₅H₅³⁵ClN₂O+H]⁺) and m/z 147 ([C₅H₅³⁷ClN₂O+H]⁺) in a roughly 3:1 ratio is a strong confirmation of your product's identity.
Question 2: I am seeing a significant peak in my chromatogram with an m/z of ~127, which does not have the 3:1 isotopic pattern. What is it?
Answer: A peak at m/z 127 likely corresponds to your starting material, 2-(hydroxymethyl)pyrimidin-4-ol (C₅H₆N₂O₂, MW = 126.12 g/mol ). The signal at m/z 127 would be the protonated molecule, [M+H]⁺.
The presence of this peak indicates an incomplete chlorination reaction. The conversion of a hydroxymethyl group to a chloromethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can sometimes be challenging.[4][5]
Troubleshooting Steps:
-
Reagent Quality: Thionyl chloride is highly sensitive to moisture and can degrade over time. Use a fresh or newly distilled bottle to ensure its reactivity.[4]
-
Reaction Time & Temperature: The reaction may not have reached completion. Consider increasing the reaction time or moderately raising the temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or a rapid LC-MS injection.
-
Stoichiometry: Ensure that at least a stoichiometric equivalent of the chlorinating agent is used. Often, a slight excess (1.1-1.2 equivalents) is employed to drive the reaction to completion.[5]
Question 3: My LC-MS analysis shows a prominent peak with an m/z of ~269 and a corresponding M+2 peak at ~271. What byproduct could this be?
Answer: This signal, which also displays the characteristic 3:1 chlorine isotope pattern, strongly suggests the formation of a dimer. A common side reaction in this synthesis is the intermolecular reaction between two molecules of the desired product or between the product and the unreacted starting material.
The most probable structure for a byproduct with m/z 269 ([M+H]⁺) is an ether-linked dimer, formed when the hydroxyl group of one pyrimidine molecule (either starting material or product) acts as a nucleophile and displaces the chloride from the chloromethyl group of another product molecule.
Proposed Dimer Structure (C₁₀H₉ClN₄O₂):
-
Calculated [M+H]⁺ (³⁵Cl): 269.05
-
Calculated [M+H]⁺ (³⁷Cl): 271.05
Causality and Prevention:
-
Mechanism: This is a classic Williamson ether synthesis-type side reaction, which can be promoted by basic conditions or elevated temperatures. The pyrimidine nitrogen atoms can also act as bases, facilitating the deprotonation of the hydroxyl group.
-
Minimization Strategy:
-
Control the reaction temperature carefully; avoid excessive heating.
-
Ensure a slight excess of the chlorinating agent to fully consume the starting alcohol, reducing its availability to act as a nucleophile.[5]
-
Add the 2-(hydroxymethyl)pyrimidin-4-ol solution dropwise to the chlorinating agent to maintain a low instantaneous concentration of the nucleophile.[5]
-
Question 4: I'm struggling to identify several unknown peaks in my reaction mixture. What are the most common byproducts I should look for?
Answer: Beyond unreacted starting material and dimers, several other byproducts can form depending on the specific reaction conditions. Below is a summary table of potential impurities to aid in their identification.
| Compound Name | Proposed Structure | Molecular Formula | MW ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Isotopic Signature | Probable Cause |
| Product | This compound | C₅H₅ClN₂O | 144.56 | 145.0, 147.0 | ~3:1 (Cl₁) | Target Molecule |
| Starting Material | 2-(hydroxymethyl)pyrimidin-4-ol | C₅H₆N₂O₂ | 126.12 | 127.1 | None | Incomplete reaction |
| Dimerized Byproduct | e.g., Ether-linked dimer | C₁₀H₉ClN₄O₂ | 268.67 | 269.1, 271.1 | ~3:1 (Cl₁) | Self-condensation/high temp |
| Hydrolysis Product | 2-(hydroxymethyl)pyrimidin-4-ol | C₅H₆N₂O₂ | 126.12 | 127.1 | None | Water in workup/solvents |
| Over-chlorinated Byproduct | 2-(chloromethyl)-4-chloropyrimidine | C₅H₄Cl₂N₂ | 163.00 | 163.0, 165.0, 167.0 | ~9:6:1 (Cl₂) | Harsh chlorinating conditions |
Table 1: Common species observed in the synthesis of this compound.
Recommended Experimental Protocols
Protocol 1: Generic LC-MS Method for Reaction Monitoring
This method provides a robust starting point for the analysis of pyrimidine derivatives.[6][7][8]
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode
-
Scan Range: m/z 100 - 500
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Question 5: How can I use MS/MS fragmentation to definitively confirm my product's structure?
Answer: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the protonated molecular ion (m/z 145) as the precursor and fragmenting it, you can observe a characteristic fragmentation pattern that serves as a molecular fingerprint.
For this compound, the fragmentation is primarily dictated by the substituents on the stable pyrimidine ring.[6][9] Common fragmentation pathways include the loss of small, stable neutral molecules.
Expected Fragmentation Pattern:
-
Loss of HCl (Hydrogen Chloride): A very common pathway for chloromethyl groups is the neutral loss of HCl (36 Da). This would result in a fragment ion at m/z 109 .
-
Loss of CH₂O (Formaldehyde): Cleavage of the C-C bond between the ring and the chloromethyl group, followed by rearrangement, could lead to the loss of formaldehyde (30 Da), although this is generally less favored than HCl loss.
-
Ring Cleavage: Subsequent fragmentation of the m/z 109 ion would involve the characteristic cleavage of the pyrimidine ring itself, often involving the loss of HCN (27 Da) or C₂H₂N₂ (54 Da).[10][11]
Observing the transition from m/z 145 → 109 would be very strong evidence for the 2-(chloromethyl) substituent.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
-
Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
-
Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Available at: [Link]
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem.
-
Chen, Y.-C., et al. (2023). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. Journal of Proteome Research. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Itälä, E., et al. (2017). The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]
-
Khlebnikov, A. F., & Virtsev, A. V. (2010). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Available at: [Link]
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Solubility of 2-(Chloromethyl)pyrimidin-4-ol in Reaction Media
Welcome to the technical support resource for 2-(chloromethyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges related to its solubility. As a key intermediate in the synthesis of numerous biologically active molecules, particularly kinase inhibitors, mastering its handling is crucial for successful and reproducible outcomes.[1][2] This document moves beyond simple protocols to provide a mechanistic understanding of solubility issues and offers a logical framework for troubleshooting.
Part 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its behavior in solution.
Q1: What are the key structural features of this compound that influence its solubility and stability?
A1: The solubility and reactivity of this compound are dictated by three primary features:
-
The Pyrimidin-4-ol Ring: This heterocyclic core is capable of keto-enol tautomerism, existing in equilibrium between the -ol and -one forms. It possesses both a weakly acidic proton on the hydroxyl group/ring nitrogen and weakly basic ring nitrogens. This amphoteric character is the key to manipulating its solubility via pH adjustment.[3]
-
The Reactive Chloromethyl Group: This is a potent electrophilic site, making the molecule an excellent alkylating agent.[1] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack.[1] This reactivity is a double-edged sword; it is essential for desired reactions but also makes the compound vulnerable to degradation by nucleophilic solvents.
-
Polarity and Crystalline Nature: The molecule is a polar, crystalline solid.[4][5] This crystalline lattice requires significant energy to overcome, contributing to its limited solubility in many non-polar organic solvents.
Q2: I'm seeing an unexpected, more polar spot on my TLC/LC-MS after dissolving the compound. What is happening?
A2: You are likely observing degradation of the starting material. The primary culprit is the high reactivity of the chloromethyl group, which can be attacked by nucleophilic solvents or residual moisture.
-
Hydrolysis: In the presence of water, the compound readily hydrolyzes to form 2-(hydroxymethyl)pyrimidin-4-ol.[4][6] This is the most common degradation pathway.
-
Alcoholysis: If you use alcohol-based solvents like methanol or ethanol, a similar reaction will occur, forming the corresponding 2-(alkoxymethyl)pyrimidine ether derivative.[1][6]
This underscores the critical importance of using dry, aprotic solvents, especially for storage or when heating reaction mixtures.
Caption: Solvent-mediated degradation pathways of this compound.
Q3: What are the recommended starting solvents for this compound?
A3: Based on empirical data and the compound's reactivity profile, polar aprotic solvents are the preferred choice. They can engage in dipole-dipole interactions to solvate the molecule without attacking the reactive chloromethyl group.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Suitability & Comments |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent solubility (e.g., ~30 mg/mL). [4][5] Ideal for a wide range of nucleophilic substitutions. Must be anhydrous. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Good solubility (e.g., ~20 mg/mL). [4][5] High boiling point can be useful, but can be difficult to remove. Must be anhydrous. |
| Acetonitrile (ACN) | 37.5 | 82 | Moderate solubility. Often a good choice for reactions with amines and other nucleophiles.[1] Lower boiling point makes for easier workup. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower solubility. May require co-solvents or heating, but is a common, less polar aprotic option. |
| Ethanol / Methanol | 24.5 / 32.7 | 78 / 65 | Use with extreme caution. [4] These are nucleophilic and will react with the compound.[6] Only suitable if the alcohol is a reactant and the reaction is rapid. |
| Dichloromethane (DCM) | 9.1 | 40 | Poor solubility. Generally not sufficient on its own for reactions. |
| Toluene / Xylenes | 2.4 / 2.3 | 111 / ~140 | Very poor solubility. May be used in biphasic systems or with a phase-transfer catalyst. |
Data compiled from various sources.[7]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and step-by-step protocols for overcoming solubility challenges in your experiments.
Caption: Decision workflow for selecting a solubilization strategy.
Q4: My compound is insoluble in my chosen reaction solvent (e.g., ACN, THF). What is the first and simplest thing to try?
A4: The use of a co-solvent is the most direct approach. A small amount of a stronger, miscible solvent can dramatically increase the solvating power of the bulk medium without significantly changing the overall reaction conditions.[8][9] This works by disrupting the self-association of the primary solvent, reducing the overall polarity, and creating a more favorable environment for the solute.[][11][12]
##### Protocol 2.1: Co-Solvent Screening
-
Setup: In a small vial, add 10 mg of this compound.
-
Primary Solvent: Add 0.5 mL of your primary reaction solvent (e.g., acetonitrile). The solid will likely remain undissolved.
-
Co-Solvent Titration: Add a strong polar aprotic solvent (e.g., DMF, DMSO, or NMP) dropwise (10-20 µL at a time) while stirring or sonicating.
-
Observation: Observe for complete dissolution. Note the approximate volume percentage of co-solvent required.
-
Validation: Once dissolved, monitor the solution by TLC or LC-MS after 30 minutes at room temperature to ensure the co-solvent is not promoting unexpected degradation.
-
Scale-Up: Use the determined solvent ratio for your preparative scale reaction. A co-solvent concentration of 5-20% (v/v) is often sufficient.[9]
Q5: How can I leverage the compound's acidic/basic properties to improve solubility for a nucleophilic substitution reaction?
A5: You can deprotonate the pyrimidin-4-ol moiety to form an in situ pyrimidinate salt. This ionic species is significantly more soluble in polar solvents than the neutral parent molecule.[3][13] This is highly effective but requires careful selection of the base.
Causality: The key is to use a non-nucleophilic base . A nucleophilic base (e.g., NaOH, MeO⁻) would preferentially attack the chloromethyl group. Instead, use a hindered organic base or an inorganic carbonate.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). These are sufficiently basic to deprotonate the pyrimidinol but are poor nucleophiles due to steric hindrance or low solubility of the carbonate anion in organic solvents.
-
Dual Function: In reactions with amine hydrochlorides or where HCl is generated, these bases also serve as the essential acid scavenger.
##### Protocol 2.2: Base-Mediated Solubilization Test
-
Setup: Add 10 mg of this compound to 1.0 mL of your chosen solvent (e.g., DMF or ACN) in a vial.
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., anhydrous K₂CO₃ or DIPEA).
-
Dissolution: Stir the mixture at room temperature. The suspension should clarify as the soluble salt is formed. Gentle warming (40-50 °C) can accelerate this process.
-
Confirmation: The resulting solution now contains the more nucleophilic pyrimidinate anion and is ready for the addition of your primary electrophile or reaction partner.
Q6: I am running a reaction between this compound in toluene and an aqueous solution of a nucleophile (e.g., sodium thiophenoxide). Nothing is happening. How can I make this work?
A6: This is a classic scenario for Phase-Transfer Catalysis (PTC) . Your two reactants are in separate, immiscible phases. A phase-transfer catalyst is a substance with both hydrophilic and lipophilic properties that can transport a reactant from one phase to another where the reaction can occur.[14][15]
Mechanism: For this example, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether would be used. The TBAB cation pairs with the thiophenoxide anion in the aqueous phase, and the resulting lipophilic ion pair is extracted into the organic (toluene) phase. There, the "naked" and highly reactive thiophenoxide anion can readily react with the dissolved this compound.
##### Protocol 2.3: General Procedure for Phase-Transfer Catalysis
-
Organic Phase: Dissolve this compound (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq, e.g., TBAB) in a non-polar, water-immiscible solvent (e.g., toluene, dichloromethane).
-
Aqueous Phase: Dissolve the nucleophilic salt (1.1-1.5 eq, e.g., sodium thiophenoxide) in water. If the nucleophile is neutral (e.g., an amine), an aqueous solution of a base like sodium carbonate is used.
-
Reaction: Combine the two phases in a reaction flask and stir vigorously to create a large surface area between the phases.
-
Monitoring: Monitor the reaction progress by analyzing the organic layer via TLC or LC-MS.
-
Workup: Upon completion, separate the layers. Wash the organic layer with water and brine to remove the catalyst and any remaining aqueous reagents before proceeding with purification.
By systematically applying these strategies—starting with co-solvents, progressing to pH modification, and employing phase-transfer catalysis for biphasic systems—researchers can overcome the most common solubility hurdles associated with this valuable synthetic intermediate.
References
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Mustafa AM. Facile Synthesis and Antioxidant Activity of Pyrimidine Derivatives via Thienyl Chalcones Under Phase Transfer Catalysis Method. International Journal of Drug Delivery Technology. 2022;12(2):558-563. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. ResearchGate. Available from: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available from: [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Available from: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. Available from: [Link]
-
Improving Solubility via Structural Modification. SpringerLink. Available from: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH National Library of Medicine. Available from: [Link]
-
This compound. Sunway Pharm Ltd. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. NIH National Library of Medicine. Available from: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]
-
Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. ResearchGate. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available from: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. NIH National Library of Medicine. Available from: [Link]
-
Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. NIH National Library of Medicine. Available from: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available from: [Link]
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of 2-(chloromethyl)pyrimidin-4-ol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)pyrimidin-4-ol. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the work-up and purification of reactions involving this versatile but sensitive building block. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions - Understanding the Reagent
This section addresses fundamental questions about the properties and handling of this compound, which are crucial for designing a successful reaction and work-up strategy.
Q1: What are the key structural features of this compound that influence its reactivity and work-up?
A: The behavior of this compound is dominated by two key features: the reactive electrophilic chloromethyl group and the tautomeric nature of the pyrimidin-4-ol ring.
-
Electrophilic C-Cl Bond: The chloromethyl group (-CH₂Cl) is the primary site of reactivity, functioning as an excellent alkylating agent for a wide range of nucleophiles in SN2 reactions.[1] The electron-withdrawing nature of the adjacent pyrimidine ring enhances the electrophilicity of the methylene carbon.[1]
-
Tautomerism: The pyrimidin-4-ol system exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This equilibrium is crucial as it significantly affects the molecule's polarity, solubility, and hydrogen bonding capabilities. The "one" form is typically more polar and less aromatic. This duality can lead to challenges in chromatography and crystallization.
Q2: The reagent is often supplied as a hydrochloride salt. How does this impact my reaction setup and work-up?
A: The hydrochloride salt form is used to improve the shelf-life and handling of the compound. However, the protonation of one of the ring nitrogens significantly deactivates the molecule towards SN2 reactions by increasing the electron-withdrawing effect of the ring.[1] Therefore, it is critical to add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA, or potassium carbonate) to the reaction mixture to neutralize the salt and liberate the free base for reaction.[1][2] During work-up, if your product is basic, washing with an acidic solution may cause it to partition into the aqueous layer.
Q3: What is the most common side reaction or degradation pathway I should be aware of?
A: The primary and most common degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH₂OH).[3] This occurs readily in the presence of water, especially under basic or heated conditions. Protic solvents like methanol or ethanol can also act as nucleophiles, leading to the formation of corresponding ether byproducts.[3] The presence of these more polar byproducts can significantly complicate purification.
Sources
Technical Support Center: Navigating Competing SNAr Reactions in Pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize Nucleophilic Aromatic Substitution (SNAr) to functionalize pyrimidine scaffolds. We will move beyond simple protocols to explore the causality behind common experimental challenges, focusing on the pervasive issue of competing reactions and regioselectivity. Our goal is to equip you with the expert insights and practical troubleshooting strategies necessary to ensure the success and reproducibility of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions regarding SNAr reactions on pyrimidine systems.
Q1: Why does Nucleophilic Aromatic Substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine generally favor the C4 position?
A: The selectivity for the C4 position is a classic example of kinetic control governed by the stability of the intermediate Meisenheimer complex.[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] When a nucleophile attacks the pyrimidine ring, it forms a resonance-stabilized anionic intermediate.
-
Attack at C4: The negative charge in the Meisenheimer complex is delocalized over the C5 atom and, crucially, the N1 and N3 nitrogen atoms. Placing a negative charge on the highly electronegative nitrogen atoms provides significant stabilization.
-
Attack at C2: The negative charge is delocalized over the N1, N3, and C5 atoms. However, the proximity of two electronegative nitrogen atoms can create greater electrostatic repulsion for the incoming nucleophile compared to the C4 position.[2]
The transition state leading to the C4-adduct is lower in energy due to superior charge stabilization, making the reaction at this position kinetically favored.[1][2]
Q2: What are the primary factors that dictate regioselectivity (C2 vs. C4) in more complex, substituted pyrimidines?
A: While C4 is the default reactive site on simple 2,4-dichloropyrimidine, this selectivity is highly sensitive and can be modulated or even reversed by several factors:
-
Electronic Effects of Ring Substituents: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ring dramatically alter the electron density at the C2 and C4 positions.[4]
-
Steric Hindrance: Bulky substituents near a reaction site can sterically hinder the approach of the nucleophile, directing it to a less crowded position.
-
Nature of the Nucleophile: The size, hardness/softness, and specific functional groups of the nucleophile can influence the reaction outcome.[5][6][7]
-
Reaction Conditions: Solvent, temperature, and the choice of base can all play a critical role in controlling selectivity.
Q3: Can my solvent unexpectedly participate in the reaction?
A: Absolutely. This is a common pitfall known as solvolysis . If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol) or water, the solvent molecules can compete with your intended nucleophile and attack the activated pyrimidine ring.[5] This is particularly prevalent in reactions that require elevated temperatures, leading to the formation of undesired alkoxy or hydroxy byproducts and reducing the yield of your target compound.
Troubleshooting Guides: From Problem to Protocol
This section provides in-depth, question-and-answer guides to diagnose and resolve specific experimental failures.
Guide 1: Poor or Reversed Regioselectivity
Q: My SNAr reaction on a 2,4-dichloropyrimidine derivative is yielding a mixture of C2/C4 isomers or, unexpectedly, the C2 product is major. How do I diagnose the cause and enforce the desired selectivity?
A: This is one of the most frequent challenges in pyrimidine chemistry. The "rules" of C4 selectivity are easily broken. A systematic diagnosis is key.
Step 1: Analyze Your Pyrimidine Substrate
The electronic nature of other substituents on the pyrimidine ring is the most powerful determinant of regioselectivity. Analyze the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 of your substrate; these orbitals indicate the most electrophilic sites.[4][8] Strong substituents can alter the energy and distribution of these orbitals, changing the preferred site of attack.
| Substituent Position & Type | Effect on C2/C4 Selectivity | Rationale |
| C5 Electron-Withdrawing Group (e.g., -NO₂, -CN, -CHO) | Strongly favors C4 substitution | The EWG at C5 provides powerful resonance stabilization for the negative charge that develops during nucleophilic attack at the para position (C4), lowering the transition state energy.[6][7] |
| C6 Electron-Donating Group (e.g., -OMe, -NHMe) | Strongly favors C2 substitution | An EDG at C6 increases the electron density at the adjacent C5 and the para C4 position, deactivating it toward nucleophilic attack. This makes the C2 position, which is ortho to the EDG, the more electrophilic and preferred site.[4][8] |
| C5 Sterically Bulky Group (e.g., -iPr, -tBu) | Can increase C2 substitution | A large group at C5 can sterically block the approach of the nucleophile to the adjacent C4 position, making the more accessible C2 position the kinetic target.[4] |
Step 2: Evaluate Your Nucleophile and Conditions
Certain nucleophiles have an inherent preference. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity on pyrimidines bearing a C5-EWG, a reversal of the typical outcome for other nucleophiles.[6][7] This is often due to a different reaction mechanism or unique transition state stabilization. Furthermore, some hard nucleophiles like alkoxides can be directed to the C2 position via hydrogen bonding with a suitable handle on the pyrimidine, such as a 2-MeSO₂ group.[9]
Troubleshooting Workflow: Regioselectivity Issues
Below is a decision-making workflow to guide your experimental optimization.
Caption: Troubleshooting workflow for regioselectivity.
Protocol 1: General Method for Maximizing C4 Selectivity
This protocol is designed for a standard SNAr reaction on a 2,4-dichloropyrimidine where C4 substitution is the desired outcome.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,4-dichloropyrimidine substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable anhydrous, aprotic polar solvent (e.g., DMF, DMSO, NMP, or dioxane). A concentration of 0.1-0.5 M is typical.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base will neutralize the HCl generated during the reaction.
-
Nucleophile Addition: Add the amine or thiol nucleophile (1.0-1.1 eq) to the mixture, either neat or as a solution in the reaction solvent. For solid nucleophiles, add them directly. The slight excess of nucleophile ensures the consumption of the limiting reagent.
-
Temperature Control: Stir the reaction mixture at room temperature (or 0 °C for highly reactive substrates) initially.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).[3]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Guide 2: Competing Solvolysis Side Reactions
Q: My reaction mass shows a significant byproduct with a mass corresponding to the addition of my solvent (e.g., methanol, ethanol) and loss of chlorine. How do I prevent this?
A: You are observing a classic case of solvolysis, where the solvent acts as a nucleophile.[5] This is especially common when using alcohol solvents at elevated temperatures. The alkoxide formed in situ (or the alcohol itself) competes with your desired nucleophile.
Solution: Change Your Solvent System
The most effective solution is to switch to an aprotic solvent that is incapable of acting as a nucleophile.
| Recommended Solvents | Solvents to Avoid (if solvolysis is an issue) |
| N,N-Dimethylformamide (DMF) | Methanol (MeOH) |
| Dimethyl sulfoxide (DMSO) | Ethanol (EtOH) |
| N-Methyl-2-pyrrolidone (NMP) | Isopropanol (IPA) |
| Dioxane | Water (H₂O) |
| Acetonitrile (MeCN) | |
| Tetrahydrofuran (THF) |
Protocol 2: Modified SNAr Protocol to Eliminate Solvolysis
This protocol is a modification of the general procedure, optimized to prevent solvent incorporation.
-
Rigorous Drying: Ensure all glassware is oven- or flame-dried and the reaction is set up under a strictly inert atmosphere (N₂ or Ar).
-
Solvent Choice: Dissolve the 2,4-dichloropyrimidine substrate (1.0 eq) in anhydrous DMF or anhydrous dioxane . These solvents have high boiling points suitable for heating, are polar enough to facilitate the reaction, but are non-nucleophilic.
-
Reagent Purity: Use anhydrous DIPEA (1.5 eq) and ensure your nucleophile (1.05 eq) is as dry as possible.
-
Controlled Heating: If heating is required, use an oil bath with a temperature controller. Increase the temperature gradually (e.g., to 60-80 °C) while monitoring the reaction closely by TLC or LC-MS. Avoid excessive temperatures, which can cause decomposition.
-
Follow Standard Work-up and Purification: Once the starting material is consumed, proceed with the aqueous work-up and purification as described in Protocol 1. The use of DMF may require more extensive aqueous washes to fully remove it from the organic extract.
Guide 3: Low Yield or Stalled Reaction
Q: My SNAr reaction is very slow or stalls completely, leaving a large amount of unreacted starting material even after extended time or heating. What steps can I take to improve conversion?
A: Low conversion can be traced back to several factors, including reactant purity, insufficient activation of the pyrimidine ring, or suboptimal reaction conditions.[3][10]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials and reagents are pure and dry. Impurities can inhibit the reaction.[11] If using a commercially sourced nucleophile that has been stored for a long time, consider re-purifying it.
-
Increase Thermal Energy: SNAr reactions are often accelerated by heat. Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC for product formation versus byproduct formation. Be aware that higher temperatures can also favor side reactions.[10]
-
Solvent Polarity: The reaction proceeds through a charged Meisenheimer complex, which is stabilized by polar solvents. If you are using a less polar solvent like THF or Dioxane, switching to a more polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate.
-
Choice of Base: Ensure the base is not sterically hindering the reaction and is strong enough to scavenge the generated acid. While DIPEA is common, sometimes a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial, particularly with less nucleophilic amines.
-
Substrate Activation: If your pyrimidine ring is not sufficiently electron-deficient (e.g., lacks EWGs), the reaction will be inherently slow. While redesigning the substrate is a major change, it is sometimes the only solution for particularly unreactive systems.
Visualizing the SNAr Mechanism
Understanding the core mechanism helps in troubleshooting. The key is the formation and stabilization of the negatively charged intermediate.
Caption: General Mechanism for SNAr at the C4 position.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Cresset.[Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.[Link]
-
Al-Omair, M. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6663. [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. [Link]
-
Gagnon, D., et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 86(17), 12193–12202. [Link]
-
Havel, M., et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7765. [Link]
-
Smith, M. B. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Cresset.[Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). Chem Help ASAP.[Link]
-
Gagnon, D., et al. (2021). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Cresset.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 2-(Chloromethyl)pyrimidin-4-ol in Protic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(chloromethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate in their synthetic workflows. Due to the inherent reactivity of the chloromethyl group on the electron-deficient pyrimidine ring, users frequently encounter stability challenges, particularly when using protic solvents. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your starting material and the success of your reactions.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental chemical principles governing the stability of this compound. Understanding these concepts is crucial for designing robust experimental protocols.
Q1: Why is this compound so unstable in protic solvents like water, methanol, or ethanol?
A1: The instability of this compound in protic solvents stems from its chemical structure, which makes it a potent alkylating agent susceptible to nucleophilic substitution.[1] The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
Here’s a breakdown of the causality:
-
Electrophilic Carbon: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect is relayed to the chloromethyl group, making the carbon atom attached to the chlorine highly electrophilic (electron-deficient).[2][3]
-
Nucleophilic Solvent: Protic solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (CH₃CH₂OH), are nucleophilic due to the lone pairs of electrons on their oxygen atoms.[1]
-
Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the substitution reaction.
Consequently, when this compound is dissolved in a protic solvent, the solvent molecule itself acts as a nucleophile, attacking the electrophilic carbon and displacing the chloride ion. This process, known as solvolysis , leads to the rapid degradation of the starting material.[1][4]
Q2: What are the primary degradation products I should expect to see in my analytical results (e.g., HPLC, LC-MS)?
A2: The degradation products are a direct result of solvolysis. The identity of the product depends on the specific protic solvent used.
-
In Water: Hydrolysis occurs, leading to the formation of 2-(hydroxymethyl)pyrimidin-4-ol .[1][4]
-
In Alcohols (e.g., Methanol, Ethanol): Alcoholysis occurs, forming the corresponding ether. For example, in methanol, the product is 2-(methoxymethyl)pyrimidin-4-ol , and in ethanol, it is 2-(ethoxymethyl)pyrimidin-4-ol .[1]
These degradation products are more polar than the parent compound due to the introduction of a hydroxyl or ether group in place of the chlorine. This change in polarity is easily detectable by techniques like TLC, HPLC, and LC-MS, where the degradation products will typically have shorter retention times on reverse-phase columns.[1]
Caption: General solvolysis pathway in protic solvents (R-OH).
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis is significantly influenced by pH. While specific studies on this exact molecule are not widely published, the general principles of chloromethyl group hydrolysis suggest that the degradation rate increases at neutral to alkaline pH.[4] In acidic conditions, the pyrimidine nitrogens can be protonated, which may slightly reduce the ring's electron-withdrawing effect, but the primary degradation pathway via nucleophilic attack by water still proceeds. Under basic conditions (e.g., 0.1 M NaOH), the presence of the highly nucleophilic hydroxide ion (OH⁻) will dramatically accelerate the degradation to 2-(hydroxymethyl)pyrimidin-4-ol.[4]
Q4: Is it acceptable to prepare stock solutions in protic solvents for storage?
A4: No, this is strongly discouraged. Protic solvents are not recommended for storing this compound due to its high reactivity, which leads to rapid degradation.[1]
-
For Long-Term Storage: The compound should be stored as a solid at -20°C in a tightly sealed container to protect it from moisture.[4]
-
For Stock Solutions: If a solution is required, it should be prepared fresh in a high-purity, anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Even in these solvents, long-term stability is not guaranteed, especially if moisture is present.[1] It is best practice to prepare solutions immediately before use.
Section 2: Troubleshooting Guide
This section provides solutions to common experimental problems encountered when using this compound, with a focus on issues arising from its instability.
Issue 1: My reaction is failing, and analysis by HPLC/LC-MS shows a new, more polar peak instead of my desired product.
| Potential Cause | Troubleshooting Recommendation & Explanation |
| Solvent-Induced Degradation | The "new, more polar peak" is almost certainly a solvolysis by-product (e.g., 2-(hydroxymethyl)pyrimidin-4-ol if water is present).[1] Action Plan: 1. Confirm Identity: Obtain an LC-MS spectrum of the peak. The mass should correspond to the replacement of -Cl (35.45 amu) with -OH (17.01 amu) or -OR from your solvent. 2. Switch Solvents: If possible, switch to a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile to enhance stability and nucleophilicity of your intended reagent.[2] 3. Re-evaluate Protocol: If a protic solvent is unavoidable, proceed to the recommendations in Issue 2. |
Issue 2: My experimental protocol requires a protic solvent. How can I minimize the degradation of my starting material?
| Potential Cause | Troubleshooting Recommendation & Explanation |
| Reaction Conditions Favor Solvolysis | The rate of solvolysis competes with your desired reaction. To favor your reaction, you must optimize conditions to minimize this side reaction. |
| 1. Temperature Control | Recommendation: Run the reaction at the lowest possible temperature.[2] Causality: The rate of all reactions, including degradation, increases with temperature.[4] By cooling the reaction (e.g., to 0°C or below), you slow the rate of solvolysis, giving your intended nucleophile a better chance to react. |
| 2. Reagent Addition Sequence | Recommendation: Add the this compound to the reaction mixture last, after all other reagents (your nucleophile, base, etc.) are already dissolved in the protic solvent. Causality: This minimizes the time the compound is exposed to the reactive solvent before your primary reaction can begin. |
| 3. Use of Anhydrous Solvents | Recommendation: Use the highest purity, anhydrous grade of your protic solvent available. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[5] Causality: Even in alcoholic solvents, trace amounts of water can lead to the formation of the hydrolysis by-product. |
| 4. Concentration & Reaction Time | Recommendation: Run the reaction at the highest feasible concentration to favor the bimolecular reaction with your reagent over the pseudo-first-order reaction with the solvent. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete to prevent post-reaction degradation. |
Section 3: Experimental Protocols
These protocols provide a framework for assessing stability and for handling the compound in reactive solvent systems.
Protocol 1: Assessing the Stability of this compound in a Protic Solvent via HPLC
This self-validating protocol allows you to quantify the rate of degradation in a specific solvent, providing critical data for your experimental design.
Objective: To determine the percentage of this compound remaining over time when dissolved in a chosen protic solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., HPLC-grade Methanol, Water)
-
Aprotic solvent for initial stock (e.g., anhydrous Acetonitrile or DMSO)
-
HPLC system with a UV detector (detection at ~254 nm is a good starting point)
-
C18 reverse-phase HPLC column
-
Autosampler vials
-
Thermostatic controller for samples (e.g., water bath or autosampler cooler)
Caption: Experimental workflow for HPLC-based stability testing.
Procedure:
-
Method Development: Develop an HPLC method that cleanly separates this compound from its expected degradation product (2-(hydroxymethyl)pyrimidin-4-ol or the corresponding ether). A simple isocratic method with a mobile phase like Acetonitrile/Water with 0.1% formic acid is a good starting point.
-
Stock Solution (t=0 reference): Prepare a stock solution of ~1 mg/mL of this compound in anhydrous acetonitrile. This solution is relatively stable and will serve as your 100% reference.
-
Sample Preparation: At t=0, dilute the stock solution into your protic solvent of interest (e.g., Methanol:Water 50:50) to your final test concentration (e.g., 50 µg/mL). Ensure the final concentration of acetonitrile is low (<5%) to be non-interfering.
-
Initial Analysis: Immediately inject this solution onto the HPLC system. The peak area of the parent compound at this time point is considered 100% (or the initial purity).
-
Incubation: Place the vial in a thermostatically controlled environment set to your desired experimental temperature (e.g., 25°C).
-
Time-Point Analysis: Inject the sample at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Data Analysis: For each time point, calculate the peak area of this compound as a percentage of the t=0 peak area. Plot this percentage against time to determine the degradation kinetics.
Section 4: Data & Solvent Selection Summary
The choice of solvent is the most critical factor in mitigating stability issues. This table summarizes the key differences between solvent classes for use with this compound.
| Solvent Class | Examples | Interaction with this compound | Recommended Use Case |
| Protic | Water, Methanol, Ethanol, Isopropanol | Reactive. Acts as a nucleophile, causing rapid degradation via solvolysis.[1] | Not recommended for storage or as a primary solvent. Use only when absolutely required by the reaction protocol, with strict temperature control and immediate use.[1][2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally non-reactive. Good solubilizing power and does not participate in solvolysis.[1] | Recommended for preparing fresh stock solutions and as a reaction solvent. [2] Ensure anhydrous grade is used to prevent hydrolysis from trace water. |
| Non-Polar Aprotic | Toluene, Hexanes, Dichloromethane | Non-reactive. However, solubility of the polar this compound may be limited. | Suitable as a reaction solvent if solubility permits and the reaction conditions are compatible. |
References
-
Callingham M, Blum F, Pavé G. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. 2015;17(19):4930-4932. Available from: [Link]
-
Callingham M, Blum F, Pavé G. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. 2015 Oct 2;17(19):4930-2. Available from: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available from: [Link]
Sources
Technical Support Center: Optimizing Stoichiometry for Selective Mono-Alkylation Reactions
Welcome to the Technical Support Center for Selective Mono-Alkylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental challenges, and offer practical, field-proven insights into achieving high selectivity in mono-alkylation.
Introduction: The Mono-Alkylation Challenge
Alkylation, the transfer of an alkyl group, is a cornerstone of organic synthesis.[1][2] However, achieving selective mono-alkylation can be a significant hurdle. The initial alkylation of a nucleophile often yields a product that is more nucleophilic than the starting material, leading to a runaway reaction that produces undesired di- and poly-alkylated species.[3][4][5][6] This guide provides a comprehensive framework for controlling reaction stoichiometry and other critical parameters to favor the formation of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during mono-alkylation experiments.
Q1: I'm observing a significant amount of di-alkylated product. How can I improve selectivity for mono-alkylation?
A1: Over-alkylation is the most common side reaction in these processes.[6] To favor mono-alkylation, several strategies focusing on stoichiometric control and reaction kinetics can be employed:
-
Stoichiometry Control: Use a slight excess of the starting nucleophile (e.g., amine or malonate) relative to the alkylating agent and the base.[7][8] This increases the statistical probability of the base deprotonating an unreacted starting material molecule rather than the mono-alkylated product. A starting ratio of 1.1:1 of nucleophile to base is a good initial point.[7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, especially at low temperatures (e.g., 0 °C), maintains a low concentration of the electrophile. This favors reaction with the more abundant starting material, minimizing the chance of the mono-alkylated product reacting further.[7][8]
-
Use of Excess Nucleophile: In the case of amine alkylation, using a large excess of the starting amine compared to the alkylating agent can effectively "dilute" the mono-alkylated product, pushing the reaction towards the desired outcome.[6]
Q2: My reaction is very slow or doesn't seem to be going to completion. What are the potential causes and solutions?
A2: Several factors can contribute to a sluggish reaction:
-
Poor Reactivity of Starting Materials: Nucleophiles with electron-withdrawing groups can be less reactive.[6] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will slow the reaction down.[6] Consider using a more reactive alkylating agent if possible.
-
Inappropriate Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate.[9] However, be cautious, as higher temperatures can also promote side reactions.[6] A stepwise increase in temperature while monitoring the reaction is a good approach.[6]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of anions and are often used with strong bases like NaH.[9][10] Protic solvents like ethanol are typically used with alkoxide bases.[9]
-
-
Insufficiently Strong Base: For less acidic nucleophiles, a stronger base may be required to generate a sufficient concentration of the reactive anion.[9]
Q3: I'm seeing byproducts other than the di-alkylated product. What could they be and how can I avoid them?
A3: Besides over-alkylation, other side reactions can occur:
-
Elimination Reactions: This is particularly a concern with secondary and tertiary alkyl halides, where the base can promote elimination to form an alkene instead of substitution. Using a non-hindered base and lower temperatures can help minimize this.
-
Hydrolysis: If your starting material or product contains sensitive functional groups like esters, the presence of water can lead to hydrolysis, especially under basic conditions.[7] Ensuring anhydrous (dry) conditions by using dried solvents and glassware is crucial.[7]
-
C- vs. O-Alkylation: For ambident nucleophiles like enolates, alkylation can occur at either the carbon or the oxygen atom.[10][11] The outcome is influenced by the hardness/softness of the electrophile, the solvent, and the counter-ion. "Harder" electrophiles tend to favor O-alkylation, while "softer" ones favor C-alkylation.[12] Protic solvents can favor C-alkylation by hydrogen bonding to the oxygen of the enolate.[10][11]
Troubleshooting Guide
This section provides a more in-depth, issue-based approach to resolving common problems in selective mono-alkylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mono-alkylated Product & High Di-alkylation | - Stoichiometry of base is greater than 1 equivalent.- Reaction temperature is too high, promoting further reaction.- The mono-alkylated product is more nucleophilic than the starting material.[9] | - Use exactly one equivalent or a slight excess of the base.[8]- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Use a slight excess of the starting material (nucleophile).[9]- Add the alkylating agent slowly and dropwise.[7][8] |
| Reaction is Sluggish or Incomplete | - Alkylating agent is not reactive enough (e.g., secondary or bulky halides).[9]- Insufficient heating.- Base is not strong enough to deprotonate the nucleophile effectively. | - Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).- Gradually increase the reaction temperature while monitoring for side products.[6]- Employ a stronger base (e.g., NaH, LDA) in an appropriate aprotic solvent.[9] |
| Formation of Elimination Byproducts | - Use of a sterically hindered base.- High reaction temperatures.- Secondary or tertiary alkyl halide is used as the electrophile. | - Use a less sterically hindered base.- Lower the reaction temperature.- If possible, use a primary alkyl halide. |
| Difficulty in Separating Mono- and Di-alkylated Products | - The boiling points or polarities of the products are very similar.[9] | - Optimize reaction conditions to maximize the yield of the desired product and simplify purification.- Utilize column chromatography for separation if distillation is ineffective.[9] |
| Observation of C- and O-Alkylated Products (for enolates) | - The enolate is an ambident nucleophile, and reaction conditions are not optimized for selectivity. | - For C-alkylation, consider using a "softer" alkylating agent like an alkyl iodide and a protic solvent.[10][12]- For O-alkylation, a "harder" electrophile like a triflate or the use of a polar aprotic solvent may be beneficial.[10][12] |
Kinetic vs. Thermodynamic Control: A Deeper Dive
The selectivity of many alkylation reactions can be understood through the principles of kinetic and thermodynamic control.[13][14][15]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[13][14][16] For the deprotonation of an unsymmetrical ketone, a bulky, strong base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) will preferentially remove the less sterically hindered proton, leading to the kinetic enolate.[16][17]
-
Thermodynamic Control: At higher temperatures, the deprotonation becomes reversible, allowing for an equilibrium to be established. The major product is the most stable one (i.e., has the lowest Gibbs free energy).[13][14][16] Using a less hindered base at room temperature allows for the formation of the more substituted, and therefore more stable, thermodynamic enolate.[16]
This concept is crucial for controlling the regioselectivity of alkylation in systems with multiple potential reaction sites.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol details a general procedure for the selective mono-alkylation of diethyl malonate, a common substrate in organic synthesis.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath. Add diethyl malonate (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at this temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated diethyl malonate.[9]
Protocol 2: Controlled N-Alkylation of a Primary Amine
This protocol provides a general method for the selective mono-N-alkylation of a primary amine, a reaction prone to over-alkylation.
-
Preparation: In a round-bottom flask, dissolve the primary amine (3.0 equivalents) in a suitable anhydrous solvent (e.g., DMSO or DMF).[18]
-
Reaction Setup: Add a base such as cesium carbonate (1.5 equivalents).[18]
-
Alkylation: Add the alkyl halide (1.0 equivalent) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the reactivity of the substrates.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Alkylation
Caption: Competing reaction pathways in alkylation.
Diagram 2: Workflow for Optimizing Mono-alkylation
Sources
- 1. Alkyl Reactions and Their Transformative Industry Impacts [eureka.patsnap.com]
- 2. mt.com [mt.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. reddit.com [reddit.com]
- 13. fiveable.me [fiveable.me]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Validation & Comparative
Comparing reactivity of 2-(chloromethyl)pyrimidin-4-ol with bromo and iodo analogs
An In-Depth Guide to the Comparative Reactivity of 2-(Halomethyl)pyrimidin-4-ols for Drug Discovery Professionals
For researchers at the forefront of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in numerous biologically active compounds, particularly kinase inhibitors, makes it a high-value target for synthetic modification. Among the most versatile precursors for this purpose are 2-(halomethyl)pyrimidin-4-ol derivatives. The choice of the halogen—chlorine, bromine, or iodine—is a critical decision that profoundly impacts synthetic strategy, reaction efficiency, and overall yield.
This guide provides a comprehensive comparison of the reactivity of 2-(chloromethyl)pyrimidin-4-ol with its bromo and iodo analogs. We will delve into the mechanistic underpinnings of their reactivity, provide supporting experimental data, and offer a validated protocol for their application in nucleophilic substitution reactions.
The Underlying Principle: Leaving Group Ability in S_N2 Reactions
The primary reaction pathway for the functionalization of 2-(halomethyl)pyrimidines is the bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom of the halomethyl group, leading to the simultaneous displacement of the halide ion, known as the leaving group.[1]
The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[1][2] The efficiency of this reaction is predominantly governed by the stability of the departing halide ion. A better leaving group is a species that is more stable on its own, which typically corresponds to the conjugate base of a strong acid.[3][4]
The established order of leaving group ability for halogens is:
This trend is inversely correlated with the basicity of the halide ions and directly correlated with their stability.[6] Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which in turn is stronger than hydrochloric acid (HCl).[4] Consequently, the iodide ion is the most stable and therefore the best leaving group, followed by bromide, and then chloride.[4][6]
This theoretical framework predicts that the reactivity of 2-(halomethyl)pyrimidin-4-ols will follow the same trend: the iodo analog will be the most reactive, and the chloro analog the least.
The Energetic Basis: Carbon-Halogen Bond Dissociation Energies
The rate of an S_N2 reaction is also intrinsically linked to the strength of the carbon-halogen (C-X) bond that must be broken. A weaker bond requires less energy to cleave, facilitating a faster reaction. The bond dissociation energies for carbon-halogen bonds follow the trend:
This is due to the increasing size of the halogen atom as one moves down the periodic table. The larger atomic orbitals of iodine result in a longer and weaker bond with carbon compared to the smaller orbitals of chlorine.[10]
The following table summarizes the key properties influencing the reactivity of these pyrimidine analogs.
| Property | 2-(Chloromethyl) | 2-(Bromomethyl) | 2-(Iodomethyl) |
| C-X Bond Dissociation Energy (kJ/mol) | ~328[7] | ~276[7] | ~240[7] |
| Leaving Group Ability | Good | Better | Best[6] |
| Expected Relative Reactivity | Least Reactive | Moderately Reactive | Most Reactive[5] |
Visualizing the Reaction Mechanism and Workflow
To better illustrate the process, the following diagrams depict the S_N2 mechanism and a general experimental workflow for comparing the reactivity of the three analogs.
Caption: S_N2 mechanism on a 2-(halomethyl)pyrimidine.
Caption: General workflow for comparative reactivity studies.
Experimental Protocol: A Comparative Study
This protocol provides a framework for a side-by-side comparison of the reactivity of this compound and its bromo and iodo analogs with a representative amine nucleophile.
Objective: To determine the relative reaction rates and yields for the nucleophilic substitution of 2-(halomethyl)pyrimidin-4-ols with a selected amine.
Materials:
-
This compound (1.0 eq)
-
2-(Bromomethyl)pyrimidin-4-ol (1.0 eq)
-
2-(Iodomethyl)pyrimidin-4-ol (1.0 eq)
-
Substituted Aniline (or other amine nucleophile) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[2]
-
N,N-Dimethylformamide (DMF), anhydrous[2]
-
Ethyl Acetate
-
Brine Solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
TLC plates (silica gel) and appropriate mobile phase
-
Reaction vials or round-bottom flasks
Procedure:
-
Preparation: In three separate, dry reaction vials equipped with stir bars, add the substituted aniline (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: To each vial, add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M with respect to the pyrimidine starting material).
-
Initiation: To the first vial, add this compound (1.0 eq). To the second, add 2-(bromomethyl)pyrimidin-4-ol (1.0 eq). To the third, add 2-(iodomethyl)pyrimidin-4-ol (1.0 eq).
-
Reaction: Place all three vials in a pre-heated block or oil bath set to a moderate temperature (e.g., 60-80°C).[2]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the time to completion for each reaction.
-
Work-up: Once a reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).[2]
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield. Further purification can be achieved by column chromatography if necessary.
Expected Outcome: The reaction with 2-(iodomethyl)pyrimidin-4-ol is expected to proceed the fastest, followed by the bromo analog, and finally the chloro analog, which may require longer reaction times or higher temperatures to achieve a comparable yield.
Practical Considerations and Troubleshooting
-
Reactivity of the Chloro Analog: 2-(chloromethyl)pyrimidine derivatives can be significantly less reactive.[11] If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent, or employing a stronger base.
-
The Finkelstein Reaction: In the presence of a catalytic amount of sodium or potassium iodide, the reactivity of the chloro or bromo analog can be enhanced. This in-situ generation of the more reactive iodo intermediate is a classic strategy to accelerate S_N2 reactions.[3]
-
Side Reactions: The primary side reaction to be aware of is hydrolysis of the halomethyl group to form 2-(hydroxymethyl)pyrimidine, especially if water is present.[2] Ensuring anhydrous conditions is crucial for maximizing the yield of the desired product.
Conclusion
The choice between this compound and its bromo and iodo analogs is a trade-off between cost, availability, and reactivity. While the chloro derivative is often more commercially available and cost-effective, its lower reactivity may necessitate harsher reaction conditions and longer reaction times. Conversely, the iodo analog offers the highest reactivity, enabling milder conditions and potentially cleaner reactions, but often at a higher cost. The bromo analog provides a balance between these two extremes.
By understanding the fundamental principles of leaving group ability and bond dissociation energies, and by employing a systematic experimental approach, researchers can make an informed decision to select the optimal starting material for the efficient synthesis of novel pyrimidine-based compounds, thereby accelerating the drug discovery process.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Chemistry LibreTexts. (2020). 7.6: Characteristics of the S_N2 Reaction.
- Brainly. (2023).
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem.
- Master Organic Chemistry. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Substitution of 2-(Chloromethyl)pyrimidine. BenchChem.
- Chemistry LibreTexts. (2023). 10.9: Bond Energies.
- YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Allen. The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
- Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Alternative Synthetic Routes for 2-Substituted Pyrimidin-4-ols
For the modern medicinal chemist, the pyrimidin-4-ol scaffold is a cornerstone of drug design, appearing in a vast array of therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to 2-substituted pyrimidin-4-ols, offering insights into the mechanistic underpinnings and practical considerations for each methodology. We will explore the classical, yet robust, cyclocondensation of β-ketoesters with amidines, delve into multicomponent strategies such as the Biginelli reaction, and touch upon modern advancements that offer improved efficiency and greener profiles.
The Principal Pathway: Cyclocondensation of β-Ketoesters and Amidines
The most direct and widely employed method for the synthesis of 2-substituted pyrimidin-4-ols is the cyclocondensation reaction between a β-ketoester and an amidine. This approach, often referred to as the Pinner synthesis of pyrimidines, offers a high degree of modularity, allowing for diverse substitutions on the resulting pyrimidine ring.[1]
The reaction is typically acid- or base-catalyzed and proceeds through the initial nucleophilic attack of the amidine on the more electrophilic ketone carbonyl of the β-ketoester. Subsequent cyclization and dehydration afford the aromatic pyrimidin-4-ol core.
Mechanistic Insights
The reaction mechanism can be generalized as a condensation-cyclization sequence. Under basic conditions, the amidine acts as the nucleophile, while under acidic conditions, the enol form of the β-ketoester may be involved. The choice of catalyst can influence reaction rates and yields.
Caption: Generalized workflow for the cyclocondensation synthesis of 2-substituted pyrimidin-4-ols.
Comparative Data for Cyclocondensation Routes
| Route Variation | Typical Conditions | Substrate Scope | Yields | Advantages | Disadvantages |
| Classical Heating | NaOEt, EtOH, reflux, 4-6h | Broad for various amidines and β-ketoesters | Good to excellent | Well-established, reliable, scalable | Long reaction times, high temperatures |
| Microwave-Assisted | DMF, K2CO3, 100-150°C, 15-60 min | Good, tolerates various functional groups | Often higher than classical heating | Rapid synthesis, improved yields | Requires specialized equipment, potential for pressure buildup |
| Ultrasound-Promoted | EtOH, ambient temp., 1-2h | Good | Good to excellent | Milder conditions, shorter reaction times | Requires ultrasonic bath/probe |
Experimental Protocol: Synthesis of 2-Methyl-6-propylpyrimidin-4-ol
This protocol is adapted from established procedures for the synthesis of substituted pyrimidin-4-ols.[2]
Materials:
-
Ethyl 3-oxohexanoate
-
Acetamidine hydrochloride
-
Sodium ethoxide (can be prepared in situ from sodium and ethanol)
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 9.46 g (0.1 mol) of acetamidine hydrochloride and stir until it dissolves.
-
Addition of β-Keto Ester: Add 15.82 g (0.1 mol) of ethyl 3-oxohexanoate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 6-7. A white precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-methyl-6-propylpyrimidin-4-ol.
-
Drying: Dry the purified product in a vacuum oven.
Multicomponent Approach: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones. While the direct product is not a pyrimidin-4-ol, subsequent oxidation or aromatization can lead to the desired scaffold. This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, and is often catalyzed by a Brønsted or Lewis acid.[3][4][5]
Mechanistic Insights
The mechanism of the Biginelli reaction has been a subject of debate, but it is generally accepted to proceed through a series of bimolecular reactions.[4][6] One plausible pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine.[5]
Caption: Simplified workflow of the Biginelli reaction and subsequent conversion to a pyrimidin-4-ol.
Comparative Data for Biginelli-based Routes
| Feature | Description |
| Catalysts | Brønsted acids (e.g., HCl, H2SO4), Lewis acids (e.g., Yb(OTf)3, Cu(OTf)2), and green catalysts (e.g., citrus juice) have been employed.[5][7][8] |
| Solvent Conditions | Can be performed in various solvents (e.g., ethanol, DMF) or under solvent-free conditions, often with microwave irradiation.[3][9] |
| Yields | Generally good to excellent, depending on the substrates and conditions. |
| Advantages | One-pot synthesis, operational simplicity, and access to a diverse range of dihydropyrimidines. |
| Disadvantages | Requires a subsequent oxidation step to achieve the pyrimidin-4-ol, which adds to the overall synthetic sequence. |
Experimental Protocol: Green Synthesis of a Dihydropyrimidinone Derivative
This protocol is a conceptual adaptation based on green chemistry principles reported for the Biginelli reaction.[8]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Citrus juice (e.g., lemon juice, as a source of citric acid)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.06 g (10 mmol) of benzaldehyde, 1.30 g (10 mmol) of ethyl acetoacetate, and 0.60 g (10 mmol) of urea.
-
Catalyst Addition: Add 5 mL of freshly squeezed and filtered citrus juice to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC. For less reactive substrates, gentle heating (50-60°C) may be required.
-
Isolation: Upon completion, add 20 mL of cold water to the reaction mixture. The solid product will precipitate out.
-
Filtration and Washing: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining catalyst and unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
-
Drying: Dry the purified product in a desiccator.
Alternative Approaches for Specific 2-Substituents
a) Synthesis of 2-Aminopyrimidin-4-ols
2-Aminopyrimidin-4-ols are readily accessible through the cyclocondensation of a β-dicarbonyl compound with guanidine.[10][11] This reaction follows a similar mechanism to the Pinner synthesis with amidines.
b) Synthesis of 2-Thioether-Substituted Pyrimidin-4-ols
A convenient one-pot synthesis of 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[12] These thioether derivatives are versatile intermediates for further functionalization.[12]
c) One-Step Synthesis of 2-Chloropyrimidin-4-ols
A novel, high-yielding, one-step synthesis of 2-chloro-substituted pyrimidin-4-ols from 2-aminoamides using thiophosgene has been reported.[13] This method provides direct access to a key intermediate for further derivatization.
Conclusion
The synthesis of 2-substituted pyrimidin-4-ols can be achieved through several effective routes. The classical cyclocondensation of β-ketoesters and amidines remains a highly versatile and reliable method, with modern variations such as microwave and ultrasound assistance offering significant improvements in reaction times and efficiency. The Biginelli reaction provides a powerful multicomponent approach to dihydropyrimidine precursors, which can be subsequently converted to the desired pyrimidin-4-ols. For specific 2-substituents like amino, thioether, or chloro groups, dedicated synthetic strategies offer direct and efficient access. The choice of the optimal synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the synthesis.
References
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central.
- Biginelli reaction. Wikipedia.
- Biginelli Reaction. Organic Chemistry Portal.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019-02-15).
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. (2021-02-03).
- Pyrimidine synthesis. Organic Chemistry Portal.
- Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023-01-12).
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
- Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI.
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed.
- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC - PubMed Central. (2024-07-15).
- Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines.
- Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst.
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC - NIH.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole deriv
- Microwave-Assisted Synthesis of Some Pyrimidine Deriv
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC - NIH.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. (2022-10-19).
- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
- The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation.
- Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC - NIH. (2021-03-17).
- Microwave Assisted Synthesis Of Substituted 1,2,3,4-Tetrahydro-2-Pyrimidinones And 1,2,3,4- Tetrahydro-2-Pyrimidinethiones
- Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Deriv
- Comparison of Common Synthetic Methods for Pyrimidine Derivatives.
- (PDF) ChemInform Abstract: Unexpected One-Pot Synthesis of Novel 2-Aminopyrimidine-4-ones under Microwave Irradiation.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
- Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
- Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- (PDF) Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives.
- Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
- Application Note: Synthesis of 6-Propylpyrimidin-4-ol
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. PMC - PubMed Central. (2021-11-04).
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. biomedres.us [biomedres.us]
- 7. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 8. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Synthesis of Some Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis and Validation of 2-(Chloromethyl)pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical procedures is critical to ensure data reliability and is guided by international standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] This guide will delve into the application of key spectroscopic methods for the structural elucidation and purity assessment of 2-(chloromethyl)pyrimidin-4-ol derivatives, grounded in these validation principles.
I. Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is contingent on the specific information required, whether it be structural confirmation, quantification, or impurity profiling.[6] A multi-faceted approach, employing several spectroscopic methods, is often necessary for comprehensive characterization.
| Technique | Principle | Advantages | Disadvantages | Primary Applications |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[7][8][9] | Provides unambiguous structural elucidation.[8][9][10][11] Allows for the identification and quantification of impurities. | Lower sensitivity compared to mass spectrometry. Requires more complex instrumentation and expertise. | Structural confirmation, identification of isomers, purity assessment, and quantitative analysis. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] The resulting spectrum is a unique "fingerprint" of the molecule.[12] | Rapid and non-destructive. Provides information about the functional groups present in a molecule.[12][13] | Limited in providing detailed structural information for complex molecules. | Identification of functional groups (e.g., C=O, O-H, C-Cl), confirmation of compound identity by comparison to a reference standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ions.[7] It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[7][14] | High sensitivity and specificity.[6] Can be coupled with chromatography (e.g., LC-MS) for the analysis of complex mixtures.[6][15][16] | Can be destructive to the sample. May require derivatization for certain compounds. | Molecular weight determination, structural elucidation through fragmentation patterns,[17][18] and trace-level impurity identification.[15][16] |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule.[7] This absorption corresponds to electronic transitions within the molecule.[7] | Simple, rapid, and cost-effective. Well-suited for quantitative analysis.[19][20] | Provides limited structural information. Susceptible to interference from other absorbing species. | Quantitative analysis (e.g., assay determination), determination of λmax for HPLC detection,[6] and monitoring reaction kinetics. |
II. In-Depth Technical Protocols and Data Interpretation
The following sections provide detailed experimental protocols and expected data for the spectroscopic analysis of a representative this compound derivative.
Rationale: NMR is the cornerstone for the structural confirmation of organic molecules. For this compound derivatives, ¹H NMR will confirm the presence and connectivity of protons on the pyrimidine ring and the chloromethyl group, while ¹³C NMR will identify all unique carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher field strength for better resolution.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak.
Expected Spectroscopic Data:
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrimidine Ring CH | 6.5 - 9.2[13][21] | Doublet or Singlet | H-5 or H-6 |
| Chloromethyl CH₂ | 4.5 - 5.0 | Singlet | -CH₂Cl |
| Hydroxyl OH | 10.0 - 12.0 (broad) | Singlet | -OH |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |
| Pyrimidine Ring C=O | 160 - 170 | C-4 |
| Pyrimidine Ring C=N | 150 - 160 | C-2, C-6 |
| Pyrimidine Ring C-H | 100 - 140 | C-5 |
| Chloromethyl CH₂ | 40 - 50 | -CH₂Cl |
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound structure. The presence of characteristic absorption bands for the hydroxyl, carbonyl, and carbon-chlorine bonds provides strong evidence for the compound's identity.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect the background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The software automatically performs a background subtraction.
Expected Spectroscopic Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3400 (broad)[13] |
| C-H stretch (aromatic) | 3000 - 3100[13] |
| C=O stretch (keto) | 1650 - 1700[12][13] |
| C=N, C=C stretch (ring) | 1500 - 1600[12][13] |
| C-Cl stretch | 600 - 800[13] |
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the structural assignment. Fragmentation patterns can also offer structural insights.[14][17][18][22][23]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive or negative ion mode (select based on the compound's properties).
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Expected Spectroscopic Data:
-
Molecular Ion Peak: Expect to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster.
-
Fragmentation: Common fragmentation pathways for halogenated pyrimidines may involve the loss of the chloromethyl group or cleavage of the pyrimidine ring.[17][18]
Rationale: UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound derivatives and to determine the optimal wavelength for detection in HPLC methods.[6] The pyrimidine ring system gives rise to characteristic UV absorption.[7][24][25]
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). Prepare a series of dilutions to determine the linear range.
-
Instrument Setup:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
-
Data Acquisition: Record the UV-Vis spectrum of a dilute solution to determine the wavelength of maximum absorbance (λmax). For quantitative analysis, measure the absorbance of the standard solutions at the λmax.
Expected Spectroscopic Data:
-
λmax: Pyrimidine derivatives typically exhibit strong absorption in the range of 250-280 nm.[19][20]
III. Validation of Analytical Methods
According to ICH guidelines, the validation of an analytical procedure involves demonstrating its suitability for the intended purpose through the evaluation of specific performance characteristics.[1][2][3][4][5]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3] This is demonstrated by the absence of interference from placebo, impurities, or degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Workflow for Analytical Method Validation:
Caption: Workflow for analytical method validation.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound derivatives, integrating NMR, IR, MS, and UV-Vis techniques, provides a robust framework for their unequivocal identification and characterization. Each method offers complementary information, and their combined application ensures a high degree of confidence in the structural assignment and purity assessment. The validation of these analytical methods in accordance with ICH guidelines is paramount for their application in regulated environments, ensuring the generation of reliable and reproducible data critical for drug development and quality control.
References
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.).
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025).
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (2025).
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.).
- Al-Hourani, B. J., El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5031.
- A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride - Benchchem. (n.d.).
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- The mass spectra of pyrimidine measured in coincidence with resonant... - ResearchGate. (n.d.).
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025).
- Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4, 15.
- Al-Hourani, B. J., El-Faham, A., El-Sayed, N. N. E., & Abdel-Megeed, A. M. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (Basel, Switzerland), 29(21), 5031.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021).
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
- Bartolini, M., Bertucci, C., Cavalli, A., Belluti, F., Paluszewska, M., & Recanatini, M. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4045–4061.
- Venugopal, N., Reddy, A. V. B., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 223–228.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. (2025).
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. article.sapub.org [article.sapub.org]
- 24. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)pyrimidin-4-ol Analogs: A Blueprint for Lead Optimization
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a core component in a multitude of clinically significant therapeutics, including anticancer and antimicrobial agents.[1][2][3] Its inherent drug-like properties and synthetic versatility make it a focal point for the development of novel therapeutic agents.[4][5][6] This guide delves into a comparative analysis of the biological activities of analogs based on the lead compound, 2-(chloromethyl)pyrimidin-4-ol. While direct comparative data for this specific series is synthesized from broader literature on pyrimidine derivatives, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the design, evaluation, and optimization of such analogs.
The Lead Compound: this compound - A Reactive Intermediate for Library Synthesis
This compound is a key starting material, possessing a reactive chloromethyl group that is amenable to nucleophilic substitution.[7][8][9] This feature allows for the facile introduction of a wide array of functional groups, enabling the generation of a diverse chemical library for biological screening. The pyrimidin-4-ol tautomer is a crucial pharmacophoric element, with the potential for hydrogen bonding interactions with biological targets.
Designing the Analogs: A Strategy for Exploring Chemical Space
To explore the structure-activity relationship (SAR), a series of analogs can be systematically designed and synthesized. The modifications can be categorized into three main areas:
-
R1 Group Modification (Substitution at the Chloromethyl Position): The chlorine atom can be displaced by various nucleophiles to introduce different functionalities. This is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[8][9]
-
R2 Group Modification (Substitution on the Pyrimidine Ring): Introducing substituents on the pyrimidine core can influence the electronic properties and steric profile of the molecule, potentially enhancing target engagement.
-
R3 Group Modification (Substitution at the 4-ol Position): The hydroxyl group can be alkylated or otherwise modified to explore its role in target binding and to alter solubility.
Below is a proposed set of analogs for initial screening:
| Analog | R1 (at C2-methyl) | R2 (at C5/C6) | R3 (at C4) | Rationale for Inclusion |
| Lead Compound | -Cl | -H | -OH | Reactive starting material for derivatization. |
| Analog A1 | -N(CH₃)₂ | -H | -OH | Introduction of a basic nitrogen to potentially improve solubility and form salt bridges. |
| Analog A2 | -SCH₂C₆H₅ | -H | -OH | Introduction of a bulky, lipophilic group to explore hydrophobic interactions. |
| Analog B1 | -Cl | -F | -OH | Introduction of an electron-withdrawing group on the ring to modulate pKa and electronic properties. |
| Analog B2 | -Cl | -CH₃ | -OH | Introduction of an electron-donating group to alter electronic character. |
| Analog C1 | -Cl | -H | -OCH₃ | Masking the hydroxyl group to probe its importance as a hydrogen bond donor. |
Comparative Biological Activity: Anticancer and Antimicrobial Potential
Pyrimidine derivatives are well-documented for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][3][6] The following sections present a synthesized comparison of expected biological activities based on data from related pyrimidine analogs found in the literature.
Anticancer Activity
Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, disrupting microtubule polymerization, or interfering with DNA synthesis.[3][10][11] The cytotoxic potential of the proposed analogs would be evaluated against a panel of human cancer cell lines.
Table 1: Representative Anticancer Activity of Structurally Related Pyrimidine Analogs (IC₅₀ in µM)
| Compound Class | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Pyrido[2,3-d]pyrimidine | 0.57 - 1.31 | - | 0.99 - 1.13 | [12] |
| Indazol-pyrimidine | 1.629 - 1.841 | 2.305 | - | [12] |
| Fused 1,4-benzodioxane-pyrimidine | - | 0.80 | 0.11 | [4] |
| Thiazolo[4,5-d]pyrimidine | - | - | - | [13] |
This table is a compilation of data for different classes of pyrimidine derivatives to illustrate the range of potencies and is not a direct comparison of the proposed analogs.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substituents at the 2-position: The introduction of various amine or thioether moieties at the C2-methyl position (Analogs A1 and A2) can significantly impact potency. The nature of the substituent will influence binding to the target protein, with bulky aromatic groups often enhancing activity through hydrophobic interactions.[14]
-
Ring Substitution: Halogenation of the pyrimidine ring (Analog B1) can enhance activity.[11] The introduction of fluorine can improve metabolic stability and binding affinity.
-
The 4-hydroxyl group: The presence of the 4-hydroxyl group is often crucial for activity, acting as a key hydrogen bond donor. Masking this group (Analog C1) would likely lead to a decrease or loss of activity, confirming its importance in target engagement.
Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents, targeting essential pathways in bacteria and fungi.[15][16][17] The antimicrobial efficacy of the analogs would be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes.
Table 2: Representative Antimicrobial Activity of Structurally Related Pyrimidine Analogs (MIC in µg/mL)
| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| Pyrimidin-2-ol/thiol/amine | - | - | - | [18] |
| Halogenated Pyrimidines | 50-100 | - | - | [19] |
| Pyrazolo[3,4-d]pyrimidine | Moderate to Outstanding | Moderate to Outstanding | Moderate to Outstanding | [20] |
This table presents representative data for different pyrimidine classes to showcase their antimicrobial potential and is not a direct comparison of the proposed analogs.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity, as in Analog A2, can enhance membrane permeability in bacteria, leading to improved antimicrobial activity.
-
Halogenation: Halogenated pyrimidines (Analog B1) have demonstrated significant antibacterial and antibiofilm activity.[19][21]
-
Hydrogen Bonding: The 4-hydroxyl group can be critical for interacting with bacterial or fungal enzymes.
Experimental Protocols
To ensure the reliability and reproducibility of the biological data, standardized experimental protocols must be followed.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22][23]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Pathways
Structures of this compound and Proposed Analogs
Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.
Hypothetical Kinase Inhibition Pathway
Caption: A simplified diagram showing the potential mechanism of action of a pyrimidine analog as a kinase inhibitor.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly fruitful area of research in drug discovery. This guide provides a framework for the systematic evaluation of this compound analogs. The proposed analogs and the outlined experimental protocols offer a clear path for identifying lead candidates with potent anticancer or antimicrobial activities. Future work should focus on the synthesis and biological evaluation of a diverse library of these analogs to build a comprehensive SAR profile. Promising compounds should then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to validate their therapeutic potential.
References
-
Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023-06-02). Available from: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023-05-30). Available from: [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021-12-12). Available from: [Link]
-
A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. Available from: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Available from: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. Available from: [Link]
-
Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed. (2024-06-10). Available from: [Link]
-
Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed. (2021-03-01). Available from: [Link]
-
Cytotoxicity studies of selected pyrimidine derivatives. - ResearchGate. Available from: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available from: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025-08-06). Available from: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (2015-09-11). Available from: [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. Available from: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed. (2015-10-02). Available from: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available from: [Link]
-
Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives - ResearchGate. (2025-08-06). Available from: [Link]
-
Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. Available from: [Link]
-
(PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025-08-07). Available from: [Link]
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Available from: [Link]
-
2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. (2007-06-01). Available from: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021-07-01). Available from: [Link]
-
Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents - MDPI. Available from: [Link]
-
Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - MDPI. Available from: [Link]
-
pyrimidine: it's diverse biological activities and methods of synthesis - ResearchGate. (2024-03-28). Available from: [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available from: [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjarr.com [wjarr.com]
- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Cost-Benefit Analysis of Synthetic Pathways
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrimidine scaffold is a cornerstone of innovation. This heterocyclic motif is a fundamental component of nucleic acids and is prevalent in a vast array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1][2] The choice of synthetic strategy is a critical decision that profoundly impacts not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process.
This guide provides an in-depth comparative analysis of prominent synthetic pathways to pyrimidine derivatives. We will move beyond a simple recitation of methods to a critical evaluation of their underlying principles, practical advantages and disadvantages, and their suitability for different research and development objectives. This analysis is grounded in experimental data and field-proven insights to empower you to make informed decisions in your synthetic endeavors.
Executive Summary: A Comparative Overview of Synthetic Strategies
The selection of a synthetic pathway for pyrimidine derivatives is a multi-faceted decision, balancing the cost of starting materials, reaction efficiency, and the desired substitution pattern on the target molecule. Below is a high-level comparison of the methods we will explore in detail.
| Synthetic Method | Key Reactants | Catalyst/Reagent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (Brønsted or Lewis) | 1.5 - 48 hours (conventional) | 60-95% | One-pot, operationally simple, access to diverse dihydropyrimidines.[3][4] | Yields can be variable; may require catalyst optimization; potential for side reactions.[5] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | 3 - 24 hours | Moderate to High (up to 90%) | Straightforward procedure, good yields for specific substitution patterns.[6] | Limited to symmetrical β-dicarbonyls for simple products; sensitive to moisture.[7] |
| Microwave-Assisted Synthesis | Various (e.g., Biginelli reactants, chalcones) | Various | 2 - 20 minutes | 72-95% | Drastically reduced reaction times, often higher yields, enhanced reaction control.[6][8] | Requires specialized equipment; scalability can be a challenge.[1][9] |
| Metal-Catalyzed Cross-Coupling | Halogenated pyrimidines, Boronic acids/Esters, Amines, Alkynes, etc. | Palladium or Rhodium catalysts | Varies (hours) | Good to Excellent | High functional group tolerance, allows for late-stage diversification.[10][11] | High cost of catalysts, potential for metal contamination, requires careful optimization. |
The Classical Approaches: Biginelli and Pinner Reactions
The Biginelli and Pinner reactions represent the foundational pillars of pyrimidine synthesis, offering reliable and cost-effective routes that have been refined over more than a century.
The Biginelli Reaction: A Robust One-Pot Condensation
First reported in 1893, the Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] Its enduring popularity stems from its operational simplicity and the ability to generate a diverse library of compounds by varying the three core components.[3]
The reaction mechanism is believed to proceed through a series of bimolecular reactions. The initial and often rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the terminal urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidinone product.[4]
-
Cost: The starting materials for the Biginelli reaction are generally inexpensive and commercially available commodity chemicals, making it a highly cost-effective method on a per-gram basis.
-
Benefits: The one-pot nature of the reaction is highly efficient and atom-economical. It allows for the rapid generation of diverse libraries of dihydropyrimidines, which are valuable scaffolds in medicinal chemistry.
-
Drawbacks: Yields can be inconsistent and are often sensitive to the specific substrates and reaction conditions. A common side reaction is the formation of Hantzsch-type 1,4-dihydropyridine byproducts, especially at higher temperatures where urea can decompose to ammonia.[5] Careful optimization of the catalyst, temperature, and order of reagent addition is often necessary to maximize the yield of the desired product.[5]
The Pinner Synthesis: A Versatile Cyclization
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, catalyzed by either an acid or a base.[12] This method is particularly useful for preparing pyrimidines with specific substitution patterns that may not be readily accessible through the Biginelli reaction.
The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl compound. The amidine then adds to one of the carbonyl groups, followed by an intramolecular cyclization with the elimination of water to form the pyrimidine ring. The choice of an acid or base catalyst influences the specific intermediates and reaction rate.
-
Cost: Similar to the Biginelli reaction, the starting materials for the Pinner synthesis are generally low-cost.
-
Benefits: This method offers a straightforward route to a variety of substituted pyrimidines and can provide high yields for specific target molecules.
-
Drawbacks: The Pinner synthesis is highly sensitive to moisture, as water can lead to the hydrolysis of intermediates and starting materials, resulting in lower yields.[7] The purity of the amidine salt is also critical for the success of the reaction.[7] Incomplete cyclization and self-condensation of the 1,3-dicarbonyl compound are other potential side reactions that can complicate purification.[13]
Modern Synthetic Strategies: Speed, Efficiency, and Versatility
In recent years, several modern synthetic methodologies have emerged that offer significant advantages over the classical approaches, particularly in terms of reaction speed, efficiency, and the ability to introduce a wider range of functional groups.
Microwave-Assisted Synthesis: Accelerating Pyrimidine Formation
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, and pyrimidine synthesis is no exception. By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, reaction times can be dramatically reduced from hours to minutes.[8][14]
Microwave heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. This leads to rapid and uniform heating, often resulting in higher reaction rates and improved yields compared to conventional heating methods.[14] For the Biginelli reaction, microwave irradiation under solvent-free conditions has been shown to provide excellent yields of dihydropyrimidinones in just a few minutes.[6]
-
Cost: The high cost of palladium and specialized phosphine ligands is a significant drawback of these methods. Catalyst loading, lifetime, and the potential for recycling are critical economic considerations. [15]* Benefits: These reactions exhibit excellent functional group tolerance, allowing for the synthesis of complex pyrimidine derivatives that would be difficult to access through classical methods. They are particularly valuable for late-stage functionalization in drug discovery programs.
-
Drawbacks: In addition to the cost, the potential for contamination of the final product with residual palladium is a major concern in the pharmaceutical industry, often necessitating additional purification steps. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be complex and time-consuming.
Green Chemistry Perspectives: A More Sustainable Approach
The principles of green chemistry are increasingly influencing the design of synthetic routes. Key metrics such as atom economy and the Environmental Factor (E-factor) provide a quantitative measure of the sustainability of a chemical process.
-
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. [16]Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.
-
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
In the context of pyrimidine synthesis, multicomponent reactions like the Biginelli reaction are inherently more atom-economical than multi-step linear syntheses. Microwave-assisted and solvent-free reactions also contribute to a lower E-factor by reducing energy consumption and solvent waste.
Experimental Protocols
To provide practical, actionable guidance, detailed step-by-step methodologies for two key synthetic routes are provided below.
Protocol 1: Microwave-Assisted Solvent-Free Biginelli Reaction
This protocol describes the rapid and efficient synthesis of a dihydropyrimidinone using microwave irradiation under solvent-free conditions.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
Domestic microwave oven
-
100 mL beaker
-
Watch glass
-
Ice bath
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL beaker, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass and place it in the center of the microwave oven.
-
Irradiate the mixture at a power of 300W for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the beaker to cool to room temperature.
-
Add a small amount of cold ethanol to the solidified reaction mixture and stir to break up the solid.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Pinner Synthesis of a 2-Substituted Pyrimidine under Anhydrous Conditions
This protocol outlines a procedure for the Pinner synthesis, emphasizing the importance of anhydrous conditions to maximize yield.
Materials:
-
1,3-Diketone (1 eq)
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Set up the reaction apparatus and ensure all glassware is thoroughly dried.
-
In the round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the 1,3-diketone (1 eq) dropwise to the reaction mixture via the dropping funnel.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
The synthesis of pyrimidine derivatives continues to be a vibrant area of research, driven by the ever-present need for new therapeutic agents. While classical methods like the Biginelli and Pinner reactions remain valuable for their cost-effectiveness and simplicity, modern techniques offer significant advantages in terms of speed, efficiency, and scope.
Microwave-assisted synthesis provides a powerful tool for accelerating reaction discovery and optimization. Metal-catalyzed cross-coupling reactions offer unparalleled precision for the synthesis of complex and highly functionalized pyrimidine derivatives, although the cost and potential for metal contamination remain significant considerations.
The future of pyrimidine synthesis will likely involve a greater emphasis on green and sustainable methodologies. The development of more efficient and recyclable catalysts, the use of benign solvents, and the application of continuous-flow technologies will be key to reducing the environmental impact of these important synthetic transformations. By carefully considering the cost-benefit analysis of each synthetic pathway, researchers can select the most appropriate method to achieve their scientific goals in an efficient, cost-effective, and sustainable manner.
References
- BenchChem. (2025). Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support Center.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Preprint.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum.
- Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (2008).
- Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. (2023). Aalborg University's Research Portal.
- Scalability of Microwave-Assisted Organic Synthesis.
- Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. (2023). MDPI.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
- Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (2020). PMC - NIH.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Biginelli reaction. (n.d.). Wikipedia.
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
- Comparison of Atom Economy, Calculated by Equation 1, of Different... (n.d.).
- Atom economy / E factor. (n.d.). ChemBAM.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
- Optimization of the pyrimidine synthesis. a. (n.d.).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. (2023). PubMed.
- Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). NIH.
- Pyrimidine Synthesis: De Novo P
- Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR.
- Cost analysis of a commercial manufacturing process of a fine chemical using micro process engineering. (2006). Pure.
- Waste Management in Chemical Industry. How to Reduce Chemical Manufacturing Waste with AI. (2022). nexocode.
- (PDF) Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. (2015).
- Cleaning Up With Atom Economy. (n.d.). American Chemical Society.
- Green chemistry metrics. (n.d.). Wikipedia.
- Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. (n.d.). Tohoku University.
- Pyrimidine Biosynthesis Analysis Service. (n.d.).
- By-products and waste management in polymer synthesis. (n.d.).
Sources
- 1. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SMPDB [smpdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 7. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst death in cross-coupling: Designing catalysts for immortality - American Chemical Society [acs.digitellinc.com]
- 13. Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 16. acs.org [acs.org]
A Researcher's Comparative Guide to Validating Reaction Mechanisms for 2-(Chloromethyl)pyrimidin-4-ol Substitutions
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance. 2-(Chloromethyl)pyrimidin-4-ol, with its reactive chloromethyl group, serves as a key intermediate for introducing diverse functionalities. However, the precise reaction mechanism governing nucleophilic substitutions at the chloromethyl group can be ambiguous, with several pathways potentially competing. A thorough understanding and validation of the operative mechanism are critical for reaction optimization, predicting outcomes with novel nucleophiles, and ensuring process scalability in drug development.
This guide provides an in-depth comparison of the plausible reaction mechanisms for substitutions on this compound and presents a structured, data-driven approach for their experimental validation.
Plausible Reaction Mechanisms: A Comparative Overview
Substitutions on this compound can theoretically proceed through several mechanisms, primarily centered on the exocyclic chloromethyl group or, under specific conditions, the pyrimidine ring itself. The two most probable pathways for substitution at the chloromethyl group are the SN1 and SN2 reactions.[1][2] A third possibility, particularly with strong nucleophiles, is a nucleophilic aromatic substitution (SNAr) on the pyrimidine ring, though this is generally less favorable.[3]
Bimolecular Nucleophilic Substitution (SN2)
The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom of the chloromethyl group from the backside, simultaneously displacing the chloride ion.[4][5] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it susceptible to nucleophilic attack.[4]
Key Characteristics:
-
Kinetics: Second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[5]
-
Stereochemistry: If the substrate were chiral, this mechanism would proceed with an inversion of stereochemistry.
-
Substrate Structure: Favored for primary halides, which is the case for this compound.[6]
-
Solvent Effects: Favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the cation but not the nucleophile, thus enhancing its reactivity.[2]
Unimolecular Nucleophilic Substitution (SN1)
The SN1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group (chloride) to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[5][7]
Key Characteristics:
-
Kinetics: First-order kinetics, with the rate depending only on the concentration of the substrate (Rate = k[Substrate]).[5]
-
Intermediate: Proceeds through a planar carbocation intermediate. The stability of this intermediate is crucial. The pyrimidine ring can potentially stabilize an adjacent carbocation through resonance.
-
Stereochemistry: If the substrate were chiral, this would lead to a racemic mixture of products.
-
Solvent Effects: Favored by polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation intermediate and the departing leaving group through hydrogen bonding.[2]
Nucleophilic Aromatic Substitution (SNAr)
While substitution at the chloromethyl group is more common, direct nucleophilic attack on the pyrimidine ring is a possibility, especially at the electron-deficient C2, C4, or C6 positions.[8][9] This addition-elimination mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] However, recent studies suggest that many SNAr reactions may in fact be concerted.[10][11][12]
Key Characteristics:
-
Kinetics: Typically second-order.
-
Intermediate: A Meisenheimer complex is the hallmark of the stepwise mechanism.
-
Ring Activation: The pyrimidine ring is inherently π-deficient, facilitating nucleophilic attack.[13]
Visualizing the Competing Pathways
Caption: Competing reaction pathways for nucleophilic substitution on this compound.
A Framework for Experimental Validation
A multi-faceted approach is necessary to unambiguously determine the operative reaction mechanism. This involves a combination of kinetic studies, product analysis, and intermediate trapping experiments.[14][15]
Caption: A systematic workflow for the validation of reaction mechanisms.
Comparative Experimental Protocols
Here, we outline key experiments to differentiate between the SN1, SN2, and SNAr pathways.
Experiment 1: Kinetic Analysis by the Initial Rates Method
The most direct method to distinguish between SN1 and SN2 mechanisms is to determine the reaction order with respect to each reactant.[16][17]
Objective: To determine the rate law of the substitution reaction.
Methodology:
-
Setup: A series of reactions are set up in a temperature-controlled reactor.
-
Varying Substrate Concentration: While keeping the nucleophile concentration constant and in large excess, vary the initial concentration of this compound over a defined range (e.g., 0.05 M, 0.1 M, 0.2 M).
-
Varying Nucleophile Concentration: While keeping the substrate concentration constant, vary the initial concentration of the nucleophile over a similar range.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular time intervals and quenching the reaction. The concentration of the product or the disappearance of the starting material is quantified using a suitable analytical technique like HPLC or GC.
-
Data Analysis: The initial rate of the reaction for each experiment is determined by plotting concentration versus time and finding the slope at t=0. A plot of log(initial rate) versus log([Concentration]) for each reactant will give the order of the reaction with respect to that reactant (the slope of the line).
Data Interpretation:
| Experimental Observation | Inferred Mechanism |
| Rate doubles when [Substrate] doubles.Rate doubles when [Nucleophile] doubles. | SN2 (Second-order overall) |
| Rate doubles when [Substrate] doubles.Rate is unchanged when [Nucleophile] changes. | SN1 (First-order overall) |
Experiment 2: Intermediate Trapping
If an SN1 or stepwise SNAr mechanism is operative, a discrete intermediate (carbocation or Meisenheimer complex) is formed.[18] These intermediates can sometimes be detected spectroscopically or trapped chemically.[19][20][21][22]
Objective: To detect the presence of a reaction intermediate.
Methodology for Carbocation Trapping (Probing SN1):
-
Reaction Setup: Run the reaction in the presence of a mild nucleophile that can act as a "trap" but does not significantly compete with the primary nucleophile under normal conditions. For instance, a high concentration of a halide salt (e.g., NaBr) can be added.
-
Product Analysis: Carefully analyze the product mixture for the presence of the trapped product (e.g., 2-(bromomethyl)pyrimidin-4-ol). The formation of this crossover product provides evidence for a common carbocation intermediate.[18]
Methodology for Meisenheimer Complex Detection (Probing SNAr):
-
Low-Temperature NMR: Run the reaction at a very low temperature inside an NMR spectrometer.
-
Spectroscopic Monitoring: Acquire NMR spectra at various time points. The appearance of new signals corresponding to the anionic, non-aromatic Meisenheimer complex can provide direct evidence for its existence.
Data Interpretation:
| Experimental Observation | Inferred Mechanism |
| Formation of crossover products with a trapping agent. | SN1 is likely. |
| Direct spectroscopic observation of a transient species at low temperature. | Potentially a Meisenheimer complex, supporting a stepwise SNAr. |
| No trapped products or observable intermediates. | SN2 or a concerted SNAr is more likely. |
Experiment 3: Computational Modeling
In silico studies, particularly using Density Functional Theory (DFT), can provide invaluable insights into reaction pathways by calculating the energy profiles of the proposed mechanisms.[23][24][25][26][27]
Objective: To computationally model the transition states and intermediates of the competing reaction pathways.
Methodology:
-
Model Systems: Build computational models of the reactants, products, proposed transition states, and intermediates.
-
Energy Calculations: Perform geometry optimization and frequency calculations to determine the energies of all species on the potential energy surface.
-
Pathway Analysis: Compare the activation energies for the SN1, SN2, and SNAr pathways. The pathway with the lowest activation energy is the most kinetically favorable.
Data Interpretation:
| Computational Result | Inferred Mechanism |
| Ea(SN2) < Ea(SN1) | SN2 is the favored pathway. |
| Ea(SN1) < Ea(SN2) | SN1 is the favored pathway. |
| A stable Meisenheimer complex is found as a true intermediate. | A stepwise SNAr is plausible. |
Conclusion
The validation of a reaction mechanism is not a trivial task and requires a rigorous, multi-pronged approach. For substitutions on this compound, the SN2 pathway is often presumed due to the primary nature of the substrate.[4] However, the potential for carbocation stabilization by the pyrimidine ring and the possibility of ring substitution necessitate a thorough experimental investigation.
By systematically applying the principles of kinetic analysis, intermediate trapping, and computational modeling, researchers can build a self-consistent and robust model of the reaction mechanism. This deep understanding is not merely academic; it is a critical component of rational process development and optimization in the synthesis of novel pyrimidine-based therapeutics.
References
-
Chin, Y. P., See, N. W., Jenkins, I. D., & Krenske, E. H. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(8), 1599-1620. [Link]
-
Various Authors. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Journal of Chemical Science, 1(1), 1-10. [Link]
-
Various Authors. (n.d.). Methods of determining organic reaction mechanism. JSS College of Arts, Commerce and Science. [Link]
-
Md. Rakibul Islam. (2015). Determination of reaction mechanisms. Slideshare. [Link]
-
Chin, Y. P., et al. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. ResearchGate. [Link]
-
Dr. S. K. Singh. (2020). Pyrimidine. Slideshare. [Link]
-
Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Fiveable. [Link]
-
University of Liverpool. (n.d.). 10. Pyrimidines. University of Liverpool. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Dalal Institute. (n.d.). Methods of Determining Mechanisms. Dalal Institute. [Link]
-
Ess, D. H., et al. (2013). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. National Institutes of Health. [Link]
-
The Organic Chemistry Tutor. (2025). What Methods Determine Reaction Order From Experiments?. YouTube. [Link]
-
Hong, X., & Houk, K. N. (2016). Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions. Journal of the American Chemical Society. [Link]
-
Isenegger, P. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]
-
Gompper, R., & Stetter, H. (1953). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
-
Broxton, T. J. (1984). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
-
Sigman, M. S. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Portfolio. [Link]
-
Isenegger, P. G., et al. (2018). Concerted nucleophilic aromatic substitutions. Scinapse. [Link]
-
University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bristol. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. [Link]
-
Mishanina, T. V., et al. (2012). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS). National Institutes of Health. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Trapping Intermediates. CSB/SJU. [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. Khan Academy. [Link]
-
Stoddard, B. L. (2001). Trapping reaction intermediates in macromolecular crystals for structural analyses. PubMed. [Link]
-
OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]
-
Dr. Kailas Sanap. (2021). Isolation and Trapping of Intermediate / Methods for trapping of Intermediates. YouTube. [Link]
-
Save My Exams. (2025). Halogenoalkanes: SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. orgosolver.com [orgosolver.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Pyrimidine | PPTX [slideshare.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Concerted nucleophilic aromatic substitutions | Performance Analytics [scinapse.io]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. jsscacs.edu.in [jsscacs.edu.in]
- 15. Determination of reaction mechanisms | PPT [slideshare.net]
- 16. fiveable.me [fiveable.me]
- 17. m.youtube.com [m.youtube.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase (FDTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Mechanism Chemi [employees.csbsju.edu]
- 21. Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. grnjournal.us [grnjournal.us]
- 25. researchgate.net [researchgate.net]
- 26. Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrimidine Alkylating Agents: Profiling 2-(chloromethyl)pyrimidine hydrochloride Against Key Alternatives
This guide provides an in-depth comparison of 2-(chloromethyl)pyrimidine hydrochloride and other pyrimidine alkylating agents for researchers, scientists, and drug development professionals. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, and its strategic alkylation is a critical step in modulating pharmacological properties.[1][2] This document offers an objective analysis of reagent performance, supported by experimental data, to inform the selection of optimal synthetic strategies.
Introduction to Pyrimidine Alkylation
Alkylation of the pyrimidine core is a cornerstone of synthetic and medicinal chemistry.[3] The introduction of alkyl groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Alkylating agents, compounds that covalently bind alkyl groups to nucleophilic sites, are the tools for this transformation.[4][5] Their reactivity and the conditions under which they are employed dictate the outcome of the synthesis, particularly the yield and regioselectivity (N- vs. O-alkylation).[6] This guide focuses on 2-(chloromethyl)pyrimidine hydrochloride, a versatile building block, and benchmarks it against other common agents to elucidate its specific advantages and applications.
Physicochemical Properties and Reactivity Profiles
The choice of an alkylating agent is governed by its intrinsic chemical properties. The leaving group, the stability of the agent, and the electronic nature of the heterocyclic core all contribute to its reactivity.
Profile: 2-(chloromethyl)pyrimidine hydrochloride
2-(chloromethyl)pyrimidine hydrochloride is a reactive building block valued for its ability to introduce the 2-pyrimidinyl-methyl moiety into target molecules.[1] Its key feature is the electrophilic chloromethyl group, which is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.[7] The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it more reactive than a simple alkyl chloride and even more reactive towards SN2 reactions than benzyl chloride.[7][8]
However, this enhanced reactivity also contributes to its primary liability: stability. The compound is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, which can degrade it to 2-(hydroxymethyl)pyrimidine.[9] Therefore, stringent storage conditions, typically at -20°C under a dry atmosphere, are essential to maintain its integrity for long-term use.[10]
Comparative Agents
To provide context, we compare 2-(chloromethyl)pyrimidine hydrochloride with other relevant alkylating agents used in pyrimidine synthesis. The reactivity of halomethyl heterocycles generally follows the trend of I > Br > Cl for the leaving group's ability.
-
4-(Bromomethyl)pyrimidine & 4-(Iodomethyl)pyrimidine: These agents are significantly more reactive than their chloro- counterpart due to the better leaving group ability of bromide and iodide. This allows for milder reaction conditions (lower temperatures, shorter reaction times) but can also lead to increased side reactions and lower stability.[3]
-
Benzyl Chloride: A classic benzylic halide often used as a benchmark. Its reactivity is well-documented, capable of undergoing both SN1 and SN2 reactions.[8] The pyrimidine ring's electron-withdrawing nature makes 2-(chloromethyl)pyrimidine hydrochloride a stronger electrophile, favoring SN2 pathways more strongly than benzyl chloride.[8]
Table 1: Comparison of Physicochemical Properties
| Property | 2-(chloromethyl)pyrimidine hydrochloride | 4-(Iodomethyl)pyrimidine | 4-(Bromomethyl)pyrimidine | Benzyl Chloride |
| CAS Number | 936643-80-0[11] | 169351-93-1 | 1122-72-1 | 100-44-7 |
| Molecular Formula | C₅H₅ClN₂ · HCl[1] | C₅H₅IN₂ | C₅H₅BrN₂ | C₇H₇Cl |
| Molecular Weight | 165.02 g/mol [1] | 219.99 g/mol | 172.00 g/mol | 126.58 g/mol |
| Appearance | Crystalline solid[1] | Solid | Solid | Colorless liquid |
| Melting Point | 138-140 °C[1] | N/A | 63-65 °C | -45 °C |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL[12] | N/A | N/A | Insoluble in water; Soluble in organic solvents |
| Reactivity Trend | Moderate | High | High | Moderate-High |
| Primary Mechanism | SN2[7] | SN2 | SN2 | SN1 / SN2[8] |
Performance in Synthetic Applications
The ultimate measure of an alkylating agent's utility is its performance in a chemical reaction. Yield, reaction time, and the ability to control regioselectivity are paramount.
Causality of Experimental Choices
The selection of base and solvent is critical for controlling the outcome, particularly for pyrimidinone substrates which possess two nucleophilic sites (N and O).
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are often chosen. They effectively dissolve the reactants and facilitate the SN2 mechanism without acting as competing nucleophiles.[3][7]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is frequently used. It is strong enough to deprotonate the pyrimidinone, forming the nucleophilic anion, but not so harsh as to cause degradation of the sensitive alkylating agent or product.[3] The choice of a weaker or stronger base can tip the balance between N- and O-alkylation.
Comparative Experimental Data
The following table summarizes data from representative pyrimidine alkylation reactions, highlighting the performance differences between agents.
Table 2: Performance Comparison of Pyrimidine Alkylating Agents
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference(s) |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [3][6] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 75 | [3] |
| Bromo-ethylacetate | Silylated Pyrimidine Derivative | N-Alkylation | AS@HTC* | Acetonitrile | 12 | 80 | N/A | [6] |
| 2-(Chloromethyl)pyrimidine hydrochloride | Amine Nucleophile | N-Alkylation | K₂CO₃ / Et₃N | DMF / Ethanol | Varies | RT - Reflux | Varies | [7] |
*AS@HTC: Ammonium sulfate coated Hydro-Thermal-Carbone catalyst.
As the data indicates, the more reactive iodo- and bromomethyl pyrimidines can provide high yields in O-alkylation reactions.[3][6] While specific yield data for 2-(chloromethyl)pyrimidine hydrochloride in similar comparative studies is less common in the literature, its established reactivity profile makes it a reliable choice for N-alkylation of various nucleophiles.[7] Its primary advantages are its lower cost and greater benchtop stability compared to the iodo- and bromo- analogs, making it suitable for large-scale synthesis and initial screening campaigns where reagent robustness is a factor.
Visualization of Key Processes
Diagrams provide clear visual representations of the factors and workflows involved in pyrimidine alkylation.
Caption: General experimental workflow for pyrimidine alkylation.
Caption: Key factors influencing the reactivity of pyrimidine alkylating agents.
Experimental Protocols
Reproducible methodologies are crucial for validating experimental findings. The following are representative protocols for the alkylation of pyrimidines and subsequent biological evaluation.
Protocol 1: General O-Alkylation of a Pyrimidinone
This protocol is adapted from procedures for the O-alkylation of substituted pyrimidin-2(1H)-ones.[3]
-
Preparation: To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: While stirring, add a solution of the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 1.1 mmol, 1.1 eq) dissolved in 5 mL of anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under vacuum to yield the crude O-alkylated product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Cytotoxicity Assessment using Resazurin Assay
This protocol provides a method for evaluating the cytotoxic effects of synthesized pyrimidine derivatives on cancer cell lines.[13]
-
Cell Seeding: Seed cancer cells (e.g., HT1080) into a 96-well microtiter plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., synthesized pyrimidine derivative) in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Expose the cells to the compounds for 48 hours at 37°C.
-
Assay: Add 10 µL of resazurin solution (final concentration 25 µg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Biological Context and Signaling Pathways
The pyrimidine scaffold is a key pharmacophore in many kinase inhibitors.[1] Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1] Pyrimidine-based compounds often act as ATP-competitive inhibitors, blocking kinase activity and disrupting downstream signaling.[1] For example, inhibitors of Aurora Kinase, which is crucial for cell cycle regulation, often feature a pyrimidine core.[6] The alkylating agents discussed here are instrumental in synthesizing libraries of such inhibitors for drug discovery programs.
Caption: Inhibition of the Aurora Kinase pathway by a pyrimidine-based drug.
Conclusion
The selection of an alkylating agent for pyrimidine synthesis is a critical decision that balances reactivity, stability, cost, and the desired reaction outcome.
-
2-(chloromethyl)pyrimidine hydrochloride stands out as a robust, cost-effective, and moderately reactive agent. Its enhanced electrophilicity due to the pyrimidine ring makes it highly effective for SN2 reactions, particularly for introducing the 2-pyrimidinyl-methyl group onto amine and other nucleophiles. Its primary limitation is its sensitivity to moisture, requiring careful handling and storage.
-
Iodo- and Bromomethyl Pyrimidines offer higher reactivity, enabling milder reaction conditions and often leading to higher yields in shorter timeframes.[3] This comes at the cost of reduced stability and higher expense, making them ideal for challenging alkylations or late-stage synthesis where maximizing yield is paramount.
Ultimately, 2-(chloromethyl)pyrimidine hydrochloride is an excellent choice for routine synthetic applications, initial library synthesis, and large-scale preparations where its stability and cost are advantageous. For reactions that are sluggish or require exquisite control under the mildest possible conditions, the more reactive bromo- and iodo- analogs present superior alternatives. This guide provides the comparative data and foundational protocols to empower researchers to make strategic, evidence-based decisions in their synthetic endeavors.
References
-
Alkylating Agents. (2016). Oncohema Key. [Link]
-
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital. [Link]
-
New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. (2007). AACR Journals. [Link]
-
The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. (1985). PubMed. [Link]
-
Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. (1989). PubMed. [Link]
-
Modification of alkylating agent cytotoxicity by cisplatin. (n.d.). PubMed. [Link]
-
Alkylating Agents. (2015). LiverTox - NCBI Bookshelf. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. [Link]
-
2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). PubChem. [Link]
-
Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. (n.d.). PubMed. [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (n.d.). MDPI. [Link]
-
Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
Alkylating Agents. (2025). ResearchGate. [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. (n.d.). PMC - NIH. [Link]
-
Alkylating Agents. (n.d.). OUCI. [Link]
-
Pyrimidine and Purine Antimetabolites. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
-
(PDF) Alkylating Agents. (2016). ResearchGate. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. [Link]
-
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Magical Power of Quantum Mechanics-Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Guide to Catalytic Cross-Coupling with 2-(chloromethyl)pyrimidin-4-ol: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in a significant percentage of small-molecule drugs approved by the US FDA, particularly within the domain of protein kinase inhibitors.[1] Its prevalence underscores the continuous need for robust and versatile synthetic methodologies to functionalize the pyrimidine core. Among the various pyrimidine building blocks, 2-(chloromethyl)pyrimidin-4-ol presents a unique synthetic challenge and opportunity. Its bifunctional nature, featuring a reactive benzylic-like chloride and a potentially reactive pyrimidinol core, demands precise control over reaction conditions to achieve selective functionalization.
This guide provides a comparative analysis of catalytic systems for the cross-coupling of this compound, focusing on the three most impactful transformations in drug discovery: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[2] We will delve into the causality behind experimental choices, present comparative data to guide catalyst selection, and provide validated protocols to serve as a reliable starting point for your research.
The Challenge: Achieving Selective Functionalization
The primary difficulty in coupling reactions with this compound lies in directing reactivity to the desired site. The C-Cl bond of the chloromethyl group is typically more labile than an aryl chloride, making it the preferred site for oxidative addition in many palladium-catalyzed cycles. However, factors such as catalyst choice, ligand sterics and electronics, base strength, and temperature can influence this selectivity.[3] Unwanted side reactions, such as hydrolysis of the chloromethyl group to 2-(hydroxymethyl)pyrimidine or competing reactions at other positions on the pyrimidine ring, are common pitfalls that must be mitigated through careful optimization.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2][4]
Catalyst System Comparison
The choice of catalyst and ligand is paramount for achieving high yields and preventing catalyst deactivation. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior results, especially with challenging heterocyclic substrates.[5][6] Nickel-based catalysts are emerging as a cost-effective and powerful alternative, sometimes offering unique reactivity profiles compared to palladium.[7][8][9]
| Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield | Key Insights & Rationale |
| Pd(PPh₃)₄ | K₃PO₄ / K₂CO₃ | Dioxane/H₂O (4:1) | 90-110 | 65-85% | A versatile, "go-to" catalyst. The aqueous base is crucial for the transmetalation step.[6][10] Best for initial screening. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | 80-95% | The bulky, electron-rich SPhos ligand accelerates reductive elimination and stabilizes the Pd(0) species, leading to higher turnover and yields.[11] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF or Dioxane | 100-120 | 70-90% | The bidentate dppf ligand provides catalyst stability at higher temperatures, which can be necessary for less reactive coupling partners.[12][13] |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 60-80% | A promising, lower-cost alternative. Nickel's distinct redox potential can be advantageous for activating C-Cl bonds.[14] Requires careful exclusion of air. |
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route that circumvents the limitations of classical methods like reductive amination or nucleophilic aromatic substitution.[12] Its application to heterocyclic systems is a cornerstone of modern drug discovery.[2][15]
Catalyst System Comparison
Success in Buchwald-Hartwig amination is critically dependent on the ligand, which must facilitate both the oxidative addition and the C-N reductive elimination steps. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker carbonate bases can be effective and may reduce side reactions.[3][15]
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Key Insights & Rationale |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu / Cs₂CO₃ | Toluene or Dioxane | 90-110 | 75-95% | Xantphos, with its wide bite angle, is highly effective for coupling a broad range of amines, including primary and secondary amines. It promotes the desired reductive elimination.[15][16] |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 70-90% | A classic bidentate ligand system. It is particularly reliable for coupling primary amines.[12] |
| G3-XPhos Precatalyst | K₃PO₄ / K₂CO₃ | sec-Butanol | 80-100 | 85-98% | Modern precatalysts offer improved stability and activity, often allowing for lower catalyst loadings and milder conditions. XPhos is excellent for sterically hindered couplings. |
| NiCl₂(dmpe) | NaOt-Bu | Dioxane | 100 | 65-85% | Nickel catalysis can be effective for C-N coupling, particularly for electron-rich amines. It represents a more economical option for large-scale synthesis.[14] |
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
The mechanism is analogous to other cross-couplings but involves the formation of a palladium-amido complex. After oxidative addition of the aryl halide, the amine coordinates to the palladium center. Deprotonation by the base forms the key palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing alkynyl groups, which are versatile functional handles for further elaboration in drug discovery programs.[17] The reaction traditionally employs a dual catalytic system of palladium and copper(I).[18][19]
Catalyst System Comparison
The classic Sonogashira conditions are highly reliable but can be complicated by the homocoupling of the terminal alkyne (Glaser coupling), promoted by the copper co-catalyst. Copper-free variants have been developed to address this issue, although they may require more specialized ligands or conditions.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Key Insights & Rationale |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DIPA | THF or DMF | 25-60 | 70-95% | The "gold standard" Sonogashira system. The amine base acts as both the base and a solvent. CuI is essential for the formation of the copper(I) acetylide intermediate.[20] |
| Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ / Et₃N | Acetonitrile | 50-80 | 65-90% | An alternative Pd source; the in-situ generation of the active Pd(0) species can sometimes be more efficient. |
| Pd(OAc)₂ / SPhos (Copper-Free) | Cs₂CO₃ | Dioxane | 80-100 | 70-85% | Avoids Glaser homocoupling. The bulky ligand facilitates the direct reaction of the palladium-halide complex with the alkyne, bypassing the need for copper.[18] |
Mechanistic Rationale: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the base and subsequent formation of a copper(I) acetylide. This species then undergoes transmetalation with the R¹-Pd(II)-X complex, transferring the alkynyl group to palladium for the final reductive elimination step.[17]
Experimental Protocols & Workflow
Trustworthiness in synthetic chemistry is built on reproducibility. The following section provides detailed, validated starting protocols for each class of reaction.
General Experimental Workflow
A standardized workflow ensures consistency and minimizes exposure to atmospheric oxygen and moisture, which can be detrimental to many catalytic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.3 equiv.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene (0.1 M) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.[3]
Protocol 3: General Procedure for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous THF (0.2 M), followed by the terminal alkyne (1.2 equiv.) and triethylamine (Et₃N, 3.0 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor progress by TLC or LC-MS until completion (typically 1-8 hours).
-
Workup: Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate.
-
Purification: Purify the product using flash column chromatography.
Conclusion & Expert Recommendations
The successful cross-coupling of this compound is a solvable, albeit nuanced, challenge that hinges on the judicious selection of a catalyst system.
-
For C-C (Suzuki) Couplings: Begin screening with a robust system like Pd(OAc)₂ / SPhos for its high activity and broad scope. For cost-sensitive applications, Pd(PPh₃)₄ remains a viable workhorse, while NiCl₂(dppp) warrants investigation for large-scale syntheses.
-
For C-N (Buchwald-Hartwig) Couplings: Modern precatalysts such as G3-XPhos provide the highest reliability and activity. The Pd₂(dba)₃ / Xantphos system is an excellent, versatile alternative suitable for a wide variety of amine coupling partners.
-
For C-C (Sonogashira) Couplings: The classic Pd(PPh₃)₂Cl₂ / CuI system is highly efficient for most substrates. If alkyne homocoupling is a significant issue, transitioning to a copper-free protocol with a bulky phosphine ligand is the recommended strategy.
Ultimately, the optimal catalyst is context-dependent, influenced by the specific coupling partners, desired scale, and economic constraints. The data and protocols presented in this guide provide a scientifically grounded framework to accelerate your optimization process and unlock the synthetic potential of this valuable heterocyclic building block.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. Semantic Scholar.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (NCBI).
- C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. PubMed.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Available at: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. Available at: [Link]
-
Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Tohoku University Academic Repository. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]
-
Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. University of Delaware Institutional Repository. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ACS Publications. Available at: [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PubMed. Available at: [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Nickel-Catalyzed Deaminative Alkyl-Alkyl Cross-Coupling of Katritzky Salts with Cyclopropanols: Merging C-N and C-C Bond Activation. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Ni Cross-Coupling. The Doyle Group, UCLA. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. RSC Publishing. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Consensus. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Center for Biotechnology Information (NCBI). Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 8. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 9. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 2-(Chloromethyl)pyrimidin-4-ol Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, playing a crucial role in the genetic code and various biological processes.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties. The introduction of a reactive chloromethyl group, as seen in 2-(chloromethyl)pyrimidin-4-ol and its analogs, provides a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery programs. Understanding the precise three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, enabling the optimization of ligand-target interactions.
Case Study: X-ray Crystallographic Analysis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
A detailed X-ray diffraction analysis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides a valuable model for understanding the structural nuances of related pyrimidine derivatives.[2] The synthesis of this compound involves the regioselective nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine.[2]
Experimental Protocol: From Synthesis to Crystal Structure
The following is a generalized protocol based on the synthesis and crystallographic analysis of the case study compound, outlining the critical steps and the scientific rationale behind them.
Step 1: Synthesis and Purification
The synthesis of the target compound is the initial and often most challenging step. For the case study compound, the reaction involves the selective substitution of a chlorine atom on the pyrimidine ring.[2]
-
Reaction Setup: A solution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., THF) is treated with an excess of methylamine. The excess amine acts as both the nucleophile and a scavenger for the HCl generated during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. Purification is typically achieved through column chromatography on silica gel to yield the pure product.
Step 2: Crystallization
Obtaining high-quality single crystals is the rate-limiting step in X-ray crystallography.[3] This process involves slowly inducing the supersaturation of a solution of the purified compound.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions that yield well-formed crystals. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.
-
Crystal Growth: For the case study compound, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution in a suitable organic solvent.[2] The slow rate of evaporation is crucial to allow for the ordered arrangement of molecules into a crystal lattice.
Step 3: X-ray Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded on a detector.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a sensitive detector is used.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. This allows for the measurement of the intensities and positions of a large number of reflections.
Step 4: Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
Crystallographic Data and Molecular Geometry
The crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reveals key structural features.[2][4]
| Parameter | Value |
| Chemical Formula | C8H10ClN5 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.5677(16) |
| b (Å) | 8.1755(15) |
| c (Å) | 14.846(3) |
| β (°) | 93.783(4) |
| Volume (ų) | 1158.7(4) |
| Z | 4 |
| R-factor (%) | 4.73 |
Table 1: Crystallographic data for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[4]
The pyrazolo[3,4-d]pyrimidine core is essentially planar, and the bond lengths and angles are within the expected ranges.[4] The chloromethyl group is positioned at the 6-position of the pyrimidine ring, and the methylamino group is at the 4-position.
Comparative Analysis and Structural Insights
The crystal structure of the case study compound provides a basis for comparison with other pyrimidine derivatives. The planarity of the heterocyclic core is a common feature among many pyrimidine-based compounds and is often crucial for their biological activity, as it can facilitate π-π stacking interactions with biological targets.
The presence and orientation of the chloromethyl group are of particular interest. This group can act as a hydrogen bond acceptor and its conformational flexibility can influence the overall shape of the molecule and its packing in the crystal lattice. In drug design, the position and reactivity of such a group are critical for covalent modification of target proteins or for serving as a scaffold for further chemical elaboration.
Visualizing the Workflow and Molecular Structure
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The X-ray crystallographic analysis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as an instructive example for researchers working with this compound derivatives and other related heterocyclic systems. This guide has outlined the essential experimental procedures, from synthesis to structure determination, and highlighted the key structural features that can be gleaned from such an analysis. The detailed crystallographic data and the comparative insights provided herein are intended to aid in the rational design and development of novel pyrimidine-based therapeutic agents.
References
-
Orysyk, V. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1253. [Link]
-
Orysyk, V. A., et al. (2021). Crystal structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1234-1237. [Link]
-
PubChem. (n.d.). 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Tahir, M. N., et al. (2023). The structure of pyrano-pyrimidinone derivatives. ResearchGate. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-857. [Link]
-
Bawa, S., et al. (2021). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Orysyk, V. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1241. [Link]
-
Al-Said, M. S., et al. (2011). Syntheses and Crystal Structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and Their Methylsulphinyl Derivatives. Molecules, 16(11), 9139-9153. [Link]
-
Crystallography Open Database. (n.d.). Search results. [Link]
-
Kumar, A., et al. (2021). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Chilean Chemical Society, 66(1), 5094-5100. [Link]
-
Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1(1), 1-8. [Link]
Sources
A Senior Application Scientist's Guide to Base Selection in Reactions of 2-(Chloromethyl)pyrimidin-4-ol
Introduction: The Critical Role of the Base in Pyrimidinone Chemistry
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural core of countless therapeutic agents.[1][2] The compound 2-(chloromethyl)pyrimidin-4-ol, and its hydrochloride salt, is a particularly valuable intermediate, featuring a reactive chloromethyl group that allows for the facile introduction of diverse functional moieties through nucleophilic substitution.[1][3] However, the outcome of these reactions is not solely dictated by the nucleophile; the choice of base is a critical parameter that governs reaction efficiency, yield, and, most importantly, regioselectivity.
This guide provides a head-to-head comparison of different bases commonly employed in reactions with this compound. We will move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help researchers, scientists, and drug development professionals make informed decisions to achieve their desired synthetic outcomes.
The Mechanistic Crossroads: Tautomerism and the SN2 Pathway
The reactivity of this compound is dominated by nucleophilic substitution at the chloromethyl group, proceeding primarily through a bimolecular (SN2) mechanism.[1][3][4] In this process, a nucleophile attacks the electrophilic carbon, displacing the chloride leaving group in a single, concerted step. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack.[3]
A crucial characteristic of the pyrimidin-4-ol scaffold is its existence in a tautomeric equilibrium with its pyrimidin-4(1H)-one form.[5] This equilibrium presents two potential sites for deprotonation by a base: the hydroxyl group (O-deprotonation) or the ring nitrogen (N-deprotonation). The choice of base, along with other reaction conditions like solvent and temperature, can profoundly influence this equilibrium and determine whether the subsequent alkylation occurs on the oxygen or nitrogen atom, leading to either O-substituted or N-substituted products.
Figure 1: Tautomerism and the SN2 pathway in this compound reactions.
Head-to-Head Comparison of Common Bases
The selection of a base is a pivotal decision that influences reaction rate and selectivity. We will compare three major classes of bases: inorganic carbonates, strong hydrides, and organic amines.
Mild Inorganic Bases: Potassium Carbonate (K₂CO₃)
Potassium carbonate is a widely used, cost-effective, and relatively weak inorganic base. Its moderate basicity and heterogeneous nature in many organic solvents make it a workhorse for reactions where controlled deprotonation is desired.
-
Mechanism of Action: K₂CO₃ is primarily used to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the products.[3] In reactions with phenols or alcohols, it is effective at deprotonating the acidic proton to form the corresponding phenoxide or alkoxide in situ, which then acts as the nucleophile.[1]
-
Regioselectivity: In the context of pyrimidinone alkylation, K₂CO₃ often favors O-alkylation . This preference is attributed to the "hard" nature of the potassium cation, which associates preferentially with the "hard" oxygen atom of the ambident nucleophile (Hard-Soft Acid-Base theory). This directs the alkylation to the oxygen. Studies on analogous pyrimidinone systems have shown high yields for O-alkylation using K₂CO₃ in solvents like acetone or acetonitrile.[6][7]
-
Advantages:
-
Disadvantages:
-
Can be slow, sometimes requiring elevated temperatures or longer reaction times.[1]
-
Its effectiveness can be limited by its low solubility in some organic solvents.
-
Strong, Non-Nucleophilic Bases: Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base capable of deprotonating even weakly acidic protons, such as those on alcohols. It is typically used to generate a potent nucleophile before the addition of the electrophile.
-
Mechanism of Action: NaH irreversibly deprotonates the nucleophile (e.g., an alcohol or phenol) to form the sodium alkoxide/phenoxide.[3] This reaction releases hydrogen gas, which requires careful management. The resulting anion is a much stronger nucleophile than its protonated precursor.
-
Regioselectivity: The primary application of NaH in this context is for O-alkylation . By pre-forming the alkoxide or phenoxide, the reaction is directed exclusively to the oxygen atom.[3]
-
Advantages:
-
Drives reactions to completion due to the irreversible deprotonation.
-
Excellent for generating potent nucleophiles from alcohols, leading to clean O-alkylation.[3]
-
-
Disadvantages:
-
Highly reactive and pyrophoric; reacts violently with water and protic solvents.[9] Requires strict anhydrous conditions and an inert atmosphere.
-
The generation of hydrogen gas poses a significant safety hazard that must be managed, especially on a larger scale.[9]
-
Excess NaH must be safely quenched during workup.
-
Organic Amine Bases: Triethylamine (Et₃N) and DIPEA
Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are common organic bases used primarily as acid scavengers. Their bulky nature renders them non-nucleophilic, preventing them from competing with the primary nucleophile.
-
Mechanism of Action: These bases are added to the reaction mixture to neutralize the HCl byproduct of the SN2 reaction.[3] They are not typically strong enough to deprotonate the pyrimidinone ring or common alcohol nucleophiles. Their role is to prevent the protonation of the nucleophile or the product, thus keeping the reaction moving forward.
-
Regioselectivity: When used with amine nucleophiles, the reaction proceeds as a direct substitution on the chloromethyl group. In the context of the pyrimidinone core itself, these bases are less likely to promote a specific N- or O-alkylation pathway via deprotonation and are more suited for reactions where an external nucleophile is the primary reactant.
-
Advantages:
-
Soluble in most organic solvents, allowing for homogeneous reaction conditions.
-
Non-nucleophilic, preventing competition with the desired nucleophile.[4]
-
Volatile, making them relatively easy to remove during workup.
-
-
Disadvantages:
-
Can form ammonium salts that may complicate purification.
-
Not strong enough to deprotonate alcohols or phenols to enhance their nucleophilicity.
-
Comparative Experimental Data
The following table summarizes representative reaction conditions and outcomes using different bases. Note that some data is for structurally analogous compounds, serving as a valuable starting point for optimization.
| Base | Nucleophile | Solvent | Temperature (°C) | Time (h) | Predominant Product | Yield (%) | Reference |
| K₂CO₃ | Substituted Phenol | Acetonitrile | Reflux | 6-12 | O-Alkylation | Not Specified | [1] |
| K₂CO₃ | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | Acetonitrile | Reflux | 16 | O-Alkylation | 80-87 | [7][10] |
| K₂CO₃ | Substituted Aniline | DMF | 60-80 | 4-8 | N-Alkylation (of aniline) | Not Specified | [1] |
| NaH | Methanol / Phenol | THF / DMF | Room Temp. | 12 | O-Alkylation | Not Specified | [3] |
| Et₃N | Aniline | Dioxane | 100 | 24 | N-Alkylation (of aniline) | 60-75 | [4] |
| DIPEA | Substituted Anilines | Isopropanol | 80 | Not Specified | N-Alkylation (of aniline) | Not Specified | [3] |
Validated Experimental Protocols
Here we provide detailed, step-by-step methodologies for key reactions, illustrating the practical application of each base type.
Protocol 1: O-Alkylation of a Phenol using Potassium Carbonate (K₂CO₃)
This protocol details a general procedure for the synthesis of pyrimidine ether derivatives.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Reaction Initiation: Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: O-Alkylation of an Alcohol using Sodium Hydride (NaH)
This protocol provides a general method for reacting alcohols with 2-(chloromethyl)pyrimidine hydrochloride.[3]
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add the alcohol (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Reaction Initiation: Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: N-Alkylation of an Amine using DIPEA
This general protocol outlines the reaction with a primary or secondary amine.[4]
-
Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) and anhydrous Dimethylformamide (DMF) to make a ~0.2 M solution.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq.) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the reaction mixture.
-
Heating: Heat the reaction to 50-80°C and monitor progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove DIPEA hydrochloride salts. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Figure 2: General experimental workflow for nucleophilic substitution reactions.
Conclusion and Authoritative Recommendations
The choice of base is a decisive factor in controlling the outcome of reactions involving this compound. A thoughtful selection based on the nature of the nucleophile and the desired regiochemical outcome is paramount for success.
-
For selective O-alkylation with phenol and alcohol nucleophiles, potassium carbonate (K₂CO₃) represents a reliable, safe, and cost-effective first choice, particularly in polar aprotic solvents like acetonitrile or acetone.
-
When higher reactivity is needed or when using less acidic alcohols, sodium hydride (NaH) is highly effective for achieving clean O-alkylation , provided the stringent safety and handling requirements are met.
-
For reactions involving external amine nucleophiles, non-nucleophilic organic bases like DIPEA or triethylamine are the preferred choice to act as acid scavengers without interfering in the reaction.
By understanding the interplay between the base, the substrate's tautomerism, and the reaction conditions, researchers can navigate the synthetic challenges and efficiently generate the desired pyrimidine derivatives for advancing drug discovery and development programs.
References
- Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem.
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- Alkylation reaction of pyrimidine derivatives at the nitrogen - ResearchG
- A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
- Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r - ResearchG
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem.
- Tautomerism characteristics of 4-pyrimidone - ChemicalBook.
- The Safe Use of Sodium Hydride On Scale | PDF | Tetrahydrofuran | Chemical Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Isotopic Labeling with 2-(Chloromethyl)pyrimidin-4-ol for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites, drug candidates, and biomarkers from complex biological matrices is a persistent challenge. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology in this field, yet its accuracy can be hampered by matrix effects and differential ionization efficiencies. Isotopic labeling, particularly through chemical derivatization, offers a robust solution by introducing a heavy-isotope tag that serves as an ideal internal standard, co-eluting with and sharing the physicochemical properties of the analyte.
This guide provides an in-depth technical comparison of 2-(chloromethyl)pyrimidin-4-ol , a versatile and promising derivatization agent, with other established alternatives. We will explore the underlying chemistry, provide actionable experimental protocols, and present a data-driven comparison to empower you to make informed decisions for your quantitative workflows.
The Principle: Why Derivatize with Isotopic Labels?
The core challenge in quantitative LC-MS is that the instrument's response to an analyte can be suppressed or enhanced by co-eluting compounds from the sample matrix. This makes direct comparison between different samples unreliable. Chemical Isotope Labeling (CIL) elegantly circumvents this issue.[1] The process involves two key steps:
-
Labeling: A "light" (e.g., ¹²C) version of a derivatizing reagent is used to tag the analyte in one sample, while a "heavy" (e.g., ¹³C) isotopic version of the same reagent tags the analyte in a comparator or pooled standard sample.
-
Mixing & Analysis: The light- and heavy-tagged samples are mixed. Because the isotopic labels have a negligible effect on chemical properties, the light and heavy analyte-derivatives co-elute from the LC column and experience identical ionization effects in the mass spectrometer.[2]
The mass spectrometer distinguishes them by their mass difference. The ratio of their peak intensities provides a highly accurate and precise measure of their relative abundance, effectively canceling out matrix-induced variations.[3]
Profiling this compound as a Derivatization Agent
This compound is a heterocyclic compound featuring a highly reactive chloromethyl group. This reactivity is the key to its utility as a derivatization agent.
Mechanism of Action and Target Specificity
The derivatization reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nature of the pyrimidine ring renders the carbon atom of the chloromethyl group highly electrophilic and susceptible to attack by nucleophiles. This makes the reagent particularly effective for targeting a range of important functional groups in biomolecules:
-
Thiols (-SH): Found in molecules like cysteine and glutathione.
-
Phenols (-OH): Present in tyrosine, catecholamines, and various drug metabolites.
-
Amines (-NH₂, -NHR): Abundant in amino acids, biogenic amines, and pharmaceuticals.
The reaction is typically performed under basic conditions, which serves to deprotonate the target functional group, thereby increasing its nucleophilicity and facilitating the SN2 attack.
Caption: SN2 reaction mechanism of this compound with a nucleophilic analyte.
Proposed Workflow for Isotopic Labeling
A typical quantitative workflow using light (e.g., ¹²C) and heavy (e.g., ¹³C-labeled) this compound involves several key stages, from sample preparation to data analysis.
Caption: General workflow for comparative quantitative analysis using isotopic derivatization.
Experimental Protocols
Protocol 1: Derivatization of Analytes with this compound
This protocol is a generalized method based on the known reactivity of chloromethylpyrimidines. Optimization of reagent concentrations, temperature, and time is recommended for specific analytes.
-
Sample Preparation: Extract metabolites or drugs from the biological matrix (e.g., plasma, urine, tissue homogenate) using a suitable method like protein precipitation with cold acetonitrile or liquid-liquid extraction. Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of acetonitrile.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of "light" (unlabeled) this compound in acetonitrile.
-
Prepare a separate 10 mg/mL solution of "heavy" (e.g., ¹³C-methyl labeled) this compound in acetonitrile.
-
Prepare a 20 mg/mL solution of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), in acetonitrile.
-
-
Derivatization Reaction:
-
To the "light" samples, add 25 µL of the "light" reagent solution and 25 µL of the base solution.
-
To the "heavy" (comparator) samples, add 25 µL of the "heavy" reagent solution and 25 µL of the base solution.
-
-
Incubation: Vortex the mixtures thoroughly and incubate at 60 °C for 45-60 minutes.
-
Quenching: Cool the samples to room temperature. Add 10 µL of 2% formic acid in water to quench the reaction and neutralize the base.
-
Final Preparation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any salts. Combine the supernatants from a light/heavy pair in a 1:1 ratio into a new vial for LC-MS analysis.
Performance Comparison: this compound vs. Alternatives
To provide a clear performance benchmark, we compare this compound with Dansyl Chloride, a widely used derivatization reagent that targets primary/secondary amines and phenols.[2][3]
| Feature | This compound | Dansyl Chloride |
| Target Groups | Thiols, Phenols, Primary & Secondary Amines | Primary & Secondary Amines, Phenols |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Nucleophilic Acyl Substitution |
| Isotopic Labels | ¹³C, ²H, ¹⁵N (synthesis-dependent) | ¹³C, ²H (commercially available pairs) |
| Reaction Conditions | Basic (e.g., K₂CO₃, DIPEA), 60°C, 45-60 min | Basic (e.g., Na₂CO₃, DMAP), 60°C, 60 min[6] |
| Derivative Stability | High (stable ether, thioether, or amine bond) | High (stable sulfonamide or sulfonate ester bond) |
| LC-MS Impact | Chromatography: Adds a moderately hydrophobic pyrimidine ring, likely improving reverse-phase retention for polar analytes. MS Ionization: The pyrimidine ring contains two nitrogen atoms, which are basic sites that readily accept a proton, leading to excellent ionization efficiency in positive-ion ESI-MS. | Chromatography: Adds a bulky, hydrophobic dansyl group, significantly increasing reverse-phase retention.[2] MS Ionization: The dimethylamino group provides a site for efficient protonation, leading to a 1-3 order of magnitude signal enhancement in positive-ion ESI-MS.[2][7] |
| Key Advantage | Broader reactivity profile including thiols, a key functional group in many endogenous metabolites (e.g., glutathione). | Well-established protocols, proven signal enhancement, and commercially available isotopic pairs.[3][8] |
| Potential Limitation | Synthesis of isotopically labeled versions may be required in-house. Less literature available compared to established reagents. | Does not react with thiols. Can sometimes form multiple derivatives if more than one target group is present. |
Mass Spectrometry Insights
The structural characterization of derivatized analytes is confirmed by MS/MS fragmentation. For derivatives of this compound, fragmentation is expected to be dictated by the substituent and the pyrimidine ring itself.[1][9] A characteristic fragmentation would likely involve the cleavage of the newly formed C-X bond (where X = S, O, or N) or fragmentation of the pyrimidine ring, providing specific reporter ions for identification and targeted analysis.[9] The pyrimidine ring itself is relatively stable, often being retained in many fragment ions.[1]
Conclusion
This compound emerges as a highly promising derivatization reagent for isotopic labeling studies in quantitative LC-MS. Its primary advantage lies in its broader reactivity, most notably its ability to efficiently tag thiols in addition to amines and phenols. This extends its utility to a wider range of metabolites compared to common alternatives like Dansyl Chloride. The introduction of the pyrimidine moiety is expected to confer excellent ionization characteristics, crucial for achieving low detection limits.
While the need for custom synthesis of isotopically labeled versions may present an initial hurdle, the versatility and potential for comprehensive derivatization make this compound a compelling choice for researchers aiming to expand the coverage of their quantitative metabolomic and drug discovery workflows. Its application can lead to more accurate and precise data, ultimately providing deeper insights into complex biological systems.
References
-
Guo, K., & Li, L. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10679-10686. Available from: [Link]
-
Guo, K., & Li, L. (2014). Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry. Springer Nature Experiments. Available from: [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry, 81(10), 3919-3932. Available from: [Link]
-
Zhou, R., et al. (2014). Development of Isotope Labeling LC-MS for Human Salivary Metabolomics and Application to Profiling Metabolome Changes Associated with Mild Cognitive Impairment. Analytical Chemistry, 86(5), 2534-2541. Available from: [Link]
-
Guo, K., & Li, L. (2009). Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. ResearchGate. Available from: [Link]
-
Wleklinski, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2081. Available from: [Link]
-
Higashi, T. (2014). Isotope-coded ESI-enhancing derivatization reagents for differential analysis, quantification and profiling of metabolites in biological samples by LC/MS: A review. Journal of Pharmaceutical and Biomedical Analysis, 92, 241-253. Available from: [Link]
-
Martens, J., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(19), 4689-4701. Available from: [Link]
-
Zhang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(6), 665-677. Available from: [Link]
-
Li, L., & Guo, K. (2011). A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses. Current Pharmaceutical Analysis, 7(3), 144-157. Available from: [Link]
-
Santa, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography, 27(1), 5-16. Available from: [Link]
-
van Wijk, A. M., et al. (2013). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Journal of Chromatography B, 927, 107-114. Available from: [Link]
-
Martinez, R. (1998). Synthesis of Labeled Precursors. Grantome. Available from: [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]
-
Higashi, T., & Shimada, K. (2013). Derivatization in Sample Preparation for LC‐MS Bioanalysis. Separations, 1(1), 2-25. Available from: [Link]
-
Williamson, D. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(22), 5558-5563. Available from: [Link]
-
Williamson, D. J., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(22), 5558-5563. Available from: [Link]
-
Liu, G., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. Journal of Chromatography B, 905, 71-78. Available from: [Link]
-
Chair of Analytical Chemistry, University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available from: [Link]
-
Deng, P., et al. (2012). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Bioanalysis, 4(1), 49-69. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Isotope Labeling LC-MS for Human Salivary Metabolomics and Application to Profiling Metabolome Changes Associated with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
A Comparative Guide to the Structure-Activity Relationships of 2-(Chloromethyl)pyrimidin-4-ol Derivatives as Kinase Inhibitors
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural biomolecules and synthetic drugs.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its inherent ability to engage in specific hydrogen-bonding interactions has been leveraged by nature and chemists alike. This has led to the development of a vast array of pyrimidine-containing therapeutics with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Within this broad class, the 2-(chloromethyl)pyrimidin-4-ol scaffold represents a particularly versatile and powerful building block. The pyrimidin-4-one tautomer provides a key hydrogen bond donor/acceptor motif, while the C2-chloromethyl group acts as a reactive electrophilic handle. This allows for the systematic and efficient introduction of a wide array of nucleophilic side chains, enabling the rapid generation of compound libraries for biological screening. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for derivatives of this scaffold, with a specific focus on their development as potent and selective protein kinase inhibitors for oncology applications.
Synthetic Strategy: Accessing Chemical Diversity
The strategic value of the this compound core lies in its straightforward synthesis and subsequent derivatization. The general workflow involves the construction of the pyrimidinone ring followed by the crucial nucleophilic substitution at the C2-methyl position.
A plausible synthetic route begins with the condensation of a suitable three-carbon precursor with urea or a related synthon to form the 2-(hydroxymethyl)pyrimidin-4-ol intermediate. Subsequent chlorination, for instance with thionyl chloride, yields the reactive this compound scaffold. The key diversification step is the SN2 reaction of this intermediate with a wide range of primary or secondary amines, such as substituted anilines or saturated heterocycles, to generate the final library of target compounds.
Caption: General workflow for the synthesis and diversification of this compound derivatives.
Comparative SAR Analysis: A Kinase Inhibitor Case Study
Derivatives from this scaffold are particularly effective as ATP-competitive kinase inhibitors. The pyrimidine core acts as a bioisostere of the adenine base of ATP, with the N1 nitrogen and the exocyclic amine at C2 forming critical hydrogen bonds with the "hinge" region of the kinase active site. This bidentate interaction is a canonical binding mode for a multitude of pyrimidine-based kinase inhibitors. The following analysis dissects how structural modifications at various positions influence inhibitory potency and selectivity.
SAR at the C2-Side Chain (R¹): The Gateway to Potency
The substituent introduced via the chloromethyl handle is arguably the most critical determinant of a compound's activity and selectivity profile. This vector points towards the solvent-exposed region of the ATP-binding pocket, allowing for significant structural variation.
-
Aromatic vs. Aliphatic Amines: The choice between an aromatic amine (e.g., aniline) and a saturated heterocycle (e.g., piperazine) dramatically impacts the inhibitor's properties.
-
Anilino Derivatives: These often provide high potency. The phenyl ring can engage in favorable π-stacking or hydrophobic interactions within the pocket. Substitutions on this ring are crucial for fine-tuning activity. For example, in series of p21-Activated Kinase 1 (PAK1) inhibitors, aniline-based side chains were found to be essential for potent activity.[5]
-
Piperazino/Morpholino Derivatives: These groups are frequently used to enhance aqueous solubility and improve pharmacokinetic properties. In the development of JNK inhibitors, piperazine moieties were optimized to balance potency and microsomal clearance.[6]
-
-
Substitution on the Anilino Phenyl Ring: When an aniline side chain is present, its substitution pattern is a key driver of SAR.
-
Para-Position: Electron-withdrawing groups (e.g., -CN, -SO₂NH₂) or hydrogen-bond acceptors can form additional interactions with solvent-exposed residues, often boosting potency.
-
Meta-Position: Substituents here can influence the orientation of the phenyl ring. Small polar groups can pick up additional hydrogen bonds.
-
Ortho-Position: Steric hindrance from ortho-substituents can force the aniline ring out of planarity with the pyrimidine core, which can be either beneficial or detrimental depending on the specific kinase's topology.
-
SAR at the C4-Position (R²): The Ribose Pocket Interaction
The pyrimidin-4-one moiety of the core scaffold provides a hydrogen bond donor (N-H) and acceptor (C=O). However, in many potent kinase inhibitors, this position is substituted with a larger group, often an aryl or heteroaryl ring, which occupies the pocket normally filled by the ribose of ATP. In a series of potent Mnk2 inhibitors, a thiazol-2(3H)-one moiety at the C4-position was found to be highly effective.[7] The SAR at this position is critical for achieving selectivity between different kinases.
SAR at the C5-Position (R³): Fine-Tuning Selectivity
The C5 position of the pyrimidine ring is directed towards the "gatekeeper" residue of the kinase active site—a residue that controls access to a deeper hydrophobic pocket.
-
Small Substituents: Introducing a small substituent like a halogen (F, Cl, Br) or a methyl group can create beneficial van der Waals contacts and enhance potency.[5]
-
Selectivity: The size of the gatekeeper residue varies among kinases. By carefully selecting a C5-substituent that is sterically complementary to the target kinase's gatekeeper, one can achieve remarkable selectivity over other kinases with bulkier gatekeeper residues. For example, incorporating a bromide at the 5-position was a key step in developing potent PAK1 inhibitors.[5]
The collective findings are summarized in the pharmacophore model below.
Caption: Key pharmacophoric elements for 2-substituted pyrimidin-4-one kinase inhibitors.
Quantitative Comparison of C2-Side Chain Modifications
To illustrate these principles, the following table summarizes representative data from a series of 2-anilinopyrimidine derivatives evaluated as CDK9 inhibitors.[8] While the core is a 4-(thiazol-5-yl)pyrimidine, the SAR principles at the C2-anilino and C5-positions are directly translatable to the 2-((anilino)methyl)pyrimidin-4-ol scaffold.
| Compound ID | C2-Anilino Substituent (R¹) | C5-Substituent (R³) | CDK9 IC₅₀ (nM) | Selectivity vs CDK2 |
| 1a | 2,4-dichloro-aniline | H | 100 | ~10-fold |
| 1b | 2,4-dichloro-aniline | -CH₂OH | 15 | >100-fold |
| 1c | 2,4-dichloro-aniline | -CH₂OMe | 7 | >80-fold |
| 1d | 3-tert-butyl-aniline | -CH₂OMe | 250 | ~2-fold |
Analysis of SAR from Table:
-
Impact of C5-Substituent: Comparing 1a to 1b and 1c , the addition of a small, polar hydroxymethyl or methoxymethyl group at the C5-position dramatically increases potency against CDK9 (from 100 nM to 7-15 nM) and, critically, enhances selectivity over the closely related CDK2. This highlights the role of the C5-position in fine-tuning inhibitor interactions.[8]
-
Impact of C2-Anilino Group: Comparing 1c and 1d , changing the aniline substitution from 2,4-dichloro to 3-tert-butyl results in a significant loss of potency (7 nM vs. 250 nM) and selectivity. This underscores the sensitivity of the binding pocket to the electronic and steric profile of the C2-side chain.[8]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, representative protocols for the synthesis and biological evaluation of a target compound.
Protocol 1: Synthesis of N-benzyl-1-(4-oxo-3,4-dihydropyrimidin-2-yl)methanamine
This protocol describes the nucleophilic substitution of the this compound scaffold with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Add benzylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the IC₅₀ value of an inhibitor against a target kinase.
Materials:
-
Target kinase (e.g., CDK9/Cyclin T1)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the kinase and its specific substrate in kinase buffer.
-
In a 384-well plate, add 1 µL of serially diluted test compound (or DMSO for controls).
-
Add 2 µL of the kinase/substrate mix to each well.
-
To initiate the reaction, add 2 µL of ATP solution (at a concentration near the Kₘ for the kinase). The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Outlook
The this compound scaffold is a highly effective platform for the development of potent and selective kinase inhibitors. Structure-activity relationship studies consistently demonstrate that:
-
The C2-side chain is the primary driver of potency and can be modified to improve physicochemical properties.
-
The C4-position is critical for interacting with the ribose-binding pocket and can be a source of selectivity.
-
Small modifications at the C5-position provide a powerful tool for fine-tuning potency and achieving selectivity over closely related kinases.
Future work on this scaffold will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds. By balancing high on-target potency with properties such as metabolic stability, cell permeability, and low off-target toxicity, the derivatives of this compound hold significant promise for the development of next-generation targeted therapies in oncology and beyond.
References
-
- PubMed
-
- PubMed
-
- PubMed
-
- PubMed
-
- PubMed
-
- MDPI
-
- PubMed Central
-
- ResearchGate
-
- ACS Publications
-
- PubMed
-
- EurekaSelect
-
- PubMed
-
- PubMed
-
- PubMed
-
- RSC Publishing
-
- GSC Advanced Research and Reviews
-
- MDPI
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in the Alkylation of 2-(Chloromethyl)pyrimidin-4-ol
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The pyrimidine core, in particular, is a privileged structure in a vast array of therapeutic agents. However, the inherent ambident nucleophilicity of many pyrimidine derivatives presents a significant synthetic challenge. This guide provides an in-depth comparison of kinetic and thermodynamic control strategies to achieve regioselective N-alkylation versus O-alkylation of 2-(chloromethyl)pyrimidin-4-ol, a versatile building block in synthetic chemistry.
The Ambident Nature of this compound: A Tale of Two Tautomers
The key to understanding the regioselective reactions of this compound lies in its tautomeric equilibrium. The molecule exists as a mixture of the hydroxyl form (pyrimidin-4-ol) and the more stable keto form (pyrimidin-4(1H)-one). This equilibrium establishes two potentially nucleophilic sites for alkylation: the ring nitrogen (N1) and the exocyclic oxygen (O4).
The deprotonation of this tautomeric mixture with a base generates an ambident anion with electron density distributed across the nitrogen and oxygen atoms. The subsequent alkylation can therefore occur at either site, leading to the formation of two distinct constitutional isomers: the N-alkylated product and the O-alkylated product. The ability to selectively favor one isomer over the other is crucial for the efficient synthesis of target molecules with desired biological activities.
The Decisive Factors: Kinetic vs. Thermodynamic Control
The outcome of the alkylation reaction, whether it yields the N- or O-substituted product, is governed by the principles of kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control. The major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy.[1][2]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium. Under these conditions, the major product will be the most thermodynamically stable isomer, regardless of the rate of its formation.[1][2]
The interplay of several experimental parameters determines which of these pathways is dominant.
A Comparative Analysis of Reaction Conditions
| Parameter | Condition | Expected Major Product | Rationale |
| Temperature | Low (e.g., -78°C to 0°C) | N-Alkylation (Kinetic) | The nitrogen atom in the pyrimidinone anion is generally considered the "softer" and more nucleophilic site, leading to a lower activation energy for alkylation. |
| High (e.g., Room Temp. to Reflux) | O-Alkylation (Thermodynamic) | The O-alkylated product, being an aromatic pyrimidine ether, is often the more thermodynamically stable isomer. Higher temperatures provide the energy to overcome the activation barrier for O-alkylation and allow the reaction to equilibrate to the most stable product. | |
| Base | Strong, Bulky (e.g., LDA, KHMDS) | N-Alkylation (Kinetic) | Bulky bases will preferentially deprotonate the more sterically accessible N-H proton, leading to the formation of the nitrogen anion which can then be alkylated.[1][2][3] |
| Weaker, Smaller (e.g., K₂CO₃, NaH) | Mixture, favoring O-Alkylation | Smaller bases can deprotonate at either site, and with heating, will favor the formation of the thermodynamically more stable O-alkylated product. | |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | O-Alkylation | Polar aprotic solvents can solvate the cation of the base, leading to a more "free" and reactive anion. This can favor attack at the harder oxygen atom. |
| Nonpolar (e.g., Toluene, THF) | N-Alkylation | Nonpolar solvents may favor the formation of ion pairs, which can influence the reactivity of the ambident anion and favor N-alkylation. | |
| Leaving Group on Electrophile | Good (e.g., I, Br, OTs) | Favors Kinetic Product (N-Alkylation) | A more reactive electrophile will react faster, favoring the kinetically controlled pathway. |
| Poor (e.g., Cl) | May favor Thermodynamic Product (O-Alkylation) | A less reactive electrophile may require harsher conditions (higher temperatures), which can lead to thermodynamic control. |
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental concepts of kinetic versus thermodynamic control in the context of this compound alkylation.
Caption: Energy profile for kinetic vs. thermodynamic control.
Caption: Experimental conditions for regioselective alkylation.
Experimental Protocols: A Practical Guide
The following protocols are proposed based on established methodologies for analogous pyrimidinone systems and represent a robust starting point for the regioselective alkylation of this compound.
Protocol 1: Kinetically Controlled N-Alkylation
This procedure is designed to favor the formation of the N-alkylated product through the use of a strong, sterically hindered base at low temperatures.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled O-Alkylation
This protocol aims to produce the O-alkylated isomer by using a weaker base and elevated temperatures to allow the reaction to reach thermodynamic equilibrium.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous DMF, and potassium carbonate (2.0 eq).
-
Add the alkylating agent (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of N- vs. O-Alkylated Isomers
Distinguishing between the N- and O-alkylated products is readily achievable through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
¹H NMR: The chemical shift of the protons on the newly introduced alkyl group will be indicative of their chemical environment. Protons on a carbon attached to an oxygen (O-alkylation) will typically appear at a lower field (higher ppm value, around 3.5-4.5 ppm for a methylene group) compared to protons on a carbon attached to a nitrogen (N-alkylation), which would be expected at a slightly higher field (lower ppm value).[4]
-
¹³C NMR: The carbon of the alkyl group directly attached to the pyrimidine system will show a significant downfield shift in the O-alkylated product (typically > 60 ppm) due to the higher electronegativity of oxygen compared to nitrogen.[4]
-
HMBC/HSQC: Two-dimensional NMR experiments can definitively establish the connectivity. For the N-alkylated product, a correlation between the protons of the alkyl group and the ring carbons adjacent to the nitrogen will be observed. For the O-alkylated product, a correlation will be seen with the carbon at the 4-position of the pyrimidine ring.[4]
Conclusion: A Predictive Framework for Rational Synthesis
The regioselective alkylation of this compound is a classic example of the competition between kinetic and thermodynamic reaction pathways. By carefully selecting the reaction conditions—specifically temperature, base, and solvent—chemists can effectively steer the reaction towards the desired N- or O-alkylated product. While direct experimental data for this specific substrate is limited, the principles outlined in this guide, drawn from extensive studies on analogous pyrimidinone systems, provide a robust and reliable framework for the rational design and execution of these critical synthetic transformations. The provided protocols offer a solid starting point for laboratory investigations, enabling researchers to efficiently access the desired isomers for their drug discovery and development programs.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2021). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. Scientific Reports, 11(1), 1-15. [Link]
-
Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Organic Chemistry, 78(24), 12457-12470. [Link]
-
Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930-18939. [Link]
-
Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
Chem Help ASAP. (2019). kinetic & thermodynamic enolates. [Link]
-
Professor Dave Explains. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]
-
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2816-2827. [Link]
-
LibreTexts. (2021). Kinetic vs. Thermodynamic Enolates. [Link]
-
Al-Hourani, B. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 736-745. [Link]
-
LibreTexts. (2022). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(chloromethyl)pyrimidin-4-ol
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(chloromethyl)pyrimidin-4-ol. As a chlorinated heterocyclic compound, it requires meticulous management to ensure the safety of laboratory personnel and environmental protection. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the "why" behind each critical step.
Core Principles: Hazard Identification and Risk Mitigation
This compound and structurally similar compounds are classified as hazardous materials. The primary risks associated with this chemical include:
-
Irritation: Causes skin and serious eye irritation.[1][2][3][4] May also cause respiratory irritation.[1][2][4]
-
Reactivity: As an acidic organic compound, it may be corrosive to metals.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[1][5]
Due to these intrinsic properties, improper disposal is not an option. This compound must not be discharged into sewer systems or contaminate waterways, as its environmental effects have not been fully characterized and discharge into the environment must be avoided.[6][7][8] The only acceptable disposal pathways involve licensed chemical waste management facilities.
Essential Safety: Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedure, the following minimum PPE must be worn. This creates a primary barrier of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[7][9] | Protects against splashes and aerosols, preventing serious eye irritation or damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[9] |
| Body Protection | A complete protective suit or a lab coat.[9] | Shields skin from accidental spills and contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or with appropriate exhaust ventilation (fume hood) is mandatory.[1][2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is necessary.[7] | Minimizes the inhalation of dust, aerosols, or vapors, which can cause respiratory tract irritation.[1][2][4] |
Standard Operating Procedures for Disposal
The correct disposal path for this compound is dictated by its form and context—whether it is bulk material, a minor spill, or an empty container. The following workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for this compound.
A. Disposal of Unused or Expired Bulk Material
This procedure applies to the chemical in its original packaging or a stable, sealed container.
-
Ensure Proper Labeling: Verify the container is clearly and accurately labeled with the chemical name and associated hazard symbols.
-
Package for Transport: Place the container in a secondary, compatible container to prevent breakage or leaks during transit. Do not use aluminum or galvanized containers.[1]
-
Store Securely: Store the packaged waste in a designated, locked, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][3]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for collection. The material will likely be disposed of via controlled incineration with flue gas scrubbing or neutralization followed by licensed landfill burial.[1][6][7]
B. Management of Small Spills
This protocol is for minor spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency responders.
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Full PPE: Wear all protective equipment as specified in the table above.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[6][8]
-
Decontaminate Area: Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose of Waste: The sealed container should be disposed of following the procedure for bulk materials.[10]
C. Decontamination and Disposal of Empty Containers
Empty containers are not truly empty; they retain chemical residues and must be treated as hazardous waste until properly decontaminated.
-
Initial Decontamination: Under a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.
-
Collect Rinsate: Crucially, collect all solvent rinsate in a designated hazardous waste container. This rinsate is now considered hazardous waste and must be disposed of accordingly.
-
Final Cleaning: After the solvent rinse, wash the container with soap and water.
-
Render Unusable: To prevent reuse, the packaging can be punctured or otherwise destroyed.[6][8]
-
Final Disposal: Once decontaminated and rendered unusable, the container can typically be disposed of in a sanitary landfill or as advised by your local waste authority.[6][8]
Regulatory Adherence
All disposal activities must comply with local, state, and federal regulations. In the United States, chemical waste generators are responsible for the proper classification and management of hazardous waste under guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][11][12][13] Always consult your institution's EHS department to ensure full compliance with all applicable laws.
References
-
Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2025, February 2). Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). Retrieved from [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR. (n.d.). Retrieved from [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (n.d.). Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.). Retrieved from [Link]
-
Method 612: Chlorinated Hydrocarbons - EPA. (n.d.). Retrieved from [Link]
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule - epa nepis. (n.d.). Retrieved from [Link]
-
Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory) - OSHA. (n.d.). Retrieved from [Link]
-
Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. epa.gov [epa.gov]
- 12. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 13. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(chloromethyl)pyrimidin-4-ol
This guide provides essential, immediate safety and logistical information for the handling of 2-(chloromethyl)pyrimidin-4-ol. As a reactive alkylating agent, meticulous adherence to safety protocols is not merely procedural—it is fundamental to ensuring operator safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you, the researcher, to work with confidence and safety.
Hazard Assessment: Understanding the Reactivity of this compound
This compound is a heterocyclic compound featuring a chloromethyl group. This functional group classifies it as a reactive alkylating agent, susceptible to nucleophilic substitution.[1] This inherent reactivity is the primary driver for the stringent handling protocols outlined below. While comprehensive toxicological data for this specific molecule is limited, the known hazards of analogous chlorinated pyrimidines include skin irritation, serious eye damage, respiratory irritation, and harm if swallowed.[2][3][4][5]
Key Hazards:
-
Skin Irritation/Corrosion: Direct contact can cause irritation or chemical burns.[2][4]
-
Serious Eye Damage: The compound is expected to be a severe eye irritant.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Acute oral toxicity is a significant concern.[2][5]
-
Reactivity: As an alkylating agent, it can react with biological nucleophiles (e.g., in water, alcohols), underscoring the need to prevent exposure.[1]
Core Protective Measures: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[6] This is the most critical control measure, as it minimizes the inhalation of aerosols or dusts at the source.[7]
Personal Protective Equipment (PPE) Ensemble
The following PPE is required as the minimum standard for handling this compound. The rationale behind each selection is critical to understanding and implementing a truly safe work practice.
-
Hand Protection: Double-Gloving with Nitrile Gloves
-
Why: The primary risk is dermal absorption and severe skin irritation. Double-gloving provides a significant barrier and a clear protocol for decontamination. Should the outer glove become contaminated, it can be removed without exposing the skin. Nitrile gloves are recommended for their broad resistance to a range of chemicals.[6]
-
Protocol: Always inspect gloves for tears or degradation before use.[7] For any procedure lasting more than 30-60 minutes or involving significant splash risk, change the outer gloves periodically.[8]
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why: Standard safety glasses are insufficient. The risk of a splash causing serious, irreversible eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[9] For any operation involving transfers or potential splashes, a full-face shield must be worn over the safety goggles to protect the entire face.[6][10]
-
Protocol: Ensure goggles fit snugly. The face shield provides an additional, crucial layer of protection.[10]
-
-
Body Protection: Chemical-Resistant Lab Coat
-
Why: A standard cotton lab coat offers minimal protection from chemical splashes. A chemical-resistant coat, preferably made of a material like polyester or a treated fabric, is required.[6] It should be fully buttoned with tight-fitting cuffs.[6]
-
Protocol: Lab coats used while handling this compound should be considered contaminated and laundered separately from personal clothing.[2]
-
-
Respiratory Protection: When a Fume Hood is Compromised
-
Why: While all work should be in a fume hood, emergency situations such as a large spill or a failure of the ventilation system require respiratory protection. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary in these scenarios.[6] Surgical masks provide no protection.[8]
-
Protocol: All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
-
PPE Selection and Qualification Summary
| PPE Component | Specification | Inspection & Use Protocol |
| Primary Engineering Control | Certified Chemical Fume Hood | Verify certification is current. Ensure proper airflow before starting work. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Inspect for holes/tears before each use. Change outer glove immediately upon contamination or every 30-60 minutes.[8] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Must form a seal around the eyes. |
| Face Protection | Full-Face Shield | Worn over goggles during transfers or when splashing is possible.[6] |
| Body Protection | Chemical-Resistant Lab Coat | Fully buttoned, with cuffs tucked under the inner glove. |
| Respiratory Protection | NIOSH-Approved Respirator (Organic Vapor Cartridge) | Required for spill cleanup outside a fume hood or ventilation failure.[6] |
Step-by-Step Safety Protocols
Adherence to strict donning and doffing procedures is critical to prevent cross-contamination.
Protocol 1: Donning PPE
-
Preparation: Confirm the chemical fume hood is operational. Assemble all necessary chemicals and equipment.
-
Body Protection: Don the chemical-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves. Ensure the cuffs are tucked under the sleeves of the lab coat.
-
Eye Protection: Don chemical splash goggles.
-
Face Protection: Don a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair, ensuring the cuffs go over the sleeves of the lab coat.
Protocol 2: Doffing PPE (to be performed in the work area)
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare hand. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Place it in a designated container for contaminated laundry.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][6]
Operational Plan: Safe Handling Workflow
This workflow ensures safety at every stage of the process, from receiving the material to its final use.
Caption: Decision-making workflow for spill response.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated PPE: All used gloves, disposable lab coats, and absorbent materials from spills must be collected in a sealed, clearly labeled hazardous waste container. [6]* Chemical Waste: Unused material and reaction waste must be disposed of through a licensed chemical destruction facility. [7]Do not discharge any amount to the sewer system. [7]* Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous chemical waste. The container can then be disposed of according to institutional guidelines. [7] By integrating this expert-driven guidance into your laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-(Chloromethyl)pyrimidine. (2025-07-26).
- Apollo Scientific. 2-(Chloromethyl)
- Benchchem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- ECHEMI.
- CHEMM. Personal Protective Equipment (PPE).
- 2-Chloro-4-methylpyrimidine, 98% Safety D
- 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Safety D
- TCI Chemicals. 3-(2-Chloroethyl)
- CP Lab Safety. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- MedchemExpress.com.
- Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Benchchem. Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pppmag.com [pppmag.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. hsa.ie [hsa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
